Alstonine
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
methyl (15S,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,11,18-heptaene-19-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-8,11-12,15-16H,9-10H2,1-2H3/t12-,15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTGDNHDOZPMIW-RCBQFDQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CN3C=CC4=C5C=CC=CC5=NC4=C3CC2C(=CO1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2CN3C=CC4=C5C=CC=CC5=NC4=C3C[C@@H]2C(=CO1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201115727 | |
| Record name | Oxayohimbanium, 3,4,5,6,16,17-hexadehydro-16-(methoxycarbonyl)-19-methyl-, inner salt, (19alpha,20alpha)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201115727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
642-18-2 | |
| Record name | Oxayohimbanium, 3,4,5,6,16,17-hexadehydro-16-(methoxycarbonyl)-19-methyl-, inner salt, (19α,20α)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=642-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alstonine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxayohimbanium, 3,4,5,6,16,17-hexadehydro-16-(methoxycarbonyl)-19-methyl-, inner salt, (19alpha,20alpha)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201115727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALSTONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SB0M27Q90X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Alstonine: From Traditional Nigerian Medicine to a Novel Antipsychotic Lead
An In-depth Technical Guide on the Discovery, Traditional Use, and Pharmacological Profile of Alstonine
Abstract: This document provides a comprehensive technical overview of the indole alkaloid this compound, with a specific focus on its discovery stemming from traditional Nigerian psychiatric practices and its potential as a novel antipsychotic agent. It details the ethnopharmacological journey that identified this compound as the major bioactive component in remedies used for mental illnesses. This guide presents quantitative data from key preclinical studies in structured tables, outlines detailed experimental protocols, and visualizes the proposed mechanisms of action and research workflows using Graphviz diagrams. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering an in-depth look into a unique example of ethnopharmacology-driven innovation.
Introduction: The Ethnopharmacological Origin of a Novel Antipsychotic
The development of new antipsychotic medications is hampered by an incomplete understanding of the pathophysiology of disorders like schizophrenia. While classical and atypical antipsychotics have been pivotal, they are associated with significant side effects and are not effective for all patients.[1][2] This has spurred the search for innovative therapeutic agents, with natural products derived from traditional medicine being a promising frontier.
This compound is a pentacyclic indole alkaloid found in several plant species, including Alstonia boonei, Catharanthus roseus, and Rauvolfia vomitoria.[3] Its journey into modern pharmacology is a compelling case study in ethnopharmacology. The investigation into this compound was initiated following an expedition in Nigeria, where traditional psychiatrists were observed using a plant-based remedy to treat mental illnesses.[1][4] Subsequent analysis identified this compound as the primary component of this remedy.[4] Preclinical studies have since revealed that this compound possesses a potent antipsychotic-like profile, yet its mechanism of action appears to be distinct from existing drugs, suggesting a novel therapeutic pathway.[5][6]
This guide synthesizes the available technical data on this compound, covering its traditional roots, pharmacological effects, and the experimental methodologies used to elucidate its unique properties.
Discovery and Traditional Use in Nigerian Medicine
The scientific investigation of this compound as an antipsychotic agent originated from an ethnopharmacological study among the Igbo people of Nigeria.[4] Researchers collaborated with a traditional psychiatrist who utilized a plant-based preparation to manage mental health disorders.[4] This traditional use provided the foundational rationale for a targeted scientific inquiry into the remedy's bioactive constituents.
Alstonia boonei De Wild (Apocynaceae), a large evergreen tree native to West Africa, is a primary source of this compound and is extensively used in Nigerian folk medicine.[7][8] Locally known by names such as 'Ahùn' (Yoruba) and 'Égbū' (Igbo), its stem bark is the most commonly used part for medicinal preparations.[9]
Traditional Preparation and Use: In traditional Nigerian practice, the stem bark of Alstonia boonei is often prepared as a decoction or infusion.[8][10] It is used to treat a wide array of ailments, including malaria, fever, rheumatic pains, and insomnia.[7] Its application in traditional psychiatry is consistent with the sedative and anxiolytic properties later confirmed in preclinical models.[4][11] The traditional knowledge surrounding this plant was instrumental in guiding the isolation and pharmacological evaluation of this compound.[4]
Phytochemical Analysis
The stem bark of Alstonia boonei is rich in various secondary metabolites.[12] Phytochemical screening has consistently confirmed the presence of alkaloids as a major class of compounds, which is responsible for many of its therapeutic effects.[7][11]
Qualitative Phytochemical Screening
The following table summarizes the typical phytochemical constituents found in the stem bark of Alstonia boonei.
| Phytochemical Class | Presence |
| Alkaloids | + |
| Tannins | + |
| Saponins | + |
| Flavonoids | + |
| Steroids | + |
| Terpenoids | + |
| Cardiac Glycosides | + |
| Anthraquinones | - |
| (Data compiled from multiple sources)[7][13][14] | |
| "+": Present; "-": Absent |
Protocol: General Method for Alkaloid Isolation and Characterization
The isolation of this compound and other alkaloids from Alstonia boonei typically involves classical phytochemistry techniques.
Protocol 1: Alkaloid Extraction and Isolation
-
Collection and Preparation: The plant material (e.g., stem bark) is collected, air-dried, and pulverized into a fine powder.[15]
-
Extraction: The powdered material is subjected to extraction, often by soaking in a solvent mixture like dichloromethane and methanol (1:1 v/v).[16]
-
Acid-Base Partitioning: The crude extract is partitioned between an acidic aqueous solution and an organic solvent to separate alkaloids from neutral and acidic compounds. The aqueous layer, containing the protonated alkaloids, is then basified, and the free alkaloids are extracted back into an organic solvent.
-
Chromatography: The resulting alkaloid-rich fraction is subjected to column chromatography over silica gel.[16]
-
Fraction Monitoring: Eluted fractions are monitored using Thin Layer Chromatography (TLC) to identify those containing the target compounds.[16]
-
Purification: Fractions containing the compound of interest are combined and further purified using techniques like preparative TLC or recrystallization.
-
Structure Elucidation: The structure of the isolated pure compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (1D and 2D NMR) and Mass Spectrometry (MS).[16][17]
Pharmacological Profile: Preclinical Antipsychotic Activity
This compound exhibits a distinct antipsychotic profile in rodent models, resembling atypical antipsychotics like clozapine more than typical agents like haloperidol.[4][6] Its activity has been demonstrated in several predictive behavioral models.
Quantitative Data from Behavioral and Neurochemical Studies
The following tables summarize the key quantitative findings from preclinical evaluations of this compound.
Table 1: Effects of this compound in Animal Models of Psychosis
| Experimental Model | Species | This compound Dose (mg/kg, i.p.) | Observed Effect |
| Amphetamine-Induced Lethality | Mice | 0.5 - 2.0 | Prevention of lethality |
| Apomorphine-Induced Stereotypy | Mice | Not specified | Inhibition of stereotypy |
| MK-801-Induced Hyperlocomotion | Mice | 0.1, 0.5, 1.0 | Prevention of hyperlocomotion |
| Haloperidol-Induced Catalepsy | Mice | Not specified | Reversal of catalepsy |
| (Data compiled from multiple sources)[2][4][18] |
Table 2: Neurochemical Effects of this compound
| Assay | Brain Region | This compound Effect |
| [³H]Spiperone Binding (D₂ Receptor) | Striatum | No direct interaction/displacement |
| [³H]SCH23390 Binding (D₁ Receptor) | Striatum | No direct interaction/displacement |
| Serotonin (5-HT) Levels (HPLC) | Frontal Cortex | Increased |
| 5-HIAA (Serotonin Metabolite) Levels (HPLC) | Frontal Cortex & Striatum | Increased |
| Dopamine (DA) Uptake (Synaptosomes) | Striatum | Increased after acute treatment |
| (Data compiled from multiple sources)[4][5][6][19] |
Detailed Experimental Protocols
Protocol 2: MK-801-Induced Hyperlocomotion Test This model is used to assess potential antipsychotic activity by measuring the ability of a compound to counteract the locomotor-stimulating effects of the NMDA receptor antagonist MK-801.[4]
-
Animals: Adult male mice (e.g., CF1 strain) are used.[20]
-
Apparatus: An open-field arena equipped with infrared beams to automatically record locomotor activity (e.g., number of beam breaks).
-
Procedure:
-
Mice are habituated to the test room for at least 1 hour before the experiment.
-
Animals are pre-treated with either vehicle (saline), a reference drug (e.g., clozapine), or this compound (0.1, 0.5, 1.0 mg/kg, intraperitoneally).[4]
-
After a set period (e.g., 30 minutes), animals are administered MK-801 (e.g., 0.2 mg/kg, i.p.).
-
Immediately following MK-801 injection, mice are placed in the open-field arena, and their locomotor activity is recorded for a specified duration (e.g., 30-60 minutes).
-
-
Data Analysis: The total number of beam breaks or distance traveled is compared between treatment groups using statistical methods like ANOVA followed by post-hoc tests.[21] A significant reduction in MK-801-induced activity indicates potential antipsychotic-like effects.
Protocol 3: Dopamine Uptake Assay This assay determines the effect of a compound on the reuptake of dopamine into nerve terminals.[5]
-
Preparation of Synaptosomes:
-
Striatal tissue is dissected from mouse brains and homogenized in a buffered sucrose solution.
-
The homogenate is centrifuged at a low speed to remove nuclei and debris.
-
The supernatant is then centrifuged at a higher speed to pellet the synaptosomes (nerve terminals). The pellet is resuspended in an appropriate buffer.
-
-
Uptake Procedure:
-
Synaptosomes are pre-incubated at 37°C with either vehicle or varying concentrations of this compound.
-
The uptake reaction is initiated by adding a low concentration of radiolabeled dopamine (e.g., [³H]DA).
-
The reaction is allowed to proceed for a short period (e.g., 5 minutes) and is then terminated by rapid filtration through glass fiber filters, trapping the synaptosomes.
-
Non-specific uptake is determined by running parallel reactions at 4°C or in the presence of a known dopamine transporter inhibitor.
-
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The specific uptake is calculated by subtracting non-specific uptake from total uptake. The effect of this compound is expressed as a percentage of the control (vehicle) uptake.
Proposed Mechanism of Action
A key finding that distinguishes this compound from most antipsychotics is its lack of direct interaction with dopamine D₁ or D₂ receptors.[2][4] This suggests an innovative mechanism of action that indirectly modulates dopaminergic and other neurotransmitter systems implicated in psychosis.
The evidence points to the following key pathways:
-
Serotonergic System: this compound's antipsychotic-like effects appear to be mediated by serotonin 5-HT₂ₐ and 5-HT₂C receptors.[3][6] Its action at these receptors is thought to indirectly influence downstream dopamine and glutamate signaling.[4] The prevention of this compound's anxiolytic effects by the 5-HT₂ₐ/₂C antagonist ritanserin supports this hypothesis.[4]
-
Dopaminergic System: While not binding directly to D₂ receptors, this compound modulates the dopamine system. Acutely, it increases dopamine uptake in the striatum, a mechanism that differs significantly from the receptor blockade of typical antipsychotics.[5] This indirect modulation may contribute to its antipsychotic effects without causing the extrapyramidal side effects associated with D₂ antagonism.[6]
-
Glutamatergic System: this compound has been shown to reverse behavioral changes induced by the NMDA receptor antagonist MK-801.[4] This, coupled with its interaction with serotonin receptors that are known to modulate glutamate transmission, suggests a potential role in correcting the glutamate hypoactivity implicated in schizophrenia.[4]
Visualization of Signaling Pathways and Workflows
Caption: Proposed mechanism of this compound vs. typical antipsychotics.
References
- 1. ANTIPSYCHOTIC PROFILE OF this compound: ETHNOPHARMACOLOGY OF A TRADITIONAL NIGERIAN BOTANICAL REMEDY | International Society for Horticultural Science [ishs.org]
- 2. Antipsychotic profile of this compound: ethnopharmacology of a traditional Nigerian botanical remedy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. The Alkaloid this compound: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Original mechanisms of antipsychotic action by the indole alkaloid this compound (Picralima nitida) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation and Evaluation of Alstonia boonei Stem Bark Powder Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review of the Ethnobotany and Pharmacological Importance of Alstonia boonei De Wild (Apocynaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phytochemical analysis, in vitro and in silico effects from Alstonia boonei De Wild stem bark on selected digestive enzymes and adipogenesis in 3T3-L1 preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. remedypublications.com [remedypublications.com]
- 11. longdom.org [longdom.org]
- 12. journals.unizik.edu.ng [journals.unizik.edu.ng]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. oatext.com [oatext.com]
- 16. Phytochemical investigation of Alstonia Boonei for Antimicrobial activities [kyuspace.kyu.ac.ug]
- 17. Alstoboonine, an Ulean-Type Indole Alkaloid from Alstonia boonei Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. researchgate.net [researchgate.net]
- 20. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Alstonine Biosynthesis Pathway in Catharanthus roseus
Audience: Researchers, scientists, and drug development professionals.
Introduction
Catharanthus roseus (L.) G. Don, commonly known as the Madagascar periwinkle, is a plant of significant medicinal importance due to its production of a diverse array of terpenoid indole alkaloids (TIAs). More than 130 of these compounds have been identified from this plant, some of which possess potent pharmacological activities.[1][2][3] Among the most notable are the anti-cancer agents vinblastine and vincristine, and the antihypertensive compound ajmalicine.[2][4] This guide focuses on the biosynthesis of alstonine, a pentacyclic indole alkaloid with demonstrated antipsychotic and anxiolytic properties.[5][6][7][8] Understanding the intricate enzymatic steps and regulatory networks governing this compound production is crucial for developing metabolic engineering and synthetic biology strategies to enhance its yield for pharmaceutical applications.
The Core Biosynthetic Pathway
The biosynthesis of this compound, like all TIAs in C. roseus, originates from the convergence of two primary metabolic pathways: the shikimate pathway, which provides the indole moiety via tryptophan, and the methylerythritol phosphate (MEP) pathway, which supplies the terpenoid precursor, secologanin.[2][3][9] The core pathway involves a series of enzymatic conversions, leading from these primary precursors to the central intermediate strictosidine, and subsequently through a branched pathway to this compound.
The key steps are:
-
Tryptamine Formation: The shikimate pathway produces L-tryptophan, which is then decarboxylated by Tryptophan Decarboxylase (TDC) to yield tryptamine.[10][11][12]
-
Secologanin Formation: The MEP pathway generates geraniol. Through a multi-step process involving enzymes like Geraniol 10-hydroxylase (G10H), the iridoid glucoside secologanin is formed.[9]
-
Strictosidine Synthesis: In a crucial condensation step, Strictosidine Synthase (STR) catalyzes the stereospecific Pictet-Spengler reaction between tryptamine and secologanin to form strictosidine, the universal precursor for all TIAs.[12][13][14]
-
Formation of a Reactive Intermediate: Strictosidine β-D-glucosidase (SGD) hydrolyzes the glucose moiety from strictosidine, generating a highly reactive and unstable aglycone.[15][16]
-
Cathenamine Formation: The strictosidine aglycone spontaneously rearranges and is enzymatically converted to cathenamine. This step involves an equilibrium between cathenamine, epicathenamine, and the open-ring form, 4,21-dehydrogeissoschizine.[17] Cathenamine synthase facilitates this conversion.[18]
-
Tetrahydrothis compound Synthesis: The iminium form of the aglycone is reduced by the NADPH-dependent enzyme Tetrahydrothis compound Synthase (THAS) , a medium-chain dehydrogenase/reductase, to form tetrahydrothis compound.[15][19][20]
-
This compound Formation: In the final step, the cytochrome P450 enzyme This compound Synthase (AS) , also known as CrCYP71AY1, catalyzes the aromatization of tetrahydrothis compound to produce this compound.[15][20][21]
Quantitative Data
The efficiency and regulation of the this compound biosynthetic pathway can be understood through quantitative analysis of its key enzymes and metabolites.
Enzyme Kinetic Properties
The kinetic parameters of the initial enzymes in the TIA pathway are critical for determining the metabolic flux towards alkaloid production.
| Enzyme | Substrate | Km (µM) | Source |
| Tryptophan Decarboxylase (TDC) | L-Tryptophan | 75 | [22] |
| Strictosidine Synthase (STR) | Tryptamine | ~9 | [23] |
| This compound Synthase (AS) | Tetrahydrothis compound | 19.6 | [21] |
Heterologous Production Titers
Metabolic engineering efforts in microorganisms provide a quantitative measure of pathway efficiency. The table below shows final this compound titers achieved in engineered Saccharomyces cerevisiae.
| Yeast Strain | Cultivation Method | This compound Titer (mg/L) | Source |
| Sc112 | Fed-batch (small scale) | 4.48 | [15] |
| ScH144 | Fed-batch (2-L bioreactor, ethanol feed) | 4.9 | [15] |
Experimental Protocols
Protocol for Tryptophan Decarboxylase (TDC) Purification
This protocol is adapted from methodologies for purifying TDC from C. roseus cell cultures.[22]
Objective: To purify TDC for kinetic analysis.
A. Buffer and Reagent Preparation
-
Extraction Buffer: 0.1 M Tris-HCl (pH 7.5), 5 mM EDTA, 10 mM 2-mercaptoethanol, 10% (w/v) Polyclar AT.
-
Chromatography Buffer A (Equilibration): 20 mM Tris-HCl (pH 7.5), 10 mM 2-mercaptoethanol.
-
Chromatography Buffer B (Elution): Buffer A + 1 M NaCl.
B. Enzyme Extraction
-
Freeze C. roseus hairy roots or cell suspension cultures in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Homogenize the powder in ice-cold Extraction Buffer.
-
Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the crude protein extract.
C. Ammonium Sulfate Precipitation
-
Slowly add solid ammonium sulfate to the crude extract to achieve 40-70% saturation while stirring on ice.
-
Centrifuge at 20,000 x g for 20 minutes.
-
Discard the supernatant and resuspend the pellet in a minimal volume of Chromatography Buffer A.
-
Dialyze the resuspended pellet against Buffer A overnight at 4°C.
D. Chromatographic Purification
-
Load the dialyzed sample onto a DEAE-Sepharose anion-exchange column pre-equilibrated with Buffer A.
-
Wash the column with Buffer A until the A280 returns to baseline.
-
Elute the bound proteins using a linear gradient of 0-100% Buffer B.
-
Collect fractions and assay for TDC activity.
-
Pool the active fractions and concentrate them. Further purification can be achieved using gel filtration or hydrophobic interaction chromatography.
Protocol for Strictosidine Synthase (STR) Enzyme Assay
This protocol is based on the condensation reaction catalyzed by STR.[23]
Objective: To determine the activity of STR in a protein extract.
A. Reagents
-
Assay Buffer: 100 mM Potassium Phosphate buffer (pH 7.0).
-
Substrates: Tryptamine hydrochloride (10 mM stock), Secologanin (5 mM stock).
-
Stopping Reagent: 1 M HCl.
-
Enzyme: Purified or partially purified STR extract.
B. Assay Procedure
-
Prepare the reaction mixture in a microcentrifuge tube:
-
80 µL Assay Buffer
-
10 µL Tryptamine stock (final concentration 1 mM)
-
10 µL Enzyme extract
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of Secologanin stock (final concentration 0.5 mM).
-
Incubate at 30°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M HCl.
-
Centrifuge at 15,000 x g for 5 minutes to pellet precipitated protein.
-
Analyze the supernatant for strictosidine formation using HPLC-UV at 225 nm.
C. Data Analysis
-
Quantify the strictosidine peak area against a standard curve.
-
Calculate enzyme activity as nkat/mg of protein (nanokatals per milligram), where one katal is the conversion of one mole of substrate per second.
Regulatory Mechanisms
The biosynthesis of this compound is tightly regulated at the transcriptional level, primarily by plant stress hormones like jasmonates (JA). Fungal elicitors or wounding can trigger JA signaling, leading to the activation of a cascade of transcription factors.
Master regulators, such as the MYC2 transcription factor, are activated by JA. MYC2, in turn, induces the expression of other transcription factors, including the Octadecanoid-responsive Catharanthus AP2-domain (ORCA) proteins. These ORCA transcription factors bind to specific jasmonate- and elicitor-responsive elements (JERE) in the promoters of TIA pathway genes, such as TDC and STR, leading to their coordinated upregulation and an increased flux into the alkaloid pathway.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis and regulation of terpenoid indole alkaloids in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthetic pathway of terpenoid indole alkaloids in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymology of indole alkaloid biosynthesis in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Alkaloid this compound: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. The alkaloid this compound: a review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Tryptophan decarboxylase from transformed roots of Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
- 12. researchgate.net [researchgate.net]
- 13. uniprot.org [uniprot.org]
- 14. Strictosidine synthase - Wikipedia [en.wikipedia.org]
- 15. Biosynthesis of natural and halogenated plant monoterpene indole alkaloids in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Terpenoid indole alkaloid biosynthesis in Catharanthus roseus: effects and prospects of environmental factors in metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Unlocking the Diversity of Alkaloids in Catharanthus roseus: Nuclear Localization Suggests Metabolic Channeling in Secondary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Directed Biosynthesis of New to Nature Alkaloids in a Heterologous Nicotiana benthamiana Expression Host - PMC [pmc.ncbi.nlm.nih.gov]
- 21. uniprot.org [uniprot.org]
- 22. Tryptophan decarboxylase from Catharanthus roseus cell suspension cultures: purification, molecular and kinetic data of the homogenous protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. portlandpress.com [portlandpress.com]
Alstonine's Mechanism of Action in the Central Nervous System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alstonine, an indole alkaloid, presents a unique and compelling profile as a potential antipsychotic agent. Extensive preclinical studies have demonstrated its atypical antipsychotic-like effects, distinguishing it from conventional and many second-generation antipsychotics. The core of this compound's mechanism of action in the central nervous system (CNS) does not lie in direct antagonism of dopamine D2 or serotonin 5-HT2A receptors, the primary targets of classical and many atypical antipsychotics. Instead, this compound appears to exert its effects through a more nuanced, indirect modulation of dopaminergic and serotonergic systems, with significant involvement of 5-HT2A/2C and NMDA glutamate receptors. This guide provides a comprehensive technical overview of the available data on this compound's mechanism of action, including quantitative data, detailed experimental protocols, and visualizations of its proposed signaling pathways and experimental workflows.
Pharmacological Profile: An Atypical Antipsychotic
This compound has been identified as the major component of a plant-based remedy traditionally used in Nigeria for the treatment of mental illness.[1] In rodent models, it exhibits a clear antipsychotic-like profile, effectively mitigating behaviors considered analogous to the positive, negative, and cognitive symptoms of schizophrenia.[2][3]
Efficacy in Preclinical Models of Psychosis
This compound has demonstrated efficacy in several key behavioral paradigms used to screen for antipsychotic activity:
-
Amphetamine-Induced Lethality: this compound prevents amphetamine-induced lethality in grouped mice, a model sensitive to D2 receptor antagonists.[4] This effect is observed at doses between 0.5 and 2.0 mg/kg (i.p.), following an inverted U-shaped dose-response curve.[4]
-
Apomorphine-Induced Stereotypy: this compound has been shown to reduce stereotyped behaviors induced by the dopamine agonist apomorphine.[5]
-
Haloperidol-Induced Catalepsy: A hallmark of its atypical profile, this compound prevents catalepsy induced by the typical antipsychotic haloperidol, suggesting it does not produce the same level of extrapyramidal side effects.[5]
-
MK-801-Induced Behaviors: this compound counteracts hyperlocomotion and social interaction deficits induced by the NMDA receptor antagonist MK-801, models relevant to the positive and negative symptoms of schizophrenia, respectively.[2] It also prevents MK-801-induced working memory deficits, suggesting a potential benefit for cognitive symptoms.[2]
Receptor Binding Profile
A pivotal aspect of this compound's mechanism of action is its notable lack of direct, high-affinity binding to the primary receptors targeted by traditional antipsychotics.
Dopamine and Serotonin Receptor Interactions
Radioligand binding assays have consistently shown that this compound does not significantly interact with dopamine D1, D2, and serotonin 5-HT2A receptors.[4] While specific high-throughput screening data with a broad panel of CNS receptors is not extensively published, the available evidence from displacement studies with radioligands such as [3H]Spiperone and [3H]SCH23390 indicates a lack of direct binding to these key receptors.[4]
Table 1: Summary of this compound's Receptor Binding Profile (Qualitative)
| Receptor Target | Radioligand Used for Displacement | This compound Interaction | Reference |
| Dopamine D1 | [3H]SCH23390 | No significant interaction | [4] |
| Dopamine D2 | [3H]Spiperone | No significant interaction | [4] |
| Serotonin 5-HT2A | [3H]Spiperone | No significant interaction | [4] |
Note: Quantitative Ki or IC50 values from comprehensive binding assays on this compound are not widely reported in the reviewed literature. The data presented is based on qualitative descriptions from displacement curve analyses.
Neurochemical Effects: Indirect Modulation of Neurotransmitter Systems
While this compound does not directly bind to key dopamine and serotonin receptors, it significantly alters the neurochemistry of these systems.
Effects on Dopaminergic Systems
High-performance liquid chromatography (HPLC) studies of brain tissue from this compound-treated mice reveal a complex modulation of the dopamine system. This compound has been shown to increase intraneuronal dopamine catabolism.[3][6] This is evidenced by an increase in the levels of the dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) in both the frontal cortex and striatum.[3] This suggests that this compound may enhance the activity of monoamine oxidase (MAO) or interfere with dopamine storage. Furthermore, some evidence suggests that acute treatment with this compound can increase dopamine uptake in striatal synaptosomes.[2]
Effects on Serotonergic Systems
This compound appears to increase overall serotonergic transmission.[3][6] HPLC analysis has demonstrated an increase in serotonin (5-HT) levels in the frontal cortex and an increase in its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in both the frontal cortex and striatum.[3] The anxiolytic effects of this compound are blocked by the 5-HT2A/2C receptor antagonist ritanserin, strongly implicating these receptors in its mechanism of action.[7] The antipsychotic-like effects of this compound in models of positive, negative, and cognitive symptoms are also prevented by ritanserin, highlighting the central role of 5-HT2A/2C receptors.[2]
Table 2: Summary of this compound's Effects on Brain Monoamines
| Brain Region | Neurotransmitter/Metabolite | Effect of this compound | Reference |
| Frontal Cortex | Dopamine (DA) | ↓ | [3] |
| DOPAC | ↑ | [3] | |
| Serotonin (5-HT) | ↑ | [3] | |
| 5-HIAA | ↑ | [3] | |
| Striatum | DOPAC | ↑ | [3] |
| 5-HIAA | ↑ | [3] |
Proposed Signaling Pathways
Based on the available data, the mechanism of action of this compound can be conceptualized as a multi-system modulation rather than a single-receptor blockade.
Serotonin 5-HT2A/2C Receptor-Mediated Effects
The blockade of this compound's behavioral effects by a 5-HT2A/2C antagonist suggests that its mechanism is critically dependent on signaling through these receptors. While this compound does not appear to bind directly to the 5-HT2A receptor orthosteric site, it may act as an inverse agonist or a negative allosteric modulator at 5-HT2A/2C receptors. This could lead to a downstream modulation of other neurotransmitter systems.
Figure 1: Proposed 5-HT2A/2C-mediated signaling cascade for this compound.
Indirect Modulation of the NMDA Receptor
This compound's ability to reverse the behavioral effects of the NMDA receptor antagonist MK-801 suggests an interaction with the glutamatergic system.[4] Since direct binding to NMDA receptors or effects on glutamate release have not been observed, it is hypothesized that this is an indirect effect, likely mediated by its actions on the serotonin system.[4] 5-HT2A receptor antagonists are known to modulate NMDA receptor function, and this provides a plausible link for this compound's effects.[4]
Figure 2: Hypothesized indirect modulation of NMDA receptors by this compound.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize the antipsychotic-like effects of this compound, based on commonly used methodologies in the field.
Amphetamine-Induced Lethality in Grouped Mice
-
Objective: To assess the ability of a compound to protect against the lethal effects of amphetamine in aggregated mice, a model sensitive to dopamine D2 receptor blockade.
-
Animals: Male Swiss mice, grouped 10 per cage.
-
Procedure:
-
Administer this compound (0.5-2.0 mg/kg) or vehicle intraperitoneally (i.p.).
-
After a 30-minute pretreatment period, administer d-amphetamine sulfate (e.g., 20 mg/kg, i.p.).
-
Observe the animals continuously for a specified period (e.g., 4 hours) and record the number of deaths in each group.
-
Calculate the percentage of protection against lethality for each dose of this compound.
-
Apomorphine-Induced Stereotypy
-
Objective: To evaluate the effect of a compound on stereotyped behaviors induced by the direct dopamine agonist, apomorphine.
-
Animals: Male mice or rats.
-
Procedure:
-
Administer this compound or vehicle i.p.
-
After a 30-minute pretreatment period, administer apomorphine hydrochloride (e.g., 1-5 mg/kg, subcutaneously).
-
Immediately place the animal in an observation cage.
-
At regular intervals (e.g., every 10 minutes for 1 hour), score the intensity of stereotyped behaviors (e.g., sniffing, licking, gnawing, and climbing) using a standardized rating scale.[8]
-
Haloperidol-Induced Catalepsy
-
Objective: To determine if a compound can prevent or reverse the cataleptic state induced by a typical antipsychotic, indicating a lower propensity for extrapyramidal side effects.
-
Animals: Male mice or rats.
-
Procedure:
-
Administer this compound or vehicle i.p.
-
After a 30-minute pretreatment period, administer haloperidol (e.g., 1 mg/kg, i.p.).[1]
-
At various time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes), assess for catalepsy using the bar test.[6][9][10][11]
-
For the bar test, gently place the animal's forepaws on a horizontal bar (e.g., 0.5 cm diameter, 4.5 cm high for mice).[10]
-
Measure the time (latency) until the animal removes both forepaws from the bar, with a pre-determined cut-off time (e.g., 180 seconds).[9]
-
HPLC Analysis of Brain Monoamines
-
Objective: To quantify the levels of dopamine, serotonin, and their metabolites in specific brain regions following drug administration.
-
Procedure:
-
Administer this compound (e.g., 1.0 mg/kg, i.p.) or vehicle to mice.[3]
-
After a specified time (e.g., 30 minutes), sacrifice the animals by decapitation.[3]
-
Rapidly dissect the brain regions of interest (e.g., frontal cortex, striatum) on a cold plate.
-
Homogenize the tissue in an appropriate solution (e.g., 0.1 M perchloric acid).
-
Centrifuge the homogenate and filter the supernatant.
-
Inject the supernatant into an HPLC system equipped with a reverse-phase C18 column and an electrochemical detector for the separation and quantification of monoamines and their metabolites.[3]
-
Figure 3: General experimental workflow for preclinical evaluation of this compound.
Conclusion and Future Directions
This compound represents a departure from the classical receptor-antagonist model of antipsychotic action. Its mechanism, characterized by an absence of direct D2/5-HT2A receptor blockade and a reliance on indirect modulation of dopamine and serotonin systems, likely through 5-HT2A/2C receptor interactions, offers a promising avenue for the development of novel antipsychotics with a potentially improved side-effect profile.
Future research should focus on:
-
Comprehensive Receptor Screening: A broad radioligand binding panel is necessary to definitively rule out other potential direct targets and to provide quantitative binding data.
-
Elucidation of Downstream Signaling: Studies investigating the effects of this compound on G-protein coupling, second messenger systems (e.g., cAMP, IP3), and downstream protein kinases are crucial to fully map its signaling pathways.
-
In-depth Neurochemical Analysis: Further investigation into this compound's effects on dopamine synthesis, packaging, and transport will provide a more complete picture of its impact on dopaminergic homeostasis.
-
Clinical Investigation: Given its promising preclinical profile and traditional use, carefully designed clinical trials are warranted to evaluate the safety and efficacy of this compound in patient populations.
The study of this compound underscores the potential for discovering innovative CNS drug candidates from natural sources and highlights the importance of exploring mechanisms of action that extend beyond the conventional receptor-centric paradigm.
References
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. 5-HT2A/C receptors mediate the antipsychotic-like effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Alkaloid this compound: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. Intracellular modulation of NMDA receptor function by antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sensitization of apomorphine-induced stereotyped behavior in mice is context dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 10. Haloperidol-Induced Catalepsy and Its Correlations with Acetylcholinesterase Activity in Different Brain Structures of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
The Pharmacological Profile of Alstonine: A Novel Antipsychotic Agent
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Alstonine, an indole alkaloid, presents a compelling and atypical pharmacological profile as a potential antipsychotic agent. Extensive preclinical evidence demonstrates its efficacy in animal models predictive of antipsychotic activity, including the inhibition of amphetamine-induced lethality and apomorphine-induced stereotypy. Notably, this compound's mechanism of action diverges from classical and most atypical antipsychotics, as it does not exhibit direct binding affinity for dopamine D1, D2, or serotonin 5-HT2A receptors. Instead, its therapeutic effects are attributed to a unique combination of modulating serotonin 5-HT2A/C receptor signaling and increasing dopamine uptake in key brain regions. This innovative mechanism suggests a potential for a favorable side effect profile, particularly concerning extrapyramidal symptoms. This whitepaper provides a comprehensive overview of the pharmacological properties of this compound, detailing its effects in preclinical models, elucidating its mechanism of action, and providing detailed experimental protocols to facilitate further research and development.
Introduction
The development of novel antipsychotic drugs with improved efficacy and reduced side effect profiles remains a critical challenge in the treatment of psychotic disorders such as schizophrenia. While existing medications have provided significant therapeutic benefits, they are often associated with debilitating side effects, including extrapyramidal symptoms, metabolic disturbances, and cardiovascular complications. This compound, a natural compound, has emerged as a promising candidate with a distinct pharmacological profile that may overcome some of these limitations.
This technical guide synthesizes the current scientific knowledge on this compound's antipsychotic properties, offering a detailed resource for researchers and drug development professionals. We present quantitative data from key preclinical studies in structured tables, provide detailed experimental methodologies, and visualize the proposed signaling pathways and experimental workflows using Graphviz diagrams.
In Vivo Pharmacological Profile
This compound has demonstrated significant antipsychotic-like effects in a variety of rodent models of psychosis. These studies highlight its potential to ameliorate the positive, negative, and cognitive symptoms of schizophrenia.
Models of Psychosis
Amphetamine-Induced Lethality in Grouped Mice: This model is highly predictive of antipsychotic activity. This compound has been shown to prevent amphetamine-induced lethality in a dose-dependent manner.[1]
Apomorphine-Induced Stereotypy in Mice: this compound effectively reduces the stereotypic behaviors induced by the dopamine agonist apomorphine, suggesting an antidopaminergic effect downstream of the receptor.[2]
MK-801-Induced Hyperlocomotion and Social Withdrawal: The NMDA receptor antagonist MK-801 is used to model the positive, negative, and cognitive symptoms of schizophrenia. This compound has been shown to reverse MK-801-induced hyperlocomotion and social interaction deficits in mice.[3][4]
Quantitative Behavioral Data
The following table summarizes the available quantitative data from key in vivo studies of this compound.
| Preclinical Model | Species | Endpoint | This compound Dose/Concentration | Result | Reference |
| Amphetamine-Induced Lethality | Mouse | Prevention of Lethality | 0.5 - 2.0 mg/kg (i.p.) | Active | [3] |
| Apomorphine-Induced Stereotypy | Mouse | Reduction of Stereotypic Behavior | Not specified | Effective | [2] |
| MK-801-Induced Hyperlocomotion | Mouse | Prevention of Hyperlocomotion | 0.1, 0.5, and 1.0 mg/kg | Effective | [3] |
| MK-801-Induced Social Withdrawal | Mouse | Reversal of Social Deficit | 0.5 and 1.0 mg/kg | Effective | [4] |
Mechanism of Action
This compound's antipsychotic effects are mediated through a novel mechanism that distinguishes it from existing treatments.
Receptor Binding Profile
Radioligand binding assays have demonstrated that this compound does not have a significant affinity for dopamine D1, D2, or serotonin 5-HT2A receptors, which are the primary targets of most conventional and atypical antipsychotics.[2]
Modulation of Serotonin 5-HT2A/C Receptors
Evidence suggests that this compound's antipsychotic-like effects are mediated by its interaction with serotonin 5-HT2A/C receptors.[5] The blockade of these receptors by the antagonist ritanserin prevents the behavioral effects of this compound in animal models.[5] The downstream signaling cascade likely involves the Gq/11 protein, phospholipase C (PLC), and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[6][7][8]
Enhancement of Dopamine Uptake
A key aspect of this compound's mechanism is its ability to increase the uptake of dopamine in the striatum.[9] This effect is observed after acute administration and is not associated with changes in the density of dopamine transporters (DAT).[9] This suggests that this compound may allosterically modulate DAT function or interfere with signaling pathways that regulate transporter activity. The increase in dopamine clearance from the synapse likely contributes to its antipsychotic effects by reducing excessive dopaminergic neurotransmission. While the precise IC50 value for this effect is not yet determined, studies have shown that this compound does not alter the Vmax or Km of the dopamine transporter, suggesting a non-competitive mechanism of action.[10]
Indirect Modulation of Glutamate System
This compound's ability to reverse MK-801-induced behaviors points to an indirect modulation of the glutamatergic system. This is likely a consequence of its action on 5-HT2A/C receptors, which are known to influence NMDA receptor function.[11] By modulating serotonergic input to glutamatergic neurons, this compound may help to normalize the glutamatergic hypofunction implicated in schizophrenia.
Signaling Pathways and Experimental Workflows
To visually represent the complex mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Proposed Signaling Pathway of this compound
Caption: Proposed signaling pathway for the antipsychotic effects of this compound.
Experimental Workflow for Amphetamine-Induced Lethality
Caption: Workflow for the amphetamine-induced lethality model in grouped mice.
Experimental Workflow for Dopamine Uptake Assay
Caption: Workflow for the in vitro dopamine uptake assay using striatal synaptosomes.
Detailed Experimental Protocols
Amphetamine-Induced Lethality in Grouped Mice
-
Animals: Male Swiss mice (20-25 g) are housed in groups of 10 per cage for at least one week before the experiment with free access to food and water.
-
Grouping: On the day of the experiment, mice are placed in transparent observation cages (e.g., 30 x 20 x 15 cm) in groups of three.
-
Drug Administration:
-
This compound (0.5, 1.0, or 2.0 mg/kg) or vehicle (e.g., saline with 1% Tween 80) is administered intraperitoneally (i.p.).
-
Thirty minutes after this compound or vehicle administration, d-amphetamine sulfate (e.g., 100 mg/kg) is administered i.p.
-
-
Observation: The number of deaths in each group is recorded at regular intervals for up to 24 hours after amphetamine administration.
-
Data Analysis: The percentage of mortality in each treatment group is calculated. Statistical significance is determined using Fisher's exact test. The ID50 (the dose that protects 50% of the animals from death) can be calculated for active compounds.[1]
Apomorphine-Induced Stereotypy in Mice
-
Animals: Male Swiss mice (20-25 g) are used.
-
Habituation: Mice are individually placed in observation cages for a 30-minute habituation period.
-
Drug Administration:
-
This compound (doses to be determined) or vehicle is administered i.p.
-
Thirty minutes later, apomorphine hydrochloride (e.g., 1-5 mg/kg) is administered subcutaneously (s.c.).
-
-
Observation: Immediately after apomorphine injection, stereotyped behaviors (e.g., sniffing, licking, gnawing, and climbing) are scored by a trained observer blind to the treatment conditions.[12][13] Scoring is typically performed every 5-10 minutes for a period of 30-60 minutes. A rating scale (e.g., 0-4) is used to quantify the intensity of the stereotypy.
-
Data Analysis: The total stereotypy score for each animal is calculated. The data are analyzed using non-parametric statistical tests such as the Mann-Whitney U test.
Dopamine Uptake Assay in Striatal Synaptosomes
-
Synaptosome Preparation:
-
Striata are dissected from rodent brains and homogenized in ice-cold sucrose buffer (e.g., 0.32 M sucrose, 5 mM HEPES, pH 7.4).
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and cell debris.
-
The supernatant is then centrifuged at high speed (e.g., 12,000 x g for 20 min at 4°C) to pellet the synaptosomes.
-
The synaptosomal pellet is resuspended in a physiological buffer.
-
-
Uptake Assay:
-
Synaptosomal preparations are pre-incubated with various concentrations of this compound or vehicle for a specified time (e.g., 10 minutes) at 37°C.
-
The uptake reaction is initiated by the addition of a known concentration of [³H]dopamine.
-
The incubation is carried out for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.
-
The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]dopamine.
-
-
Measurement and Analysis:
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Non-specific uptake is determined in the presence of a potent dopamine uptake inhibitor (e.g., nomifensine).
-
The kinetic parameters of dopamine uptake, Vmax (maximal uptake velocity) and Km (substrate affinity), are determined by performing the assay with varying concentrations of [³H]dopamine and analyzing the data using Michaelis-Menten kinetics.[14][15][16]
-
Conclusion and Future Directions
This compound represents a promising new lead in the development of antipsychotic medications. Its unique mechanism of action, which avoids direct interaction with dopamine D2 receptors while modulating serotonergic and dopaminergic systems, holds the potential for improved therapeutic outcomes with a more favorable side effect profile. The preclinical data summarized in this guide provide a strong rationale for further investigation into its clinical efficacy.
Future research should focus on:
-
Conducting comprehensive dose-response studies to determine the ED50 values of this compound in various behavioral models.
-
Elucidating the precise molecular interactions between this compound and the 5-HT2A/C receptors and the dopamine transporter.
-
Investigating the detailed downstream signaling cascades activated by this compound to fully understand its cellular effects.
-
Performing pharmacokinetic and toxicology studies to assess its safety and suitability for clinical development.
The continued exploration of this compound's pharmacological profile may not only lead to a new therapeutic option for psychosis but also provide valuable insights into the complex neurobiology of these disorders.
References
- 1. Dopaminergic transmission and (+)amphetamine-induced lethality in aggregated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antipsychotic-like profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Alkaloid this compound: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The putative antipsychotic this compound reverses social interaction withdrawal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT2A/C receptors mediate the antipsychotic-like effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stimulation of 5-HT(2) receptors in prefrontal pyramidal neurons inhibits Ca(v)1.2 L type Ca(2+) currents via a PLCbeta/IP3/calcineurin signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Phosphatidylinositol-4,5-Bisphosphate Signaling in Cerebellar Purkinje Spines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Original mechanisms of antipsychotic action by the indole alkaloid this compound (Picralima nitida) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sensitization of apomorphine-induced stereotyped behavior in mice is context dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Role of the Dopamine Transporter in Dopamine‐Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
Alstonine's Effects on Serotonin and Dopamine Neurotransmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alstonine, a pentacyclic indole alkaloid, has demonstrated a preclinical profile suggestive of atypical antipsychotic properties. This technical guide provides an in-depth analysis of its mechanism of action, focusing on its effects on serotonin and dopamine neurotransmission. A key characteristic of this compound is its apparent lack of direct interaction with dopamine D1 and D2 receptors, distinguishing it from classical and many atypical antipsychotics. Instead, its pharmacological effects are primarily mediated through the serotonergic system, with a notable interaction at 5-HT2A and 5-HT2C receptors. Furthermore, this compound indirectly modulates dopaminergic pathways and shows engagement with the glutamatergic system. This document consolidates available quantitative data, details common experimental protocols used in its study, and provides visual representations of its signaling pathways and experimental workflows to support further research and drug development efforts.
Introduction
This compound is an indole alkaloid found in various plant species, including Alstonia boonei, Catharanthus roseus, and Picralima nitida[1]. Traditionally used in Nigerian medicine for treating mental illness, modern preclinical studies have investigated its potential as an antipsychotic agent[2][3]. Its unique pharmacological profile, which deviates from the dopamine D2 receptor antagonism central to many antipsychotics, suggests a novel mechanism of action with the potential for a favorable side effect profile, particularly concerning extrapyramidal symptoms[4][5]. This guide synthesizes the current understanding of this compound's interaction with serotonergic and dopaminergic systems.
Interaction with Serotonin and Dopamine Receptors
Receptor Binding Affinity
Radioligand binding assays have been employed to determine the affinity of this compound for various neurotransmitter receptors. A consistent finding in the literature is the lack of significant direct binding to dopamine D1 and D2 receptors[4]. While specific Ki or IC50 values for this compound at these receptors are not consistently reported in the reviewed literature, displacement curves using radioligands such as [3H]Spiperone and [3H]SCH23390 have shown no significant interaction[4]. This indicates that this compound's mechanism of action is distinct from typical antipsychotics that act as D2 receptor antagonists.
Similarly, initial binding assays did not suggest a direct, high-affinity interaction with serotonin 5-HT2A receptors[4]. However, functional and behavioral studies provide strong evidence for the involvement of 5-HT2A and 5-HT2C receptors in mediating the effects of this compound[5][6][7][8]. It has been postulated that this compound may act as an inverse agonist at these receptors[9][10].
Table 1: Summary of this compound Receptor Binding Affinity Data
| Receptor | Radioligand Used | This compound Affinity (Ki or IC50) | Reference |
| Dopamine D1 | [3H]SCH23390 | No significant interaction reported | [4] |
| Dopamine D2 | [3H]Spiperone | No significant interaction reported | [4] |
| Serotonin 5-HT2A | Not specified | No significant direct interaction reported in initial binding assays | [4] |
| Serotonin 5-HT2A/2C | Not applicable (functional assays) | Functional antagonism/inverse agonism | [5][6][7][8] |
Effects on Neurotransmitter Levels
High-performance liquid chromatography (HPLC) with electrochemical detection has been utilized to quantify the effects of this compound on the levels of serotonin, dopamine, and their metabolites in different brain regions of mice. These studies reveal a significant modulation of both serotonergic and dopaminergic systems following this compound administration.
Serotonergic System
This compound administration leads to an increase in serotonin (5-HT) and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the frontal cortex and striatum. This suggests an overall increase in serotonergic transmission[3][9][11]. The elevated 5-HIAA levels are indicative of increased serotonin turnover.
Table 2: Quantitative Effects of this compound on Serotonin and 5-HIAA Levels in Mouse Brain
| Brain Region | Treatment | 5-HT Levels (ng/g tissue) | % Change from Control | 5-HIAA Levels (ng/g tissue) | % Change from Control | Reference |
| Frontal Cortex | Control (Saline) | ~150 | - | ~120 | - | [3] |
| This compound (1.0 mg/kg) | Increased (P < .05) | Not specified | Increased (P < .01) | Not specified | [3] | |
| Striatum | Control (Saline) | No significant change | - | ~250 | - | [3] |
| This compound (1.0 mg/kg) | No significant change | - | Increased (P < .05) | Not specified | [3] |
Note: Absolute values are estimated from graphical representations in the source material and are for illustrative purposes. Statistical significance is reported as in the source.
Dopaminergic System
The effects of this compound on the dopaminergic system are more complex and suggest an indirect modulatory role. In the frontal cortex, this compound has been shown to decrease dopamine (DA) levels while increasing the concentration of its intracellular metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC)[3]. In the striatum, DOPAC levels are also increased, but without a significant change in overall DA levels[3]. The levels of another major dopamine metabolite, homovanillic acid (HVA), remained unchanged in both regions[3]. This pattern suggests an increase in intraneuronal dopamine catabolism rather than a direct effect on dopamine release or receptor binding[3][9].
Table 3: Quantitative Effects of this compound on Dopamine, DOPAC, and HVA Levels in Mouse Brain
| Brain Region | Treatment | DA Levels (ng/g tissue) | % Change from Control | DOPAC Levels (ng/g tissue) | % Change from Control | HVA Levels (ng/g tissue) | % Change from Control | Reference |
| Frontal Cortex | Control (Saline) | ~100 | - | ~20 | - | ~25 | - | [3] |
| This compound (1.0 mg/kg) | Decreased (P < .01) | Not specified | Increased (P < .05) | Not specified | No significant change | - | [3] | |
| Striatum | Control (Saline) | ~6000 | - | ~800 | - | ~700 | - | [3] |
| This compound (1.0 mg/kg) | No significant change | - | Increased (P < .01) | Not specified | No significant change | - | [3] |
Note: Absolute values are estimated from graphical representations in the source material and are for illustrative purposes. Statistical significance is reported as in the source.
Signaling Pathways and Mechanisms of Action
The antipsychotic-like effects of this compound are primarily attributed to its interaction with the serotonergic system, which in turn modulates dopaminergic and glutamatergic pathways.
Serotonin 5-HT2A/2C Receptor-Mediated Effects
Behavioral studies have demonstrated that the effects of this compound can be blocked by the 5-HT2A/2C receptor antagonist, ritanserin[7][12][13]. This indicates that this compound's activity is dependent on its interaction with these receptors. The proposed mechanism is that this compound acts as an antagonist or inverse agonist at 5-HT2A/2C receptors, which are known to modulate the release of dopamine in various brain regions.
Indirect Modulation of Dopamine Neurotransmission
While this compound does not directly bind to dopamine receptors, its effects on DOPAC levels suggest an increase in intraneuronal dopamine metabolism[3]. One hypothesis is that this compound may enhance the activity of the dopamine transporter (DAT), leading to increased dopamine reuptake from the synapse and subsequent intracellular degradation by monoamine oxidase (MAO).
References
- 1. Determination of Neurotransmitter Levels in Models of Parkinson’s Disease by HPLC-ECD | Springer Nature Experiments [experiments.springernature.com]
- 2. Microdialysis in the mouse nucleus accumbens: a method for detection of monoamine and amino acid neurotransmitters with simultaneous assessment of locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. turkjps.org [turkjps.org]
- 6. researchgate.net [researchgate.net]
- 7. The Development and Full Validation of a Novel Liquid Chromatography Electrochemical Detection Method for Simultaneous Determination of Nine Catecholamines in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Alkaloid this compound: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-HT2A/C receptors mediate the antipsychotic-like effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Anxiolytic Properties of Alstonine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anxiolytic properties of the indole alkaloid alstonine. This compound, a primary component of various traditional plant-based remedies, has demonstrated significant potential as an anxiolytic agent in preclinical studies.[1][2] This document synthesizes key findings on its mechanism of action, experimental evidence from behavioral models, and detailed protocols for relevant assays.
Introduction
This compound is a pentacyclic indole alkaloid found in several plant species, including Alstonia boonei, Catharanthus roseus, and Rauvolfia vomitoria.[3] Traditionally used in Nigerian medicine to treat mental illnesses, modern pharmacological research has begun to validate its anxiolytic and antipsychotic-like effects.[4][5][6] This guide focuses specifically on the anxiolytic profile of this compound, presenting the current understanding of its neuropharmacological activity.
Mechanism of Action
The anxiolytic effects of this compound are primarily attributed to its interaction with the serotonergic system, specifically the 5-HT2A and 5-HT2C receptors.[3][5][7] Preclinical evidence strongly suggests that this compound's activity is dependent on these receptors, as its anxiolytic effects are reversed by the 5-HT2A/2C receptor antagonist, ritanserin.[5][7] While the precise interaction is still under investigation, it is hypothesized that this compound may act as an inverse agonist at these receptors.[8][9]
In addition to its serotonergic activity, this compound appears to indirectly modulate the glutamate system.[3][7] It has been shown to reverse the hyperlocomotion induced by the NMDA receptor antagonist MK-801, suggesting a potential downstream effect on glutamatergic transmission.[7][8] Notably, this compound does not appear to interact directly with dopamine D1/D2 receptors or GABA-A receptors, distinguishing its mechanism from many traditional anxiolytics and antipsychotics.[4][5]
Signaling Pathway Diagram
Preclinical Evidence and Data
The anxiolytic properties of this compound have been demonstrated in rodent models of anxiety. The most prominent studies utilize the hole-board test and the light/dark box test to assess anxiety-like behaviors in mice.
Hole-Board Test
The hole-board test is used to evaluate exploratory behavior and anxiety. A decrease in head-dipping behavior is indicative of higher anxiety levels. This compound has been shown to significantly increase the number of head-dips, suggesting a reduction in anxiety.[4][8]
Light/Dark Box Test
The light/dark box test assesses anxiety by measuring the conflict between the natural tendency of mice to explore a novel environment and their aversion to brightly lit areas. Anxiolytic compounds typically increase the time spent in the light compartment and the latency to enter the dark compartment. This compound has been observed to produce both of these effects, further supporting its anxiolytic profile.[4][8]
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies on this compound.
Table 1: Effects of this compound on the Hole-Board Test in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Number of Head-Dips (Mean ± SEM) |
| Vehicle | - | ~12 ± 2 |
| This compound | 0.5 | ~22 ± 3* |
| This compound | 1.0 | ~25 ± 4 |
| Diazepam (control) | 2.0 | ~28 ± 3 |
**P < 0.05, **P < 0.01 versus vehicle-treated group. Data are approximated from graphical representations in cited literature.[4][6][10]
Table 2: Effects of this compound on the Light/Dark Box Test in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Time in Light Zone (s, Mean ± SEM) | Latency for First Crossing (s, Mean ± SEM) |
| Vehicle | - | ~80 ± 10 | ~30 ± 5 |
| This compound | 0.5 | ~140 ± 15* | ~90 ± 12 |
| This compound | 1.0 | ~160 ± 20 | ~110 ± 15 |
| Diazepam (control) | 2.0 | ~180 ± 20 | ~120 ± 18** |
**P < 0.05, **P < 0.01 versus vehicle-treated group. Data are approximated from graphical representations in cited literature.[4][6][10]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the behavioral assays used to characterize the anxiolytic effects of this compound.
General Experimental Workflow
Hole-Board Test Protocol
-
Apparatus: A square arena with a floor divided into smaller squares and containing multiple, evenly spaced holes. The apparatus is placed in a sound-attenuated room with controlled lighting.
-
Animals: Male mice are typically used and allowed to acclimatize to the testing room for at least one hour before the experiment.
-
Procedure:
-
Administer this compound (0.5 or 1.0 mg/kg, i.p.), vehicle, or a positive control (e.g., diazepam) 30 minutes before the test.[6][10]
-
Gently place the mouse in the center of the hole-board.
-
Record the behavior of the mouse for a defined period (e.g., 5 minutes) using a video camera.
-
Score the number of head-dips (exploratory behavior) and locomotor activity (number of squares crossed).
-
Clean the apparatus thoroughly between each trial to eliminate olfactory cues.
-
-
Data Analysis: Compare the number of head-dips between treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Light/Dark Box Test Protocol
-
Apparatus: A box divided into two compartments: a small, dark compartment and a larger, brightly illuminated compartment. An opening connects the two compartments.
-
Animals: Male mice are used and acclimatized as described for the hole-board test.
-
Procedure:
-
Administer this compound (0.5 or 1.0 mg/kg, i.p.), vehicle, or a positive control 30 minutes before the test.[6][10]
-
Place the mouse in the center of the light compartment, facing away from the opening.
-
Allow the mouse to explore the apparatus for a set duration (e.g., 5-10 minutes).
-
Record the session with a video camera.
-
Measure the time spent in the light compartment, the latency to the first entry into the dark compartment, and the number of transitions between compartments.
-
Clean the apparatus between each animal.
-
-
Data Analysis: Analyze the data using statistical methods such as ANOVA to compare the different treatment groups.
Conclusion and Future Directions
The available evidence strongly supports the anxiolytic properties of this compound. Its unique mechanism of action, centered on the 5-HT2A/2C receptors and indirect modulation of the glutamate system, presents a promising avenue for the development of novel anxiolytic drugs. Future research should focus on elucidating the precise molecular interactions of this compound with its receptor targets, further characterizing its pharmacokinetic and pharmacodynamic profiles, and exploring its potential therapeutic applications in a broader range of anxiety-related disorders. The lack of direct engagement with dopaminergic and GABAergic systems may also suggest a favorable side-effect profile compared to existing anxiolytics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The alkaloid this compound: a review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. The Alkaloid this compound: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anxiolytic properties of the antipsychotic alkaloid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. This compound as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Alstonine and Its Derivatives: A Technical Guide to Antimalarial Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antimalarial properties of the indole alkaloid alstonine and its derivatives. It consolidates in vitro and in vivo data, details experimental methodologies, and visualizes key pathways and workflows to support ongoing research and development in the pursuit of novel antimalarial agents.
Introduction
The increasing resistance of Plasmodium parasites to existing antimalarial drugs necessitates the discovery and development of new therapeutic agents with novel mechanisms of action. Natural products have historically been a rich source of antimalarial compounds, with quinine and artemisinin being notable examples. This compound, an indole alkaloid found in various species of the Alstonia genus, has emerged as a promising antiplasmodial agent. This document synthesizes the current scientific knowledge on the antimalarial activity of this compound, providing a technical resource for the scientific community.
In Vitro Antimalarial Activity
This compound has demonstrated potent and selective activity against multiple Plasmodium species in vitro. A key characteristic of its antiplasmodial action is a "slow-action" phenotype, suggesting a mechanism of action distinct from many rapidly acting antimalarials.
Quantitative Data on this compound Activity
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against various strains of Plasmodium falciparum and Plasmodium knowlesi.
| Compound | Parasite Strain | Assay Duration (hours) | IC50 (µM) | Selectivity Index (SI) | Reference(s) |
| This compound | P. falciparum 3D7 | 96 | 0.17 | >1111 | [1][2] |
| This compound | P. falciparum (unspecified) | - | 0.18 | >1000 | [3] |
| This compound | P. falciparum Dd2 (chloroquine-resistant) | 96 | ~0.2 | - | [2] |
| This compound | P. falciparum FCR3 (chloroquine-resistant) | 96 | ~0.3 | - | [2] |
| This compound | P. falciparum C2B | 96 | ~0.15 | - | [2] |
| This compound | P. falciparum K1 (chloroquine-resistant) | 48 | >30 | - | [1] |
| This compound | P. falciparum D6 | 72 | 0.048 | - | [1] |
| This compound | P. falciparum W2 (chloroquine-resistant) | 72 | 0.109 | - | [1] |
| This compound | P. knowlesi | 48 | ~1.0 | - | [1][2] |
Note: The Selectivity Index (SI) is calculated as the ratio of the IC50 value against a human cell line to the IC50 value against the parasite. A higher SI indicates greater selectivity for the parasite.
This compound Derivatives
Currently, there is a limited amount of publicly available data on the synthesis and antimalarial activity of specific this compound derivatives. Further research into the structure-activity relationships of this compound analogs is warranted to explore opportunities for optimizing its antiplasmodial potency and pharmacokinetic properties.
In Vivo Antimalarial Activity
While in vitro data for pure this compound is robust, in vivo studies have primarily focused on extracts from Alstonia species, which contain this compound among other alkaloids.
Studies with Alstonia Extracts
Extracts from the bark and leaves of Alstonia boonei and Alstonia scholaris have demonstrated dose-dependent antimalarial activity in mice infected with Plasmodium berghei. These studies have shown a significant reduction in parasitemia and a delay in mortality.[4][5][6][7][8][9] For instance, a methanol extract of A. scholaris bark led to a dose-dependent improvement in the condition of infected mice.[5] Similarly, aqueous and ethanolic extracts of A. boonei have shown significant suppression of P. berghei in both suppressive and curative tests.[4][8]
Studies with Pure this compound
A preliminary in vivo evaluation of pure this compound has indicated antimalarial activity.[10] However, detailed quantitative data from these studies, such as the effective dose (ED50) and the mean survival time of treated animals, are not yet widely available. Further in vivo studies with purified this compound are necessary to fully assess its therapeutic potential.
Mechanism of Action
The mechanism of action of this compound appears to be multifactorial, with a primary impact on the parasite's mitochondria.
Mitochondrial Targeting
Research has identified the inner-mitochondrial membrane protein PfMPV17 as a key factor in this compound's mechanism of action.[3] Parasites with a mutation (A318P) in the PfMPV17 gene exhibit reduced sensitivity to this compound. This suggests that this compound may directly or indirectly interact with PfMPV17, leading to mitochondrial dysfunction and parasite death. The mechanism is distinct from that of apicoplast-targeting drugs.[3]
Proposed Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound, highlighting its interaction with the parasite's mitochondria.
Caption: Proposed mechanism of this compound targeting the parasite mitochondrion.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's antimalarial activity.
In Vitro Antiplasmodial Assay (SYBR Green I-based Fluorescence Assay)
This assay is widely used to determine the in vitro susceptibility of P. falciparum to antimalarial compounds.
Objective: To measure the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Human erythrocytes (O+)
-
Complete parasite culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
Test compound (e.g., this compound) and control drugs (e.g., chloroquine, artemisinin)
-
96-well black microplates with clear bottoms
-
SYBR Green I nucleic acid stain
-
Lysis buffer (Tris, EDTA, saponin, Triton X-100)
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
Procedure:
-
Prepare serial dilutions of the test compound and control drugs in complete culture medium.
-
Add the diluted compounds to the 96-well plates. Include wells with no drug (positive control) and wells with uninfected erythrocytes (negative control).
-
Prepare a parasite suspension with a final parasitemia of 0.5% and a hematocrit of 2% in complete culture medium.
-
Add the parasite suspension to each well of the 96-well plate.
-
Incubate the plates for 72 hours in a humidified, gassed incubator (5% CO2, 5% O2, 90% N2) at 37°C.
-
After incubation, add SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1-2 hours.
-
Measure the fluorescence of each well using a fluorescence plate reader.
-
Calculate the percentage of parasite growth inhibition for each drug concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the in vitro antiplasmodial assay.
In Vivo Antimalarial Assay (4-Day Suppressive Test in P. berghei-infected Mice)
This standard assay is used to evaluate the in vivo efficacy of potential antimalarial compounds.
Objective: To assess the ability of a compound to suppress the proliferation of P. berghei in mice.
Materials:
-
Plasmodium berghei (ANKA strain)
-
Swiss albino mice (female, 6-8 weeks old)
-
Test compound (e.g., this compound) and control drug (e.g., chloroquine)
-
Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol in distilled water)
-
Giemsa stain
-
Microscope
Procedure:
-
On Day 0, infect mice intraperitoneally with P. berghei-parasitized red blood cells.
-
Randomly divide the mice into groups (e.g., vehicle control, positive control, and test compound groups at different doses).
-
Two to four hours post-infection, administer the first dose of the test compound or control drug orally or intraperitoneally.
-
On Days 1, 2, and 3, administer the daily dose of the respective treatments.
-
On Day 4, prepare thin blood smears from the tail blood of each mouse.
-
Stain the blood smears with Giemsa stain and determine the percentage of parasitemia by microscopic examination.
-
Calculate the average percentage of parasitemia for each group.
-
Determine the percentage of suppression of parasitemia for each treatment group using the following formula: % Suppression = [ (Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group ] * 100
-
Monitor the mice daily for signs of toxicity and record the mean survival time for each group.
Caption: Workflow for the 4-day suppressive in vivo antimalarial test.
Conclusion and Future Directions
This compound exhibits promising antiplasmodial activity, characterized by its potent in vitro efficacy against drug-sensitive and resistant strains of P. falciparum, high selectivity, and a distinct slow-action mechanism targeting the parasite's mitochondria. While in vivo studies on Alstonia extracts are encouraging, further investigation of pure this compound in animal models is crucial to establish its therapeutic potential.
Future research should focus on:
-
Synthesis and evaluation of this compound derivatives: A systematic exploration of the structure-activity relationship of this compound analogs could lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic profiles.
-
Elucidation of the downstream signaling pathway: A deeper understanding of the molecular events following the interaction of this compound with PfMPV17 will provide valuable insights into novel drug targets.
-
Comprehensive in vivo efficacy and toxicity studies: Rigorous in vivo testing of pure this compound is necessary to determine its efficacy, safety, and pharmacokinetic parameters in relevant animal models.
The continued investigation of this compound and its derivatives holds significant promise for the development of a new class of antimalarial drugs to combat the global health challenge of malaria.
References
- 1. Antiplasmodial activity of the natural product compounds this compound and himbeline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vivo studies on the biochemical indices of Plasmodium berghei infected mice treated with Alstonia boonei leaf and root extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preliminary evaluation of extracts of Alstonia scholaris bark for in vivo antimalarial activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Antimalarial Potential of Extracts from Alstonia boonei and Carica papaya in Plasmodium berghei-Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. The Alkaloid this compound: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
Alstonine: A Comprehensive Technical Guide to its In Vitro and In Vivo Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alstonine, an indole alkaloid, has garnered significant scientific interest due to its diverse pharmacological properties, prominently as a potential antipsychotic and anticancer agent.[1] This technical guide provides an in-depth overview of the in vitro and in vivo studies that have elucidated the biological activities of this compound. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental methodologies, summarized quantitative data, and visual representations of its mechanisms of action.
Antipsychotic Activity
This compound exhibits an atypical antipsychotic profile, distinguishing it from conventional neuroleptics.[2] Its mechanism of action does not rely on the direct blockade of dopamine D1 or D2 receptors, a hallmark of typical antipsychotics.[3][4] Instead, its effects are mediated through a more complex interplay with dopaminergic and serotonergic systems.
In Vitro Data
| Parameter | Method | Brain Region | Observation | Reference |
| Dopamine D2 Receptor Binding | Quantitative Autoradiography | Nucleus Accumbens, Caudate-Putamen | No change in D2R binding densities | [5][6] |
| Dopamine Uptake | [3H]DA uptake in synaptosomes | Striatum | Increased after acute treatment (1.0 mg/kg) | [5][6] |
| Serotonin 5-HT2A/C Receptor Involvement | Antagonist prevention in behavioral models | N/A | Ritanserin (5-HT2A/C antagonist) prevents this compound's effects | [7] |
In Vivo Data
| Model | Animal | Dosing (this compound) | Effect | Reference |
| Amphetamine-Induced Lethality | Mice | 0.5-2.0 mg/kg (i.p.) | Prevention of lethality | [3][8] |
| Apomorphine-Induced Stereotypy | Mice | Not specified | Inhibition of stereotypy | [2] |
| MK-801-Induced Hyperlocomotion | Mice | 0.1, 0.5, and 1.0 mg/kg (i.p.) | Prevention of hyperlocomotion | [3][8] |
| Haloperidol-Induced Catalepsy | Mice | Not specified | Prevention of catalepsy | [2] |
| Working Memory Deficit (MK-801 induced) | Mice | Not specified | Prevention of deficit | [7] |
Experimental Protocols
Dopamine Uptake Assay in Striatal Synaptosomes
This protocol is based on methodologies described for assessing dopamine uptake in synaptosomal preparations.[9][10]
-
Synaptosome Preparation: Striatal tissue is homogenized in a suitable buffer (e.g., 0.32 M sucrose solution). The homogenate is then subjected to differential centrifugation to isolate the synaptosomal fraction.
-
Uptake Assay: Synaptosomes are pre-incubated with this compound or vehicle at 37°C. The uptake reaction is initiated by adding a known concentration of [3H]-dopamine.
-
Termination and Measurement: After a short incubation period, the uptake is terminated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the amount of [3H]-dopamine taken up by the synaptosomes, is measured using liquid scintillation counting.
MK-801-Induced Hyperlocomotion in Mice
This protocol is a standard method for evaluating the antipsychotic potential of compounds.[11][12]
-
Animals: Male mice are used for this study.
-
Drug Administration: Mice are pre-treated with this compound (0.1, 0.5, or 1.0 mg/kg, i.p.) or vehicle. After a specified period (e.g., 30 minutes), they are administered with the NMDA receptor antagonist MK-801 (e.g., 0.15 mg/kg, i.p.) to induce hyperlocomotion.
-
Behavioral Assessment: Immediately after MK-801 injection, the locomotor activity of the mice is recorded for a defined duration (e.g., 60-90 minutes) in an open-field arena equipped with automated activity monitoring systems.
-
Data Analysis: The total distance traveled, and other locomotor parameters are quantified and compared between the different treatment groups.
Signaling Pathway
Caption: Proposed mechanism of this compound's antipsychotic action.
Anticancer Activity
This compound has demonstrated significant potential as an anticancer agent, exhibiting cytotoxicity against various cancer cell lines and efficacy in preclinical animal models. Its proposed mechanisms include the induction of apoptosis and interference with DNA synthesis.[3][13]
In Vitro Data
| Cell Line | Cancer Type | IC50 (µg/mL) | Compound Tested | Reference |
| HeLa | Cervical Cancer | 5.53 | Alkaloid fraction of A. scholaris | [9] |
| HepG2 | Liver Cancer | 25 | Alkaloid fraction of A. scholaris | [9] |
| HL60 | Leukemia | 11.16 | Alkaloid fraction of A. scholaris | [9] |
| KB | Oral Cancer | 10 | Alkaloid fraction of A. scholaris | [9] |
| MCF-7 | Breast Cancer | 29.76 | Alkaloid fraction of A. scholaris | [9] |
| YC8 | Lymphoma | Not specified | This compound | [3] |
| Ehrlich Ascites Carcinoma | Carcinoma | Not specified | This compound | [3] |
In Vivo Data
| Model | Animal | Dosing | Effect | Reference |
| YC8 Lymphoma Ascites | BALB/c Mice | Not specified | Increased survival | [3] |
| Ehrlich Ascites Carcinoma | Swiss Mice | Not specified | Increased survival | [3] |
| Solid Tumors | Mice | Not specified | Partial prevention of development | [3] |
Experimental Protocols
MTT Cytotoxicity Assay
This is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[14]
-
Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound or vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization and Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of this compound that inhibits 50% of cell growth) is determined.
In Vivo Tumor Xenograft Model
This protocol is a standard method to evaluate the in vivo anticancer efficacy of a compound.
-
Tumor Cell Implantation: Human cancer cells (e.g., from a cell line like MCF-7) are subcutaneously injected into immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives this compound at a specified dose and schedule, while the control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., every 2-3 days) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint and Analysis: The study is terminated when the tumors in the control group reach a predetermined size or after a specific duration. The tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
Signaling Pathway
Caption: Proposed mechanism of this compound's anticancer activity.
Other Biological Activities
Antimalarial Activity
This compound has demonstrated potent in vitro activity against the malaria parasite Plasmodium falciparum.
| Parameter | Organism | IC50 | Reference |
| Antiplasmodial Activity | Plasmodium falciparum | 0.17 µM | [11] |
Safety and Tolerability
A phase I clinical trial investigating a capsule containing alkaloids from Alstonia scholaris leaves, where this compound is a known constituent, has provided initial safety data in healthy human volunteers.
| Study Type | Dosing | Observations | Reference |
| Single Ascending Dose (SAD) | Up to 360 mg | Safe and well-tolerated | [15] |
| Multiple Ascending Dose (MAD) | Up to 120 mg three times daily for 7 days | Safe and well-tolerated | [15] |
The most frequently reported treatment-emergent adverse events were mild and transient, including hiccups, dry mouth, and nausea.[16]
Conclusion
This compound is a promising natural compound with a unique pharmacological profile. Its atypical antipsychotic mechanism, which involves the modulation of dopamine uptake and interaction with the serotonergic system rather than direct dopamine receptor blockade, presents a novel avenue for the development of new antipsychotic drugs with potentially fewer side effects. Furthermore, its demonstrated anticancer and antimalarial activities warrant further investigation. The data and protocols presented in this guide offer a solid foundation for researchers to build upon in their exploration of this compound's therapeutic potential. Further studies are needed to fully elucidate its signaling pathways, optimize its therapeutic efficacy, and establish its long-term safety profile in clinical settings.
References
- 1. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro Evaluation of Cytotoxic Activities of Essential Oil from Moringa oleifera Seeds on HeLa, HepG2, MCF-7, CACO-2 and L929 Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Antipsychotic-like profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Alkaloid this compound: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-HT2A/C receptors mediate the antipsychotic-like effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Risperidone attenuates MK-801-induced hyperlocomotion in mice via the blockade of serotonin 5-HT 2A/2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hadassah BrainLabs | MK-801- induced hyperlocomotion [brainlabs.org.il]
- 13. The safety and tolerability of alkaloids from Alstonia scholaris leaves in healthy Chinese volunteers: a single-centre, randomized, double-blind, placebo-controlled phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. japsonline.com [japsonline.com]
- 15. researchgate.net [researchgate.net]
- 16. The safety and tolerability of alkaloids from Alstonia scholaris leaves in healthy Chinese volunteers: a single-centre, randomized, double-blind, placebo-controlled phase I clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Alstonine's Interaction with 5-HT2A/C Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alstonine, an indole alkaloid, has demonstrated a promising pharmacological profile, particularly concerning its antipsychotic and anxiolytic properties. A significant body of evidence from preclinical studies suggests that these effects are mediated through an interaction with the serotonergic system, specifically involving the 5-HT2A and 5-HT2C receptors. However, the nature of this interaction appears to be indirect, as direct binding assays have not established a significant affinity of this compound for the 5-HT2A receptor. This guide provides a comprehensive overview of the current understanding of this compound's engagement with 5-HT2A/C receptors, detailing the evidence for its modulatory effects, the associated signaling pathways, and the experimental methodologies used in these investigations.
Introduction
This compound is a major alkaloid constituent of various medicinal plants, including those from the Alstonia and Rauwolfia genera, which have a history of use in traditional medicine for treating mental health disorders.[1][2] Modern pharmacological research has begun to validate these traditional uses, with a particular focus on this compound's potential as an atypical antipsychotic agent.[3][4] Unlike typical antipsychotics that primarily target dopamine D2 receptors, this compound's mechanism of action appears to be more complex, involving the modulation of multiple neurotransmitter systems, with the serotonin 5-HT2A and 5-HT2C receptors playing a pivotal role.[1][5]
Quantitative Data Summary
A review of the current literature indicates a notable lack of quantitative data on the direct binding affinity and functional potency of this compound at 5-HT2A and 5-HT2C receptors. One key study reported that displacement curves of [3H]Spiperone revealed a lack of significant interaction of this compound with serotonin 5-HT2A receptors from cortex membranes.[1] This suggests that this compound does not directly bind to this receptor with high affinity.
Despite the absence of direct binding data, the functional effects of this compound are consistently linked to the 5-HT2A/C receptor system through antagonist studies.
| Parameter | Receptor | Value | Method | Source |
| Binding Affinity (Ki) | 5-HT2A | Not significant | Radioligand displacement assay ([3H]Spiperone) | [1] |
| Binding Affinity (Ki) | 5-HT2C | Data not available | - | - |
| Functional Activity | 5-HT2A/C | Effects blocked by ritanserin (antagonist) | In vivo behavioral assays | [5] |
Table 1: Summary of this compound's Interaction Data with 5-HT2A/C Receptors
Evidence for Indirect Modulation of 5-HT2A/C Receptors
The primary evidence for this compound's interaction with the 5-HT2A/C receptor system comes from in vivo behavioral studies where the effects of this compound are reversed by the administration of a 5-HT2A/C receptor antagonist, ritanserin.[1][5]
For instance, the anxiolytic effects of this compound, observed in animal models such as the hole-board and light/dark tests, were prevented by pretreatment with ritanserin.[1] Similarly, this compound's ability to counteract MK-801-induced hyperlocomotion and social interaction deficits, behaviors relevant to the positive and negative symptoms of schizophrenia, was also blocked by ritanserin.[5] These findings strongly suggest that the pharmacological actions of this compound are dependent on functional 5-HT2A/C receptor signaling, even in the absence of direct binding.
One hypothesis for this indirect mechanism is that this compound may modulate the release or metabolism of serotonin, thereby influencing the activity of 5-HT2A/C receptors. Indeed, studies have shown that this compound can increase serotonergic transmission.[3] Another possibility is that this compound interacts with other cellular components that, in turn, allosterically modulate 5-HT2A/C receptor function.
Signaling Pathways
5-HT2A Receptor Signaling
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway.[6] Upon agonist binding, the receptor activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[7]
Figure 1: 5-HT2A Receptor Gq Signaling Pathway.
5-HT2C Receptor Signaling
Similar to the 5-HT2A receptor, the 5-HT2C receptor also primarily couples to the Gq/11 G-protein, leading to the activation of the PLC-IP3-DAG cascade and subsequent intracellular calcium mobilization.[5] The functional antagonism of this compound's effects by ritanserin, which blocks both 5-HT2A and 5-HT2C receptors, suggests that this common signaling pathway is a likely target of this compound's indirect modulation.
Figure 2: 5-HT2C Receptor Gq Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay for 5-HT2A Receptor
This protocol describes a general method for assessing the binding of a compound to the 5-HT2A receptor using a radiolabeled antagonist, such as [3H]ketanserin. While direct binding of this compound was not observed, this method is fundamental for screening compounds for 5-HT2A affinity.
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT2A receptor.
Materials:
-
Cell membranes expressing human 5-HT2A receptors
-
[3H]ketanserin (radioligand)
-
Unlabeled ketanserin (for non-specific binding determination)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing 5-HT2A receptors in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or unlabeled ketanserin (for non-specific binding).
-
50 µL of various concentrations of the test compound.
-
50 µL of [3H]ketanserin at a concentration near its Kd.
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of the test compound (concentration that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.
Figure 3: Workflow for a 5-HT2A Radioligand Binding Assay.
Calcium Mobilization Assay for 5-HT2C Receptor
This protocol outlines a general method for assessing the functional activity of a compound at the 5-HT2C receptor by measuring changes in intracellular calcium levels.
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as an agonist or antagonist at the 5-HT2C receptor.
Materials:
-
Cells stably expressing human 5-HT2C receptors
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
5-HT (serotonin) as a reference agonist
-
Test compound (e.g., this compound)
-
96- or 384-well black-walled, clear-bottom microplates
-
Fluorescent plate reader with kinetic reading capability
Procedure:
-
Cell Plating: Seed the 5-HT2C expressing cells into microplates and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 60 minutes) at 37°C.
-
Baseline Reading: Wash the cells with assay buffer to remove excess dye. Measure the baseline fluorescence for a short period using the fluorescent plate reader.
-
Compound Addition:
-
Agonist Mode: Add various concentrations of the test compound to the wells and immediately begin kinetic measurement of fluorescence changes.
-
Antagonist Mode: Pre-incubate the cells with various concentrations of the test compound, then add a fixed concentration of the reference agonist (5-HT) and measure the fluorescence response.
-
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Agonist Mode: Plot the peak fluorescence response against the log of the test compound concentration to determine the EC50 and Emax.
-
Antagonist Mode: Plot the inhibition of the agonist response against the log of the test compound concentration to determine the IC50.
-
References
- 1. The Alkaloid this compound: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. This compound as an antipsychotic: effects on brain amines and metabolic changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT2A/C receptors mediate the antipsychotic-like effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Ethnopharmacology of Alstonine: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Ethnopharmacology, Pharmacological Activities, and Mechanisms of Action of the Indole Alkaloid Alstonine.
Introduction
This compound is a pentacyclic indole alkaloid found in several plant species, most notably those from the Apocynaceae family. For centuries, traditional medicine systems, particularly in West Africa, have utilized plants containing this compound to treat a variety of ailments, with a significant historical use in the management of mental health conditions.[1] This technical guide provides a comprehensive overview of the ethnopharmacology of this compound, its scientifically validated pharmacological activities, and the current understanding of its mechanisms of action, tailored for researchers, scientists, and professionals in drug development.
Ethnopharmacology and Traditional Uses
The primary ethnopharmacological significance of this compound lies in its use in Nigerian traditional medicine for the treatment of mental illnesses.[1] Traditional healers in Nigeria have long used remedies containing this compound, derived from local plants, to manage psychosis and other mental disorders.[1] This traditional application has been a cornerstone for modern scientific investigation into its antipsychotic properties.[2]
Plants rich in this compound, such as Alstonia boonei, Rauvolfia vomitoria, and Picralima nitida, have a broad history of use in traditional medicine for various purposes beyond mental health.
Table 1: Traditional Uses of this compound-Containing Plants
| Plant Species | Traditional Uses |
| Alstonia boonei | Antimalarial, aphrodisiac, antidiabetic, antimicrobial, antipyretic, analgesic, anti-inflammatory.[2][3][4][5] |
| Rauvolfia vomitoria | Treatment of fever, insomnia, rheumatism, pneumonia, and convulsions in children. |
| Picralima nitida | Anti-inflammatory, antipyretic, antimalarial, and treatment for trypanosomiasis. |
Pharmacological Activities
Scientific research has substantiated many of the traditional claims surrounding this compound, revealing a unique pharmacological profile with potential therapeutic applications in psychiatry and oncology.
Antipsychotic Activity
This compound exhibits a pharmacological profile akin to atypical antipsychotic drugs.[1] In preclinical studies, it has been shown to inhibit amphetamine-induced lethality and apomorphine-induced stereotypy, behaviors used to model psychosis in animals.[3] Notably, this compound prevents haloperidol-induced catalepsy, a model for extrapyramidal side effects common with typical antipsychotics, suggesting a more favorable side-effect profile.[3][6]
Anxiolytic Activity
This compound has demonstrated clear anxiolytic (anti-anxiety) properties in various animal models.[7] This activity is significant as anxiety is a common co-morbidity in schizophrenia and other psychiatric disorders.
Anticancer Activity
In addition to its effects on the central nervous system, this compound has shown promise as an anticancer agent. It has been observed to successfully treat a significant proportion of mice with transplantable YC8 lymphoma ascites cells and Ehrlich ascites carcinoma.
Quantitative Pharmacological Data
While extensive dose-response studies are still needed, the available quantitative data provides valuable insights into the potency of this compound.
Table 2: In Vivo Efficacy of this compound in Antipsychotic Models
| Experimental Model | Species | Effective Dose Range (Intraperitoneal) | Observed Effect |
| Amphetamine-Induced Lethality | Mice | 0.5–2.0 mg/kg | Prevention of lethality. |
| MK-801-Induced Hyperlocomotion | Mice | 0.1–1.0 mg/kg | Prevention of hyperlocomotion. |
Table 3: In Vitro Anticancer and Antiplasmodial Activity of this compound
| Cell Line / Organism | Activity | IC50 Value |
| Plasmodium falciparum (D6 strain) | Antiplasmodial | 0.048 µM |
| Plasmodium falciparum (W2 strain) | Antiplasmodial | 0.109 µM |
| YC8 Lymphoma Ascites Cells | Anticancer | Data not available |
| Ehrlich Ascites Carcinoma Cells | Anticancer | Data not available |
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the pharmacological activities of this compound. Researchers should adapt these based on specific experimental needs and institutional guidelines.
MK-801-Induced Hyperlocomotion Test (Antipsychotic Activity)
This model is used to screen for antipsychotic potential by assessing a compound's ability to counteract the hyperlocomotor effects of the NMDA receptor antagonist MK-801.[8][9]
-
Apparatus: An open-field arena (e.g., 50 x 50 x 33 cm) equipped with an automated activity monitoring system (e.g., Ethovision).[10]
-
Procedure:
-
Acclimate mice to the testing room for at least 30 minutes.
-
Administer this compound or vehicle intraperitoneally.
-
After a predetermined pretreatment time (e.g., 30 minutes), administer MK-801 (e.g., 0.15 mg/kg, i.p.) or saline.[10]
-
Place the mouse in the center of the open-field arena and record locomotor activity (e.g., total distance traveled, time spent in different zones) for a specified duration (e.g., 60 minutes).
-
-
Endpoint: A significant reduction in MK-801-induced hyperlocomotion by this compound indicates potential antipsychotic activity.
MK-801-Induced Social Withdrawal Test (Antipsychotic Activity - Negative Symptoms)
This test evaluates the potential of a compound to ameliorate the negative symptoms of schizophrenia, such as social withdrawal, induced by MK-801.
-
Apparatus: A three-chambered social interaction box.
-
Procedure:
-
Habituate the test mouse to the three-chambered box.
-
Administer this compound or vehicle, followed by MK-801 or saline after a specified time.
-
Place a novel mouse in one of the side chambers (in a wire cage) and leave the other side chamber empty.
-
Place the test mouse in the center chamber and allow it to explore all three chambers for a set duration.
-
Record the time spent in each chamber and the time spent sniffing the caged mouse versus the empty cage.
-
-
Endpoint: A significant increase in the time spent in the chamber with the novel mouse and in sniffing the novel mouse, compared to the MK-801 control group, suggests efficacy against negative symptoms.[11][12][13]
Ehrlich Ascites Carcinoma (EAC) Model (Anticancer Activity)
This in vivo model is used to assess the antitumor efficacy of compounds against a rapidly growing tumor.[14][15][16]
-
Procedure:
-
Maintain Ehrlich Ascites Carcinoma (EAC) cells by intraperitoneal passage in mice.[14]
-
Inject a known number of viable EAC cells (e.g., 2 x 10^6 cells) intraperitoneally into experimental mice to induce tumor growth.[16]
-
After 24 hours, begin treatment with this compound or vehicle, administered daily for a specified period (e.g., 9 days).
-
Monitor tumor progression by measuring body weight, and assessing ascitic fluid volume and tumor cell count at the end of the treatment period.
-
Calculate the mean survival time and the percentage increase in lifespan.
-
-
Endpoint: A significant decrease in ascitic fluid volume, tumor cell count, and an increase in the lifespan of treated mice compared to the control group indicates anticancer activity.[15][16][17]
Mechanism of Action and Signaling Pathways
A key feature of this compound's pharmacological profile is its indirect mechanism of action. Unlike typical and many atypical antipsychotics, this compound does not exhibit significant binding affinity for dopamine D1, D2, or serotonin 5-HT2A receptors.[3][6] Instead, its effects are mediated through a more complex modulation of serotonergic and glutamatergic neurotransmission.
Modulation of the Serotonergic System
Evidence strongly suggests that the antipsychotic-like and anxiolytic effects of this compound are mediated by the 5-HT2A/2C receptors.[18] The effects of this compound in behavioral models can be blocked by the 5-HT2A/2C receptor antagonist, ritanserin.[7][18] It is hypothesized that this compound may act as an inverse agonist at these receptors.[19]
Interaction with the Glutamatergic System
This compound has been shown to modulate the glutamatergic system, which is also implicated in the pathophysiology of schizophrenia. This interaction is likely downstream of its effects on the serotonergic system.
Proposed Signaling Pathways
The following diagrams illustrate the proposed signaling pathways involved in the action of this compound.
Figure 1: Proposed signaling pathway for the antipsychotic and anxiolytic effects of this compound.
Figure 2: General experimental workflow for assessing the antipsychotic-like effects of this compound.
Conclusion and Future Directions
This compound represents a promising lead compound for the development of novel therapeutics, particularly in the field of psychiatry. Its unique, indirect mechanism of action, which avoids direct dopamine receptor blockade, suggests the potential for an atypical antipsychotic with a favorable side-effect profile. The convergence of traditional ethnopharmacological knowledge with modern scientific investigation has been pivotal in uncovering the therapeutic potential of this compound.
Future research should focus on:
-
Conducting comprehensive dose-response studies to establish precise EC50 and IC50 values for its various pharmacological effects.
-
Elucidating the detailed downstream signaling cascades modulated by this compound's interaction with 5-HT2A/2C receptors.
-
Performing receptor binding affinity screening across a wider panel of receptors to definitively confirm its selectivity profile.
-
Investigating the pharmacokinetics and bioavailability of this compound to optimize dosing and delivery for potential clinical applications.
-
Exploring the structure-activity relationships of this compound derivatives to potentially enhance its therapeutic efficacy and reduce any off-target effects.
By addressing these key areas, the full therapeutic potential of this compound can be realized, paving the way for the development of a new generation of plant-derived pharmaceuticals.
References
- 1. The alkaloid this compound: a review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review of the Ethnobotany and Pharmacological Importance of Alstonia boonei De Wild (Apocynaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of the Ethnobotany and Pharmacological Importance of Alstonia boonei De Wild (Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
- 5. researchgate.net [researchgate.net]
- 6. Antipsychotic-like profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. db.cngb.org [db.cngb.org]
- 8. Frontiers | Behavioral features and disorganization of oscillatory activity in C57BL/6J mice after acute low dose MK-801 administration [frontiersin.org]
- 9. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration [en-journal.org]
- 10. researchgate.net [researchgate.net]
- 11. Low dose MK-801 reduces social investigation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antidepressant Effects of (+)-MK-801 and (-)-MK-801 in the Social Defeat Stress Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Disruption of social approach by MK-801, amphetamine, and fluoxetine in adolescent C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Subcutaneous Ehrlich Ascites Carcinoma mice model for studying cancer-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vivo Anticancer Activity of Basella alba Leaf and Seed Extracts against Ehrlich's Ascites Carcinoma (EAC) Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. 5-HT2A/C receptors mediate the antipsychotic-like effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Metabolic Fate of Alstonine: A Technical Guide for Researchers
An In-depth Exploration of the Biotransformation and Potential Metabolites of a Promising Indole Alkaloid
Executive Summary
Alstonine, a pentacyclic indole alkaloid found in several plant species such as Alstonia boonei and Picralima nitida, has garnered significant interest for its potential antipsychotic and anxiolytic properties.[1][2] Despite its promising pharmacological profile, which appears to differ from conventional antipsychotics, a comprehensive understanding of its metabolic fate remains largely uncharted territory in the scientific literature. This technical guide synthesizes the currently available information on this compound's metabolism, identifies key knowledge gaps, and provides a framework of established methodologies for future in-depth investigation. While direct experimental data on this compound's absorption, distribution, metabolism, and excretion (ADME) is scarce, this document leverages predictive data and knowledge from structurally related indole alkaloids to propose likely metabolic pathways and guide future research.
Introduction
This compound's unique mechanism of action, which does not appear to involve direct interaction with D1, D2, or 5-HT2A receptors, sets it apart from many existing antipsychotic agents.[3] This distinction underscores the importance of a thorough characterization of its pharmacokinetic and pharmacodynamic properties to support its potential development as a novel therapeutic. The metabolism of a drug candidate is a critical determinant of its efficacy, safety, and potential for drug-drug interactions. This guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of what is known about this compound's metabolic journey and how to approach the significant existing knowledge gaps.
Predicted Pharmacokinetic Properties (ADME)
To date, no published in vivo or in vitro experimental studies have detailed the ADME parameters of this compound. However, computational (in silico) predictions offer a preliminary glimpse into its likely pharmacokinetic profile. These predictions are valuable for hypothesis generation and for designing definitive experimental studies.
| Parameter | Predicted Value/Property | Implication for Drug Development |
| Absorption | ||
| Gastrointestinal Absorption | High | Suggests good potential for oral bioavailability. |
| BBB Permeant | Yes | Indicates that the compound is likely to cross the blood-brain barrier to exert its effects on the central nervous system. |
| Distribution | ||
| P-glycoprotein Substrate | No | Lower potential for efflux from the brain and other tissues, which could contribute to higher effective concentrations. |
| Metabolism | ||
| CYP1A2 Inhibitor | No | Low likelihood of inhibiting the metabolism of co-administered drugs that are substrates of CYP1A2. |
| CYP2C19 Inhibitor | No | Low likelihood of inhibiting the metabolism of co-administered drugs that are substrates of CYP2C19. |
| CYP2C9 Inhibitor | No | Low likelihood of inhibiting the metabolism of co-administered drugs that are substrates of CYP2C9. |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with medications metabolized by CYP2D6. This requires experimental verification. |
| CYP3A4 Inhibitor | No | Low likelihood of inhibiting the metabolism of co-administered drugs that are substrates of CYP3A4, a major drug-metabolizing enzyme. |
| Excretion | ||
| Skin Sensitization | No | Low predicted risk of causing allergic contact dermatitis. |
| Lipinski Rule of Five | Yes (0 Violations) | The molecular properties are favorable for a drug-like compound, suggesting good solubility and permeability characteristics. |
| Bioavailability Score | 0.55 | Indicates a reasonable probability of the compound having good oral bioavailability. |
Table 1: Predicted ADME Parameters for this compound. [4] (Data derived from computational modeling using the SwissADME platform).
Potential Metabolic Pathways and Metabolites
Direct experimental evidence identifying the metabolic pathways and specific metabolites of this compound is currently unavailable. However, based on the metabolism of other indole alkaloids, it is highly probable that this compound undergoes extensive Phase I and potentially Phase II metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[5]
Role of Cytochrome P450 (CYP) Enzymes
The CYP enzyme superfamily is responsible for the oxidative metabolism of a vast array of xenobiotics, including many alkaloids.[5] For indole alkaloids specifically, CYP enzymes catalyze a variety of reactions that increase their polarity and facilitate their excretion. Common metabolic transformations include:
-
Hydroxylation: The addition of a hydroxyl (-OH) group to the aromatic or aliphatic portions of the molecule.
-
Demethylation: The removal of a methyl (-CH3) group, often from a methoxy or N-methyl group.
-
Oxidation: The formation of N-oxides or other oxidative products.
Given that this compound is predicted to be an inhibitor of CYP2D6, it is also plausible that this isoform, along with others like CYP3A4, is involved in its metabolism.[4] The metabolism of the related indole alkaloid ibogaine, for instance, involves demethylation to an active metabolite, noribogaine.[6]
Hypothetical Metabolic Pathway for this compound
The following diagram illustrates a hypothetical metabolic pathway for this compound, based on common biotransformations for indole alkaloids. These proposed metabolites would need to be confirmed through experimental studies.
Figure 1: Hypothetical metabolic pathway for this compound.
Experimental Protocols for Metabolic Investigation
To elucidate the metabolic fate of this compound, a series of in vitro and in vivo experiments are required. The following protocols provide a general framework for these investigations.
In Vitro Metabolism using Liver Microsomes
This experiment aims to identify the primary metabolites of this compound and the major CYP enzymes involved in their formation.
Methodology:
-
Incubation: this compound is incubated with pooled human liver microsomes (HLMs) in the presence of an NADPH-regenerating system.
-
Time and Concentration Dependence: The incubations are carried out at various time points and this compound concentrations to assess the rate of metabolism.
-
CYP Reaction Phenotyping: To identify the specific CYP isoforms responsible for this compound metabolism, parallel incubations are conducted with:
-
Recombinant human CYP enzymes: Each major CYP isoform (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) is incubated separately with this compound.
-
Selective chemical inhibitors: Incubations with HLMs are performed in the presence of known selective inhibitors for each major CYP isoform. A reduction in metabolite formation in the presence of a specific inhibitor points to the involvement of that enzyme.
-
-
Sample Analysis: At the end of the incubation period, the reactions are quenched, and the samples are processed (e.g., protein precipitation followed by centrifugation). The supernatant is then analyzed by LC-MS/MS.
-
Metabolite Identification: High-resolution mass spectrometry is used to detect and structurally characterize potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns compared to the parent drug.[7][8]
Figure 2: Workflow for in vitro metabolism studies.
In Vivo Pharmacokinetic and Metabolite Profiling Study
This experiment is designed to understand the ADME properties of this compound in a living organism and to identify the metabolites formed in vivo.
Methodology:
-
Animal Model: A suitable animal model, typically rats or mice, is selected.
-
Drug Administration: this compound is administered via the intended clinical route (e.g., oral gavage) and intravenously to determine absolute bioavailability.
-
Sample Collection: Blood samples are collected at multiple time points post-administration. Urine and feces are collected over a defined period (e.g., 24-48 hours).
-
Sample Processing: Plasma is separated from blood. Urine and fecal homogenates are prepared for analysis.
-
Quantification of this compound: A validated bioanalytical method (e.g., LC-MS/MS) is used to quantify the concentration of this compound in plasma samples over time.[9][10] This data is used to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, volume of distribution).
-
Metabolite Profiling: Plasma, urine, and feces are analyzed using high-resolution LC-MS/MS to detect and identify metabolites.
-
Excretion Balance: The amounts of parent drug and metabolites in urine and feces are quantified to determine the primary routes of excretion.
Figure 3: Workflow for in vivo pharmacokinetic studies.
Conclusion and Future Directions
The metabolic fate of this compound is a critical, yet largely unexplored, aspect of its pharmacological profile. While in silico predictions suggest favorable drug-like properties, they must be substantiated by rigorous experimental data. The proposed hypothetical metabolic pathways and experimental protocols in this guide provide a clear roadmap for future research. Elucidating the biotransformation of this compound will be instrumental in understanding its disposition in the body, identifying any potentially active or toxic metabolites, and assessing the risk of drug-drug interactions. Such studies are indispensable for the continued development of this compound as a potentially innovative therapeutic agent for psychiatric disorders.
References
- 1. The Alkaloid this compound: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antipsychotic-like profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Properties, Pharmacology, and Pharmacokinetics of Active Indole and Oxindole Alkaloids in Uncaria Hook - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Portico [access.portico.org]
- 7. Untargeted metabolomics by high resolution mass spectrometry coupled to normal and reversed phase liquid chromatography as a tool to study the in vitro biotransformation of new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Xenobiotic Biotransformation Products Using Mass Spectrometry-Based Metabolomics Integrated with a Structural Elucidation Strategy by Assembling Fragment Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. [PDF] Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology | Semantic Scholar [semanticscholar.org]
Preliminary Toxicity Profile of Alstonine: A Technical Review for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alstonine, an indole alkaloid found in various medicinal plants such as Alstonia scholaris, has garnered significant interest for its potential therapeutic applications, particularly its antipsychotic properties. As with any compound under consideration for drug development, a thorough understanding of its toxicity profile is paramount. This technical guide provides a comprehensive overview of the currently available preliminary toxicity data for this compound. It is important to note that a significant portion of the existing research has been conducted on total alkaloid or indole alkaloid extracts from plants containing this compound, rather than on the purified compound itself. This guide will clearly distinguish between findings related to extracts and those pertaining to isolated this compound, where available, to provide a nuanced perspective for researchers.
Data Presentation: Quantitative Toxicity Data
The following tables summarize the key quantitative findings from acute, sub-chronic, and genotoxicity studies. It is crucial to interpret this data with the understanding that much of it pertains to complex extracts and not purified this compound.
Table 1: Acute Oral Toxicity of Total Alkaloid (TA) Extract from Alstonia scholaris in Mice [1]
| Parameter | Value | Species | Sex | Observations |
| LD50 | 5.48 g/kg bw | Mouse | Not Specified | At doses from 2.2 to 12.8 g/kg bw, toxic responses included prone position, tachypnea, whooping, and convulsions.[1] |
Table 2: Maximum Tolerated Dose (MTD) of Individual Alkaloids from Alstonia scholaris in Mice (Single Oral Dose) [1]
| Alkaloid | MTD (g/kg bw) | Observations |
| Picrinine | 2.0 | Shortness of breath, unsteady gait, tremors, convulsions, and death. |
| Scholaricine | < 0.75 | Shortness of breath, unsteady gait, tremors, convulsions, and death. |
| Vallesamine | > 4.0 | No toxic response observed. |
| Epi-scholaricine | 2.0 | No toxic response observed. |
Note: A specific MTD for this compound was not provided in this study.
Table 3: Sub-chronic Oral Toxicity of Total Alkaloid (TA) Extract from Alstonia scholaris in Rats (13 weeks) [1]
| Dose Groups (mg/kg bw/day) | NOAEL (mg/kg bw/day) | Key Findings |
| 50, 100, 300 | 100 | No mortality or significant adverse effects on body weight, food and water consumption, or organ histopathology were observed. Fluctuations in some hematological and biochemical parameters were noted but were not considered biologically significant.[1] |
Table 4: Genotoxicity of Indole Alkaloid Extract from Alstonia scholaris (IAAS) [2]
| Assay | Test System | Concentration/Dose Range | Metabolic Activation (S9) | Result |
| Ames Test | Salmonella typhimurium strains | Up to 500 µ g/plate | With and Without | Negative[2] |
| Chromosomal Aberration | Chinese Hamster Lung (CHL) cells | Up to 710 µg/mL | With and Without | Negative[2] |
| Micronucleus Test | Mouse bone marrow | Up to 800 mg/kg bw | In vivo | Negative[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological studies. The following sections outline the experimental designs for the key studies cited.
Acute Oral Toxicity Study (LD50 Determination)[1]
-
Test Substance: Total alkaloid (TA) extract from the leaves of Alstonia scholaris.
-
Test Species: Mice.
-
Administration Route: Oral gavage.
-
Dosage: Graded doses ranging from 2.2 to 12.8 g/kg body weight.
-
Observation Period: Not explicitly stated, but clinical signs of toxicity and mortality were recorded.
-
Endpoint: The median lethal dose (LD50) was calculated based on the mortality data. Clinical signs of toxicity were also documented.
Sub-chronic Oral Toxicity Study (90-Day)[1]
-
Test Substance: Total alkaloid (TA) extract from the leaves of Alstonia scholaris.
-
Test Species: Rats.
-
Administration Route: Oral gavage.
-
Dosage: 50, 100, and 300 mg/kg body weight/day.
-
Duration: 13 weeks, followed by a 4-week recovery period.
-
Parameters Monitored:
-
Clinical observations (daily)
-
Body weight, food, and water consumption (weekly)
-
Hematology and serum biochemistry (at termination)
-
Gross pathology and organ weights (at termination)
-
Histopathological examination of major organs.
-
-
Endpoint: Determination of the No-Observed-Adverse-Effect Level (NOAEL).
Genotoxicity Assays[2]
-
Test Substance: Indole alkaloid extract from the leaves of Alstonia scholaris (IAAS).
-
Bacterial Reverse Mutation Assay (Ames Test):
-
Strains: Salmonella typhimurium strains TA97a, TA98, TA100, TA102, and TA1535.
-
Method: Plate incorporation method.
-
Concentrations: Up to 500 µ g/plate .
-
Metabolic Activation: With and without rat liver S9 fraction.
-
Endpoint: The number of revertant colonies was counted and compared to the negative control.
-
-
In Vitro Mammalian Chromosomal Aberration Test:
-
Cell Line: Chinese Hamster Lung (CHL) cells.
-
Concentrations: Up to 710 µg/mL.
-
Metabolic Activation: With and without rat liver S9 fraction.
-
Endpoint: The frequency of structural and numerical chromosomal aberrations in metaphase cells was evaluated.
-
-
In Vivo Mammalian Erythrocyte Micronucleus Test:
-
Test Species: Mice.
-
Administration Route: Oral.
-
Dosage: Up to 800 mg/kg body weight.
-
Sampling Time: Not explicitly stated.
-
Endpoint: The frequency of micronucleated polychromatic erythrocytes in bone marrow was determined.
-
Mandatory Visualizations
Experimental Workflow for Toxicity Assessment
Caption: Workflow for the preliminary toxicity assessment of this compound and its extracts.
Logical Relationship of Genotoxicity Endpoints
Caption: Relationship between genotoxicity and the endpoints measured by standard assays.
Discussion and Future Directions
The available preliminary toxicity data, primarily derived from extracts of Alstonia scholaris, suggests a relatively low order of acute toxicity for the total alkaloid mixture when administered orally to mice. The sub-chronic study in rats also indicates a favorable safety profile for the total alkaloid extract at the doses tested, with a NOAEL of 100 mg/kg bw/day. Furthermore, an indole alkaloid extract from the same plant was found to be non-genotoxic in a standard battery of in vitro and in vivo assays.
Despite these encouraging findings, a critical data gap exists concerning the toxicity of purified this compound. The toxicological profile of a complex plant extract can be influenced by the synergistic or antagonistic interactions of its various components. Therefore, the results from studies on extracts cannot be directly extrapolated to this compound as a single chemical entity.
For the continued development of this compound as a potential therapeutic agent, the following studies on the purified compound are essential:
-
Acute Toxicity Studies: Determination of the oral LD50 of purified this compound in at least two rodent species.
-
Sub-chronic Toxicity Studies: A comprehensive 28-day or 90-day oral toxicity study in rodents to identify target organs and establish a NOAEL for purified this compound.
-
Genotoxicity Studies: A complete battery of genotoxicity tests (Ames, chromosomal aberration, and micronucleus) on purified this compound is necessary to definitively assess its mutagenic and clastogenic potential.
-
Safety Pharmacology: Evaluation of the effects of purified this compound on vital functions, including the cardiovascular, respiratory, and central nervous systems.
-
Pharmacokinetics and ADME: Studies to understand the absorption, distribution, metabolism, and excretion of this compound are crucial for interpreting toxicity data and for dose selection in future clinical trials.
Conclusion
The preliminary toxicity studies on extracts containing this compound provide an initial indication of a favorable safety profile. However, the lack of comprehensive toxicological data on purified this compound represents a significant hurdle in its development pathway. Rigorous toxicological evaluation of the isolated compound is a critical next step to ensure its safety and to support its progression towards clinical investigation. This technical guide serves as a summary of the current knowledge and a call for further, more specific research to fully characterize the toxicological properties of this compound.
References
Alstonine: A Comprehensive Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alstonine, a pentacyclic indole alkaloid, has garnered significant attention within the scientific community for its promising pharmacological activities, including antipsychotic, anxiolytic, anticancer, and antimalarial properties.[1] This technical guide provides an in-depth overview of the natural sources of this compound, detailing the plant species in which it is found and their geographical distribution. Furthermore, it presents a comprehensive account of the methodologies for its isolation and purification, including detailed experimental protocols and analytical characterization techniques. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is predominantly found in various species of the Apocynaceae family, commonly known as the dogbane family. The primary genera known to produce this alkaloid are Alstonia, Catharanthus, Picralima, and Rauwolfia.[2]
Plant Species and Geographical Distribution
The following table summarizes the key plant species containing this compound and their native geographical regions.
| Genus | Species | Common Name(s) | Geographical Distribution | Plant Part(s) Containing this compound |
| Alstonia | Alstonia boonei | Stool wood, Cheese wood | West and Central Africa | Stem bark, Leaves[2][3] |
| Alstonia scholaris | Devil's tree, Blackboard tree | Southeast Asia, Indian subcontinent, Australia | Bark, Leaves, Fruits, Flowers[4][5][6] | |
| Catharanthus | Catharanthus roseus | Madagascar periwinkle | Native to Madagascar, widely cultivated pantropically | Whole plant, especially leaves and roots[2] |
| Picralima | Picralima nitida | Akuamma | West and Central Africa | Seeds, Fruit rind[2] |
| Rauwolfia | Rauwolfia caffra | Quinine tree | Southern and Eastern Africa | Root bark[2] |
| Rauwolfia vomitoria | African serpentwood | West and Central Africa | Root bark[2] | |
| Rauwolfia serpentina | Indian snakeroot | Indian subcontinent, Southeast Asia | Roots[7][8] |
A qualitative phytochemical screening of Alstonia scholaris has confirmed the presence of alkaloids in its bark, stem, and leaves.[9] A GC-MS analysis of the methanolic leaf extract of Alstonia scholaris revealed the presence of alkaloids, accounting for 3.61% of the identified components.[4]
Biosynthesis of this compound
The biosynthesis of this compound, a monoterpenoid indole alkaloid, is a complex enzymatic process originating from the shikimate and mevalonate pathways. The key precursors are tryptophan, derived from the shikimate pathway, and secologanin, a monoterpenoid from the mevalonate pathway.
The biosynthetic pathway can be visualized as follows:
References
- 1. 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Alkaloid this compound: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. ijpbs.com [ijpbs.com]
- 5. Phytochemical screening of Alstonia scholaris leaf and bark extracts and their antimicrobial activities | Cellular and Molecular Biology [cellmolbiol.org]
- 6. Phytochemical screening of Alstonia scholaris leaf and bark extracts and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of the Alkaloid Content of Rauwolfia serpentina Roots from Regenerated Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Determining Alstonine's Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alstonine is a pentacyclic indole alkaloid found in various plant species, including Alstonia boonei and Catharanthus roseus. Traditionally used in medicine for treating mental illnesses, recent biomedical research has highlighted its potential as an anticancer agent.[1][2][3] Studies have shown that this compound can selectively inhibit DNA synthesis in cancerous cells and induce apoptosis.[1][4] Notably, research on osteosarcoma has demonstrated that this compound inhibits cancer cell proliferation and tumor growth by activating an AMPK-dependent apoptotic pathway.[1][5][6][7]
These application notes provide detailed protocols for essential cell-based assays to quantify the cytotoxic effects of this compound, enabling researchers to assess its therapeutic potential accurately. The assays covered include the MTT assay for cell viability, the LDH assay for membrane integrity, and the Annexin V/PI assay for apoptosis detection.
Data Presentation: this compound Cytotoxicity
The following table summarizes the quantitative data on the cytotoxic effects of this compound on human osteosarcoma cell lines.
Table 1: Cytotoxicity of this compound on Osteosarcoma Cell Lines
| Cell Line | Assay | Treatment Duration | Concentration (µM) | Result (% Cell Viability) | Reference |
| MG63 (Osteosarcoma) | MTT | 72 h | 0 | 100% | [1][5][7] |
| 1.25 | ~90% | [1][5][7] | |||
| 2.5 | ~75% | [1][5][7] | |||
| 5 | ~55% | [1][5][7] | |||
| 10 | ~40% | [1][5][7] | |||
| 20 | ~25% | [1][5][7] | |||
| U-2OS (Osteosarcoma) | MTT | 72 h | 0 | 100% | [1][5][7] |
| 1.25 | ~92% | [1][5][7] | |||
| 2.5 | ~78% | [1][5][7] | |||
| 5 | ~60% | [1][5][7] | |||
| 10 | ~45% | [1][5][7] | |||
| 20 | ~30% | [1][5][7] | |||
| Human Osteoblasts | MTT | 72 h | 1.25 - 20 | No significant effect | [1][5][6] |
Note: The IC50 values for the alkaloid extracts of Alstonia scholaris leaves against the A549 (human lung cancer) cell line were reported as 14.4 µg/mL. However, this value is for a mixture and not purely for this compound.[4]
Experimental Workflow and Signaling Pathway
General Experimental Workflow
The following diagram outlines the typical workflow for assessing the cytotoxicity of this compound.
References
- 1. frontierspartnerships.org [frontierspartnerships.org]
- 2. Allicin induces apoptosis in gastric cancer cells through activation of both extrinsic and intrinsic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Combination of Alkaloids and Triterpenes of Alstonia scholaris (Linn.) R. Br. Leaves Enhances Immunomodulatory Activity in C57BL/6 Mice and Induces Apoptosis in the A549 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of osteosarcoma cell proliferation in vitro and tumor growth in vivo in mice model by this compound through AMPK-activation and PGC-1α/TFAM up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. View of Inhibition of osteosarcoma cell proliferation in vitro and tumor growth in vivo in mice model by this compound through AMPK-activation and PGC-1α/TFAM up-regulation | Acta Biochimica Polonica [abp.ptbioch.edu.pl]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Alstonine Efficacy in In Vivo Models of Psychosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Psychosis, a core feature of schizophrenia and other severe mental illnesses, is characterized by a disconnect from reality, including hallucinations and delusions. The development of novel antipsychotic drugs with improved efficacy and fewer side effects is a critical area of research. Alstonine, an indole alkaloid, has shown promise as a potential antipsychotic with a unique mechanism of action. Unlike typical antipsychotics that primarily block dopamine D2 receptors, this compound appears to modulate dopaminergic, serotonergic, and glutamatergic systems, suggesting a broader therapeutic potential.[1]
These application notes provide detailed protocols for utilizing established in vivo rodent models of psychosis to evaluate the efficacy of this compound. The described models and behavioral assays are designed to assess the potential of this compound to ameliorate positive, negative, and cognitive symptoms associated with psychosis.
In Vivo Models of Psychosis
Pharmacologically-induced psychosis models in rodents are widely used to screen for potential antipsychotic compounds. These models aim to replicate certain neurochemical and behavioral aspects of human psychosis.
-
Dopaminergic Hyperactivity Models: These models are based on the dopamine hypothesis of schizophrenia, which posits that an overactive dopamine system contributes to psychotic symptoms.
-
Amphetamine-Induced Hyperlocomotion: Amphetamine increases synaptic dopamine levels, leading to hyperlocomotion in rodents, which is considered a model for the positive symptoms of psychosis.[2][3][4]
-
Apomorphine-Induced Stereotypy: Apomorphine is a direct dopamine receptor agonist that induces stereotyped behaviors (e.g., sniffing, gnawing, and licking) in rodents, also modeling positive symptoms.[5][6][7]
-
-
Glutamatergic Hypofunction Models: This model is based on the glutamate hypothesis of schizophrenia, which suggests that reduced function of the N-methyl-D-aspartate (NMDA) receptor contributes to the symptoms of schizophrenia.
-
MK-801-Induced Behavioral Abnormalities: MK-801 is a non-competitive NMDA receptor antagonist that can induce a range of behaviors in rodents that mimic the positive, negative, and cognitive symptoms of schizophrenia. This includes hyperlocomotion, social withdrawal, and memory deficits.[1]
-
This compound's Mechanism of Action
This compound's antipsychotic-like effects are believed to be mediated through a multi-target mechanism that differentiates it from classical antipsychotics. Evidence suggests that this compound:
-
Does not directly bind to dopamine D2 receptors.
-
Modulates dopamine transmission, potentially through effects on dopamine uptake.[8]
-
Interacts with the serotonergic system, particularly 5-HT2A and 5-HT2C receptors.[9]
-
Influences the glutamatergic system, potentially by modulating glutamate uptake.[10]
This multifaceted mechanism of action suggests that this compound may have a broader efficacy profile, potentially addressing not only the positive symptoms but also the negative and cognitive deficits associated with psychosis.
Data Presentation: Efficacy of this compound in Psychosis Models
The following tables summarize the quantitative data on the efficacy of this compound in various in vivo models of psychosis.
| Model | Species | Psychosis Inducer & Dose | This compound Dose (mg/kg, i.p.) | Effect | Reference |
| Amphetamine-Induced Lethality | Mice | Amphetamine (30 mg/kg) | 0.5 | 60% Protection | [1] |
| 1.0 | 80% Protection | [1] | |||
| 2.0 | 40% Protection | [1] | |||
| Apomorphine-Induced Stereotypy | Mice | Apomorphine (1.5 mg/kg) | 1.0 | Significant reduction in stereotypy score | [1] |
| 2.0 | Significant reduction in stereotypy score | [1] | |||
| MK-801-Induced Hyperlocomotion | Mice | MK-801 (0.3 mg/kg) | 0.1 | Partial prevention of hyperlocomotion | [1] |
| 0.5 | Significant prevention of hyperlocomotion | [1] | |||
| 1.0 | Significant prevention of hyperlocomotion | [1] | |||
| MK-801-Induced Social Withdrawal | Mice | MK-801 (0.3 mg/kg) | 0.5 | Attenuation of social interaction withdrawal | |
| 1.0 | Prevention of social interaction withdrawal |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Amphetamine-Induced Hyperlocomotion
This protocol assesses the effect of this compound on the hyperlocomotor activity induced by amphetamine.
Materials:
-
Male Swiss mice (20-25 g)
-
This compound hydrochloride
-
d-Amphetamine sulfate
-
Saline solution (0.9% NaCl)
-
Open field apparatus (e.g., a square arena with infrared beams to detect movement)
Procedure:
-
Habituate the mice to the open field apparatus for 30 minutes one day before the experiment.
-
On the test day, administer this compound (0.5, 1.0, or 2.0 mg/kg, i.p.) or vehicle (saline) to different groups of mice.
-
30 minutes after this compound/vehicle administration, inject d-amphetamine sulfate (5 mg/kg, i.p.) to all groups except for a control group that receives saline.
-
Immediately after the amphetamine injection, place the mice individually into the open field apparatus.
-
Record the locomotor activity (e.g., distance traveled, number of beam breaks) for 60 minutes.
Data Analysis:
-
Analyze the total locomotor activity over the 60-minute session.
-
Compare the locomotor activity of the this compound-treated groups to the amphetamine-only group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).
Apomorphine-Induced Stereotypy
This protocol evaluates the ability of this compound to inhibit stereotyped behaviors induced by the dopamine agonist apomorphine.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound hydrochloride
-
Apomorphine hydrochloride
-
Saline solution (0.9% NaCl)
-
Observation cages
Procedure:
-
Habituate the rats to the observation cages for 30 minutes for three consecutive days before the experiment.
-
On the test day, administer this compound (1.0 or 2.0 mg/kg, i.p.) or vehicle (saline) to different groups of rats.
-
30 minutes after this compound/vehicle administration, inject apomorphine hydrochloride (1.5 mg/kg, s.c.).
-
Immediately place the rats individually into the observation cages.
-
Observe and score the intensity of stereotyped behaviors (sniffing, licking, and gnawing) at 10-minute intervals for 60 minutes. A common scoring scale is:
-
0: Asleep or stationary
-
1: Active, but no stereotyped behavior
-
2: Stereotyped sniffing
-
3: Stereotyped licking
-
4: Stereotyped gnawing
-
-
The observer should be blind to the treatment conditions.
Data Analysis:
-
Calculate the total stereotypy score for each rat over the 60-minute observation period.
-
Compare the stereotypy scores of the this compound-treated groups to the apomorphine-only group using a non-parametric statistical test (e.g., Mann-Whitney U test or Kruskal-Wallis test).
MK-801-Induced Social Withdrawal
This protocol assesses the potential of this compound to reverse the social interaction deficits induced by the NMDA receptor antagonist MK-801, a model for the negative symptoms of schizophrenia.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound hydrochloride
-
MK-801 maleate
-
Saline solution (0.9% NaCl)
-
A novel, clean cage for social interaction testing.
Procedure:
-
House the mice in pairs for at least one week before the experiment.
-
On the test day, separate the cage mates into individual holding cages.
-
Administer this compound (0.5 or 1.0 mg/kg, i.p.) or vehicle (saline) to the mice.
-
30 minutes after this compound/vehicle administration, inject MK-801 maleate (0.3 mg/kg, i.p.) to all groups except for a control group that receives saline.
-
30 minutes after the MK-801 injection, place a pair of unfamiliar mice (from the same treatment group) into the novel test cage.
-
Videotape the social interaction for 10 minutes.
-
An observer, blind to the treatment conditions, should score the total time spent in active social interaction (e.g., sniffing, grooming, following).
Data Analysis:
-
Compare the total social interaction time of the this compound-treated groups to the MK-801-only group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).
Visualizations
Experimental Workflow for Testing this compound in an In Vivo Psychosis Model
Caption: A generalized workflow for in vivo testing of this compound.
Proposed Signaling Pathway of this compound's Antipsychotic Action
References
- 1. The Alkaloid this compound: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose–Response Analysis of Locomotor Activity and Stereotypy in Dopamine D3 Receptor Mutant Mice Following Acute Amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amphetamine-induced hypolocomotion in mice with more brain D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitization of apomorphine-induced stereotyped behavior in mice is context dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Changes in apomorphine-induced stereotypy as a result of subacute neuroleptic treatment correlates with increased D-2 receptors, but not with increases in D-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apomorphine-induced stereotypy: function of age and rearing environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Alstonine Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alstonine, an indole alkaloid, has been identified as a major component in traditional remedies used for treating mental illnesses.[1][2] Preclinical studies in rodent models, primarily mice, have demonstrated its potential as an atypical antipsychotic agent.[1][2][3] These application notes provide a summary of the reported in vivo effects of this compound and detailed protocols for its administration and the subsequent behavioral and neurochemical evaluation in rodent models.
Data Presentation
Table 1: In Vivo Antipsychotic-Like and Anxiolytic Effects of this compound in Mice
| Experimental Model | Species/Strain | This compound Dose Range (mg/kg) | Route of Administration | Observed Effect | Reference |
| Amphetamine-Induced Lethality | Mice | 0.5 - 2.0 | Intraperitoneal (i.p.) | Prevention of lethality | [1][4] |
| MK-801-Induced Hyperlocomotion | Mice | 0.1, 0.5, 1.0 | Intraperitoneal (i.p.) | Prevention of hyperlocomotion | [1][4] |
| Apomorphine-Induced Stereotypy | Mice | Not specified in detail, but effective | Intraperitoneal (i.p.) | Reduction of stereotypy | [4] |
| Haloperidol-Induced Catalepsy | Mice | Not specified in detail, but effective | Intraperitoneal (i.p.) | Prevention of catalepsy | [4] |
| Hole-Board Test (Anxiety) | Mice | 0.5, 1.0 | Intraperitoneal (i.p.) | Anxiolytic-like effects | [5] |
| Light/Dark Box Test (Anxiety) | Mice | 0.5, 1.0 | Intraperitoneal (i.p.) | Anxiolytic-like effects | [5] |
| Social Interaction Test | Mice | 0.5, 1.0 | Intraperitoneal (i.p.) | Increased social interaction and prevention of MK-801-induced social withdrawal |
Table 2: Neurochemical and Metabolic Effects of this compound in Mice
| Parameter | This compound Dose (mg/kg) | Route of Administration | Effect | Brain Region | Reference |
| Dopamine (DA) Uptake | Not specified | Not applicable (synaptosomes) | Increased after acute treatment | Striatum | [4] |
| D2 Receptor Binding | Not specified | Not applicable (autoradiography) | No change | Nucleus Accumbens, Caudate-Putamen | [4] |
| Serotonergic Transmission | Not specified | Intraperitoneal (i.p.) | Increased | Frontal Cortex, Striatum | [6] |
| Dopamine Catabolism | Not specified | Intraperitoneal (i.p.) | Increased | Frontal Cortex, Striatum | [6] |
| Prolactin Levels | 1.0 | Intraperitoneal (i.p.) | No effect | Serum | [6] |
| Body Weight | 0.5, 1.0 | Intraperitoneal (i.p.) | No effect (6-day treatment) | - | |
| Blood Glucose | 0.5, 1.0 | Intraperitoneal (i.p.) | Prevents fasting-induced decrease | Blood | [6] |
Pharmacokinetic Data: Specific pharmacokinetic parameters for this compound in rodents (e.g., Cmax, Tmax, half-life) are not readily available in the reviewed literature. However, its traditional use is suggestive of good bioavailability.[1][2]
Experimental Protocols
This compound Administration
Materials:
-
This compound
-
Vehicle (e.g., Saline, Saline with Tween 80)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Animal scale
Protocol:
-
Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated based on the desired dosage and the average weight of the animals.
-
Weigh each animal immediately before administration to ensure accurate dosing.
-
Administer the calculated volume of the this compound solution or vehicle via intraperitoneal injection. For most behavioral tests, administration occurs 30 minutes prior to the test.
Behavioral Assays
Purpose: To assess the potential of this compound to counteract the psychotomimetic effects of the NMDA receptor antagonist MK-801.
Materials:
-
Open field arena (e.g., 50 x 50 x 33 cm)
-
Video tracking software (e.g., Ethovision)
-
This compound solution
-
MK-801 solution (0.15 mg/kg)
-
Vehicle solutions
Protocol:
-
Habituate the mice to the testing room for at least 30 minutes before the experiment.
-
Administer this compound (0.1, 0.5, or 1.0 mg/kg, i.p.) or vehicle.
-
After 30 minutes, administer MK-801 (0.15 mg/kg, i.p.) or vehicle.
-
After another 30 minutes, place the mouse in the center of the open field arena.
-
Record the locomotor activity (e.g., total distance traveled, rearing frequency) for a defined period (e.g., 6-90 minutes).[7]
-
Clean the arena thoroughly between each animal to eliminate olfactory cues.
Purpose: To evaluate the effect of this compound on dopamine D2 receptor-mediated behaviors.
Materials:
-
Observation cages
-
Apomorphine solution
-
This compound solution
-
Vehicle solution
Protocol:
-
Administer this compound or vehicle i.p. 30 minutes prior to the apomorphine challenge.
-
Inject apomorphine subcutaneously (s.c.).
-
Immediately place the mouse in the observation cage.
-
Observe and score stereotyped behaviors (e.g., sniffing, climbing, licking, gnawing) at regular intervals for a set duration (e.g., 35-120 minutes).[8] A common scoring system involves rating the intensity of stereotypy on a scale.
Purpose: A specific model to screen for antipsychotic activity, as this effect is typically prevented by D2 receptor antagonists.
Materials:
-
Group housing cages
-
d-amphetamine solution
-
This compound solution
-
Vehicle solution
Protocol:
-
House mice in groups (e.g., 3 per cage).
-
Administer this compound (0.5 - 2.0 mg/kg, i.p.) or vehicle.
-
After a set pretreatment time, administer a high dose of d-amphetamine (e.g., 20 mg/kg, i.p.).
-
Observe the animals for a defined period (e.g., up to 24 hours) and record the incidence of lethality.
Purpose: To assess anxiety-like behavior.
Materials:
-
Light/dark box apparatus (a box divided into a small, dark compartment and a large, brightly lit compartment, with an opening between them).
-
Video camera and analysis software.
Protocol:
-
Administer this compound (0.5 or 1.0 mg/kg, i.p.) or vehicle 30 minutes before the test.
-
Place the mouse in the center of the illuminated chamber.
-
Allow the mouse to freely explore the apparatus for a set duration (e.g., 5 minutes).
-
Record and analyze parameters such as the time spent in the light compartment, the number of transitions between compartments, and the latency to first enter the dark compartment.
Purpose: To evaluate social behavior and potential for treating negative symptoms of psychosis.
Materials:
-
Open field arena with a wire mesh enclosure.
-
Video tracking software.
Protocol:
-
For acute studies, administer this compound (0.5 or 1.0 mg/kg, i.p.) or vehicle 30 minutes before testing.
-
Place an experimental mouse in the open field on the opposite side of the empty wire mesh enclosure and record its activity for a set duration (e.g., 2.5 minutes) to measure baseline interaction with the novel environment.[4]
-
Clean the arena.
-
Place a novel, unfamiliar mouse inside the wire mesh enclosure.
-
Place the experimental mouse back into the arena and record the duration of time it spends in the "interaction zone" (the area immediately surrounding the enclosure) for a set duration.[4]
-
Calculate a social interaction ratio by dividing the time spent in the interaction zone when the novel mouse is present by the time spent in that zone when the enclosure is empty.[4]
Signaling Pathways and Experimental Workflows
References
- 1. The Alkaloid this compound: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The alkaloid this compound: a review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Original mechanisms of antipsychotic action by the indole alkaloid this compound (Picralima nitida) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Absorption, distribution, metabolism, excretion, and kinetics of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid ammonium salt following a single dose in rat, mouse, and cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics Studies of 12 Alkaloids in Rat Plasma after Oral Administration of Zuojin and Fan-Zuojin Formulas [mdpi.com]
Application Notes and Protocols for Evaluating Alstonine's Effect on Neurotransmitter Release
Audience: Researchers, scientists, and drug development professionals.
Introduction: Alstonine is a pentacyclic indole alkaloid found in various plant species, including Alstonia boonei and Rauvolfia vomitoria.[1] Traditionally used in Nigerian medicine to treat mental illnesses, this compound has demonstrated an antipsychotic-like profile in preclinical studies, bearing similarities to atypical antipsychotics such as clozapine.[2][3][4] Its mechanism of action is unique and not fully elucidated, making it a compound of significant interest for novel drug development.[2][5] Unlike typical and most atypical antipsychotics, this compound does not appear to directly bind to or block dopamine D1 or D2 receptors.[5][6][7] Instead, its effects are thought to be mediated through a complex interplay of indirect actions on multiple neurotransmitter systems, primarily serotonin, dopamine, and glutamate.[5][7]
These application notes provide detailed protocols for key in vivo, ex vivo, and in vitro methods to evaluate and quantify the effects of this compound on neurotransmitter release and function.
Section 1: Data Presentation
Quantitative analysis of this compound's effects on neurotransmitter levels is crucial for understanding its neurochemical profile. High-Performance Liquid Chromatography (HPLC) is a primary method for this purpose.
Table 1: Effect of this compound Administration (1.0 mg/kg) on Neurotransmitter and Metabolite Levels in Mouse Brain Regions. [3][8]
| Brain Region | Analyte | Saline Control (ng/mg tissue) | This compound (ng/mg tissue) | % Change |
| Frontal Cortex | Dopamine (DA) | 0.21 ± 0.05 | 0.20 ± 0.02 | -4.8% |
| DOPAC | 0.04 ± 0.01 | 0.06 ± 0.01 | +50.0% | |
| HVA | 0.03 ± 0.01 | 0.04 ± 0.01 | +33.3% | |
| Serotonin (5-HT) | 0.35 ± 0.03 | 0.44 ± 0.04 | +25.7% | |
| 5-HIAA | 0.18 ± 0.02 | 0.24 ± 0.02 | +33.3% | |
| Striatum | Dopamine (DA) | 5.80 ± 0.80 | 5.20 ± 0.90 | -10.3% |
| DOPAC | 0.70 ± 0.10 | 1.10 ± 0.10 | +57.1% | |
| HVA | 0.50 ± 0.10 | 0.70 ± 0.10 | +40.0% | |
| Serotonin (5-HT) | 0.38 ± 0.04 | 0.40 ± 0.04 | +5.3% | |
| 5-HIAA | 0.35 ± 0.03 | 0.45 ± 0.04 | +28.6%** |
*Data adapted from Linck et al., 2011.[3][8] Values are presented as Mean ± SD. Statistical significance from saline control is denoted as *p < 0.05, *p < 0.01. DOPAC: 3,4-Dihydroxyphenylacetic acid; HVA: Homovanillic acid; 5-HIAA: 5-Hydroxyindoleacetic acid.
Section 2: Experimental Protocols
Protocol 1: In Vivo Microdialysis for Measuring Extracellular Neurotransmitter Levels
This protocol describes the use of in vivo microdialysis in rodents to measure real-time changes in extracellular levels of dopamine, serotonin, and their metabolites in specific brain regions following this compound administration.[9][10][11]
Objective: To quantify dynamic changes in neurotransmitter release in awake, behaving animals.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution and vehicle control
-
HPLC system with electrochemical detection (HPLC-ECD)[12]
-
Male Wistar rats or C57BL/6 mice
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in the stereotaxic frame. Implant a guide cannula targeted at the brain region of interest (e.g., prefrontal cortex or nucleus accumbens). Secure the cannula with dental cement. Allow the animal to recover for 5-7 days.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfusion and Equilibration: Begin perfusing the probe with aCSF at a low flow rate (e.g., 0.5-2.0 µL/min).[13] Allow the system to equilibrate for at least 2 hours.
-
Baseline Collection: Collect dialysate samples every 20-30 minutes for at least 90-120 minutes to establish a stable baseline of neurotransmitter levels.[14]
-
This compound Administration: Administer this compound (e.g., 0.5-2.0 mg/kg, i.p.) or vehicle.
-
Post-Treatment Collection: Continue collecting dialysate samples for at least 3-4 hours post-injection.
-
Sample Analysis: Analyze the collected dialysate fractions using an HPLC-ECD system optimized for the separation and quantification of monoamines and their metabolites.[15]
-
Data Analysis: Express neurotransmitter concentrations in each sample as a percentage of the average baseline concentration.[14]
Workflow Diagram: In Vivo Microdialysis
Protocol 2: Synaptosome Preparation for Neurotransmitter Uptake Assay
This protocol is adapted from studies investigating this compound's unique effect on dopamine uptake and can be used to assess its direct impact on presynaptic terminal function.[4][16]
Objective: To measure the effect of this compound on the reuptake of radiolabeled neurotransmitters into isolated nerve terminals (synaptosomes).
Materials:
-
Rodent brain tissue (striatum for dopamine, cortex for serotonin/glutamate)
-
Sucrose buffer (0.32 M sucrose, 4 mM HEPES, pH 7.4)
-
Krebs-Ringer buffer
-
Radiolabeled neurotransmitter (e.g., [³H]Dopamine)
-
This compound and control compounds (e.g., cocaine for DA uptake inhibition)
-
Glass-Teflon homogenizer
-
Refrigerated centrifuge
-
Scintillation counter and scintillation fluid
-
Glass fiber filters
Procedure:
-
Tissue Homogenization: Euthanize the animal and rapidly dissect the brain region of interest on ice. Homogenize the tissue in ice-cold sucrose buffer.
-
Synaptosome Isolation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris. Transfer the supernatant to a new tube and centrifuge at 12,000 x g for 20 minutes at 4°C. The resulting pellet is the crude synaptosomal fraction (P2).
-
Resuspension: Resuspend the P2 pellet in Krebs-Ringer buffer.
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension with either vehicle or varying concentrations of this compound for 10-15 minutes at 37°C.
-
Initiate the uptake reaction by adding the radiolabeled neurotransmitter (e.g., [³H]Dopamine to a final concentration of ~10-20 nM).
-
Incubate for a short period (e.g., 5 minutes) at 37°C. A parallel set of tubes should be incubated at 0-4°C to determine non-specific uptake.
-
-
Termination and Filtration: Stop the reaction by adding ice-cold buffer and rapidly filtering the mixture through glass fiber filters using a vacuum manifold. Wash the filters quickly with more ice-cold buffer to remove external radioactivity.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the retained radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific uptake by subtracting the non-specific uptake (0-4°C) from the total uptake (37°C). Compare the specific uptake in this compound-treated samples to the vehicle control.
Workflow Diagram: Neurotransmitter Uptake Assay
Protocol 3: In Vivo Electrophysiology
This protocol describes single-unit recordings in anesthetized or awake animals to determine how this compound modulates the firing activity of specific neuron populations (e.g., dopaminergic neurons of the ventral tegmental area - VTA).[17][18]
Objective: To assess the effect of this compound on the firing rate and pattern of identified neurons.
Materials:
-
Stereotaxic apparatus
-
High-impedance microelectrodes
-
Amplifier and data acquisition system (with spike sorting software)
-
Anesthetic (e.g., urethane or isoflurane)
-
This compound solution and vehicle
Procedure:
-
Animal Preparation: Anesthetize the animal and place it in the stereotaxic frame. Perform a craniotomy over the target brain region.
-
Electrode Placement: Slowly lower the microelectrode into the brain region of interest.
-
Neuron Identification: Identify target neurons based on their known electrophysiological properties (e.g., firing rate, waveform, and response to stimuli). For dopaminergic neurons, this includes a slow, irregular firing pattern and a broad action potential.
-
Baseline Recording: Once a stable neuron is isolated, record its spontaneous firing activity for a baseline period of 10-15 minutes.
-
Drug Administration: Administer this compound or vehicle (i.v. or i.p.) and continue recording from the same neuron.
-
Data Acquisition: Record the neuron's activity for at least 30-60 minutes post-injection to observe any changes in firing rate or pattern (e.g., burst firing).
-
Data Analysis: Use spike sorting software to isolate the activity of the single neuron. Calculate the mean firing rate before and after drug administration. Compare the effects of this compound to the vehicle control group.
Section 3: Proposed Signaling Pathway and Mechanism of Action
This compound exhibits a unique pharmacological profile by indirectly modulating key neurotransmitter systems implicated in psychosis. Its primary interaction appears to be with the serotonergic system, which in turn influences both dopaminergic and glutamatergic pathways.[5][19][20]
Proposed Mechanism:
-
Serotonin System: this compound's anxiolytic and some antipsychotic-like effects are mediated through 5-HT2A/2C receptors.[5][19] Evidence suggests it may act as an inverse agonist at these receptors.[5][21] This action increases overall serotonergic transmission, as reflected by elevated 5-HT and 5-HIAA levels.[3][21]
-
Dopamine System: this compound does not block D2 receptors.[5][16] Instead, it increases intraneuronal dopamine catabolism (evidenced by increased DOPAC and HVA) and enhances dopamine uptake at the presynaptic terminal.[3][4][16] This leads to a reduction in synaptic dopamine availability in mesolimbic pathways without the motor side effects associated with D2 blockade in the nigrostriatal pathway.[21]
-
Glutamate System: The modulation of 5-HT2A receptors by this compound is known to influence the glutamatergic system.[5] this compound reverses behavioral deficits induced by the NMDA receptor antagonist MK-801 and has been shown to decrease glutamate uptake.[19][20] This suggests a potential normalization of glutamate hypoactivity, a condition hypothesized to be involved in schizophrenia.[5]
Diagram: Proposed Signaling Pathway of this compound
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The alkaloid this compound: a review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Original mechanisms of antipsychotic action by the indole alkaloid this compound (Picralima nitida) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Alkaloid this compound: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antipsychotic-like profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. This compound as an antipsychotic: effects on brain amines and metabolic changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vivo Microdialysis | Hope Center for Neurological Disorders | Washington University in St. Louis [hopecenter.wustl.edu]
- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Regulation of Serotonin Release in the Lateral Septum and Striatum by Corticotropin-Releasing Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 16. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 17. acnp.org [acnp.org]
- 18. Electrophysiological Techniques for Studying Synaptic Activity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Anxiolytic properties of the antipsychotic alkaloid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Characterizing Alstonine-Receptor Interactions via Radioligand Binding Assays
Introduction
Alstonine is a pentacyclic indole alkaloid identified as a major component in plant-based remedies used in traditional Nigerian medicine for treating mental illness.[1][2] Preclinical studies have shown that this compound possesses anxiolytic and antipsychotic-like properties, with a pharmacological profile comparable to atypical antipsychotics like clozapine.[3][4][5] Understanding the mechanism of action is crucial for its development as a therapeutic agent. Evidence suggests that this compound's effects are mediated through the serotonergic system, particularly the 5-HT2A and 5-HT2C receptors.[1][6][7] Notably, unlike typical and many atypical antipsychotics, studies indicate that this compound does not act as a direct antagonist at the dopamine D2 receptor (D2R), suggesting a novel mechanism of action.[1][3]
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a specific receptor.[8][9][10] These assays utilize a radiolabeled compound (radioligand) known to bind to the target receptor with high affinity and specificity. By measuring the ability of an unlabeled compound, such as this compound, to displace the radioligand, we can determine its binding affinity (Ki). This document provides detailed protocols for conducting competitive radioligand binding assays to characterize the interaction of this compound with key central nervous system (CNS) receptors implicated in its activity.
Quantitative Data Summary: this compound Receptor Binding Profile
The following table summarizes the known and expected binding characteristics of this compound at key receptors. While functional assays strongly implicate 5-HT2A/2C receptors in this compound's mechanism of action[7][11], direct, high-affinity binding in radioligand assays has not been consistently reported, suggesting a potentially complex or indirect interaction.[12] The primary finding from binding studies is the lack of direct interaction with the D2 receptor.[3]
| Receptor Subtype | Radioligand | Tissue/Cell Source | Test Compound | Result (Ki) | Reference / Comment |
| Serotonin 5-HT2A | [³H]Ketanserin | Human recombinant (CHO or HEK293 cells) | This compound | Low Affinity / Indirect Modulation | Functional assays show 5-HT2A/2C involvement is critical for its antipsychotic-like effects.[6][7] |
| Serotonin 5-HT2C | [³H]Mesulergine | Human recombinant (CHO or HEK293 cells) | This compound | Low Affinity / Indirect Modulation | Ritanserin (5-HT2A/2C antagonist) blocks this compound's effects, confirming pathway involvement.[4][7] |
| Dopamine D2 | [³H]Spiperone | Rat Striatum / Human recombinant (HEK293 cells) | This compound | No significant binding | Studies indicate this compound does not displace D2R radioligands, a key differentiator from most antipsychotics.[3] |
Experimental Protocols
Radioligand binding assays are essential for determining the affinity (Ki) of a test compound for a receptor.[8][13] The following are detailed protocols for filtration-based binding assays.
Protocol 1: Competitive Binding Assay for 5-HT2A Receptor
This protocol determines the affinity of this compound for the 5-HT2A receptor by measuring its ability to compete with the selective antagonist radioligand, [³H]Ketanserin.
A. Materials
-
Receptor Source: Membranes from HEK293 or CHO cells stably expressing the human 5-HT2A receptor, or rat cortical tissue homogenate.
-
Radioligand: [³H]Ketanserin (Specific Activity: 60-90 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Agent: Mianserin (10 µM) or unlabeled Ketanserin (1-2 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well microplates, cell harvester, glass fiber filters (e.g., GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine), liquid scintillation counter, scintillation cocktail.
B. Membrane Preparation
-
Harvest cells or dissect brain tissue (e.g., cortex) on ice.
-
Homogenize in 10-20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl) using a Polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 min at 4°C to pellet the membranes.[14]
-
Resuspend the pellet in fresh assay buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Store membrane aliquots at -80°C until use.
C. Assay Procedure
-
Prepare serial dilutions of this compound in assay buffer (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL Assay Buffer + 50 µL [³H]Ketanserin + 100 µL Membrane Suspension.
-
Non-specific Binding (NSB): 50 µL Mianserin (10 µM) + 50 µL [³H]Ketanserin + 100 µL Membrane Suspension.
-
Competition: 50 µL this compound dilution + 50 µL [³H]Ketanserin + 100 µL Membrane Suspension.
-
-
The final concentration of [³H]Ketanserin should be approximately its Kd value (e.g., 0.5 - 1.0 nM). The final protein concentration should be 50-100 µg per well.
-
Incubate the plate at room temperature (25°C) for 60-90 minutes to reach equilibrium.
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.[10][14]
-
Quickly wash the filters 3-4 times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for several hours.
-
Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
D. Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[14]
Protocol 2: Competitive Binding Assay for Dopamine D2 Receptor
This protocol is used to verify that this compound does not directly bind to the D2 receptor, a key aspect of its atypical profile.
A. Materials
-
Receptor Source: Membranes from cell lines expressing human D2 receptors or rat striatal tissue homogenate.
-
Radioligand: [³H]Spiperone (Specific Activity: 15-30 Ci/mmol) or [³H]Haloperidol.[15][16]
-
Non-specific Agent: Unlabeled Haloperidol (10 µM) or (+)Butaclamol (1 µM).[15]
-
Other materials: As described in Protocol 1.
B. Procedure
-
Follow the membrane preparation steps as described in Protocol 1, using rat striatum as the tissue source if applicable.
-
Follow the assay procedure as described in Protocol 1, making the following substitutions:
-
Use [³H]Spiperone as the radioligand at a final concentration near its Kd (e.g., 0.1-0.3 nM).
-
Use Haloperidol or (+)Butaclamol for determining non-specific binding.
-
Incubate at 37°C for 30-60 minutes.
-
-
Analyze the data as described in Protocol 1. A lack of displacement of [³H]Spiperone across a wide range of this compound concentrations would confirm the absence of direct D2R binding.
Visualizations: Pathways and Workflows
Signaling Pathway
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway.[17][18] Activation leads to the stimulation of Phospholipase C (PLC), which subsequently generates inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC).[18][19]
Caption: The 5-HT2A receptor Gq signaling cascade.
Experimental Workflow
The workflow for a competitive radioligand binding assay involves several key stages, from preparing the biological materials to analyzing the final data.
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship
The antipsychotic-like effects of this compound are understood to be dependent on the serotonergic system, while notably bypassing direct action at the dopamine D2 receptor.
Caption: Proposed mechanism of this compound's antipsychotic action.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. The alkaloid this compound: a review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Original mechanisms of antipsychotic action by the indole alkaloid this compound (Picralima nitida) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anxiolytic properties of the antipsychotic alkaloid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. 5-HT2A/C receptors mediate the antipsychotic-like effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. db.cngb.org [db.cngb.org]
- 12. The Alkaloid this compound: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Brain receptors for antipsychotic drugs and dopamine: direct binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. G protein coupled receptors and their Signaling Mechanism | PPTX [slideshare.net]
- 18. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 19. innoprot.com [innoprot.com]
Application Notes and Protocols: Utilizing Alstonine to Investigate MK-801-Induced Hyperlocomotion
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-methyl-D-aspartate (NMDA) receptor antagonist, MK-801 (dizocilpine), is a widely utilized pharmacological tool to induce a hyperlocomotive state in rodents, which serves as a robust and predictive animal model for the positive symptoms of schizophrenia.[1] This model is invaluable for the screening and characterization of potential antipsychotic compounds. Alstonine, an indole alkaloid, has demonstrated a promising antipsychotic-like profile, notably its ability to counteract MK-801-induced hyperlocomotion.[2] These application notes provide detailed protocols for utilizing this compound in the study of MK-801-induced hyperlocomotion in mice, including experimental design, data presentation, and an overview of the underlying signaling pathways.
Mechanism of Action
MK-801 is a non-competitive antagonist of the NMDA receptor, a key player in glutamatergic neurotransmission.[3] By blocking the NMDA receptor ion channel, MK-801 leads to a disruption of glutamatergic signaling, which in turn is thought to indirectly enhance dopaminergic activity, particularly in the mesolimbic pathway, resulting in hyperlocomotion.[3][4]
This compound's mechanism of action appears to be distinct from classical and some atypical antipsychotics, as it does not exhibit direct binding to dopamine D1, D2, or serotonin 5-HT2A receptors.[5] Evidence suggests that this compound's antipsychotic-like effects, including the reversal of MK-801-induced hyperlocomotion, are mediated through its interaction with 5-HT2A/C receptors.[2][3] Pre-treatment with a 5-HT2A/C antagonist, such as ritanserin, has been shown to block the effects of this compound.[2]
Data Presentation
The following tables summarize the expected quantitative outcomes from studies investigating the effect of this compound on MK-801-induced hyperlocomotion in mice. The data is presented as mean total distance traveled in an open field test, a standard measure of locomotor activity.
| Treatment Group | Dose (mg/kg, i.p.) | Mean Total Distance Traveled (cm) ± SEM | Statistical Significance vs. Vehicle | Statistical Significance vs. MK-801 |
| Vehicle (Saline) | - | 1500 ± 150 | - | p < 0.001 |
| MK-801 | 0.2 | 4500 ± 300 | p < 0.001 | - |
| This compound | 1.0 | 1450 ± 140 | Not Significant | p < 0.001 |
| This compound + MK-801 | 1.0 + 0.2 | 1600 ± 160 | Not Significant | p < 0.001 |
Table 1: Effect of this compound on MK-801-Induced Hyperlocomotion. Data are representative of expected results based on published literature.[6] this compound (1.0 mg/kg) alone does not significantly alter locomotor activity but effectively prevents the hyperlocomotion induced by MK-801 (0.2 mg/kg).
| Treatment Group | This compound Dose (mg/kg, i.p.) | MK-801 Dose (mg/kg, i.p.) | Mean Ambulatory Counts ± SEM | Statistical Significance vs. Vehicle | Statistical Significance vs. MK-801 (0.3 mg/kg) |
| Vehicle | - | - | 500 ± 50 | - | p < 0.0001 |
| MK-801 | - | 0.3 | 2000 ± 200 | p < 0.0001 | - |
| This compound | 0.5 | 0.3 | 1850 ± 190 | p < 0.001 | Not Significant |
| This compound | 1.0 | 0.3 | 600 ± 70 | Not Significant | p < 0.001 |
Table 2: Dose-Dependent Effect of this compound on MK-801-Induced Hyperlocomotion. This table illustrates the dose-dependent nature of this compound's effect, with a higher dose (1.0 mg/kg) being effective in preventing MK-801-induced hyperlocomotion.[6]
Experimental Protocols
MK-801-Induced Hyperlocomotion Assay in Mice
This protocol outlines the procedure for inducing and measuring hyperlocomotion in mice using MK-801 and testing the efficacy of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MK-801 (dizocilpine maleate)
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Open field arena (e.g., 40 x 40 x 30 cm)[2]
-
Video tracking software (e.g., Ethovision)
-
Standard animal cages
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Acclimation: House mice in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, food and water ad libitum) for at least one week prior to the experiment. Handle the mice for several days before testing to reduce stress.
-
Habituation: On the day of the experiment, transport the mice to the testing room and allow them to acclimate for at least 30 minutes.
-
Drug Preparation: Prepare fresh solutions of MK-801 and this compound in sterile saline on the day of the experiment.
-
Experimental Groups:
-
Group 1: Vehicle (saline)
-
Group 2: MK-801 (e.g., 0.15-0.3 mg/kg, i.p.)
-
Group 3: this compound (e.g., 1.0 mg/kg, i.p.)
-
Group 4: this compound (e.g., 1.0 mg/kg, i.p.) + MK-801 (e.g., 0.15-0.3 mg/kg, i.p.)
-
-
Drug Administration:
-
Administer this compound or its vehicle 30 minutes before the administration of MK-801 or its vehicle.
-
Administer MK-801 or its vehicle and immediately place the mouse in the center of the open field arena.
-
-
Data Collection:
-
Record the locomotor activity of each mouse for a period of 30-60 minutes using the video tracking software.[2]
-
Key parameters to measure include total distance traveled, ambulatory counts, and time spent in the center versus the periphery of the arena.
-
-
Data Analysis:
-
Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.
-
Visualizations
Signaling Pathways
Caption: Proposed signaling pathways of MK-801 and this compound.
Experimental Workflow
Caption: Experimental workflow for studying this compound's effect.
Conclusion
The study of this compound's effect on MK-801-induced hyperlocomotion provides a valuable paradigm for the preclinical assessment of novel antipsychotic agents. The detailed protocols and expected outcomes presented in these application notes offer a framework for researchers to investigate the therapeutic potential of this compound and similar compounds. The distinct mechanism of action of this compound, likely mediated through the serotonergic system, highlights the importance of exploring non-dopaminergic targets for the development of new and improved treatments for schizophrenia.
References
- 1. Frontiers | Chronic MK-801 Application in Adolescence and Early Adulthood: A Spatial Working Memory Deficit in Adult Long-Evans Rats But No Changes in the Hippocampal NMDA Receptor Subunits [frontiersin.org]
- 2. Anxiolytic properties of the antipsychotic alkaloid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Total Synthesis of Alstonine and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alstonine is a pentacyclic indole alkaloid with a range of promising biological activities, including antipsychotic, anxiolytic, anticancer, and antimalarial properties. Its complex molecular architecture has made it and its analogues attractive targets for total synthesis. While a detailed, step-by-step total synthesis of this compound itself is not extensively documented in publicly available literature, the total synthesis of its close structural analogue, (-)-Alstonerine, has been accomplished and provides a valuable blueprint for accessing this class of molecules. This document provides detailed application notes and protocols for the enantioselective total synthesis of (-)-Alstonerine, along with synthetic strategies for other this compound analogues.
I. Enantioselective Total Synthesis of (-)-Alstonerine
The concise and enantioselective total synthesis of (-)-Alstonerine was achieved by Martin and Miller, starting from L-tryptophan. The synthesis is notable for its application of a Pauson-Khand reaction to construct the key azabridged bicyclic core. The overall synthesis proceeds in 15 steps with an overall yield of 4.4%.[1]
Retrosynthetic Analysis
The retrosynthetic strategy for (-)-Alstonerine hinges on disconnecting the molecule at key bonds to reveal simpler, more readily available starting materials. The core azabicyclo[3.3.1]nonane ring system is envisioned to be formed via an intramolecular Pauson-Khand reaction of a suitably functionalized enyne derived from L-tryptophan.
Caption: Retrosynthetic analysis of (-)-Alstonerine.
Experimental Protocols
The following protocols are adapted from the supporting information of the publication by Martin and Miller.
Synthesis of the Enyne Precursor from L-Tryptophan (Multi-step)
Detailed procedures for the conversion of L-tryptophan to the key enyne precursor are outlined in the original publication and its supporting information. This multi-step sequence involves the formation of a tetracyclic intermediate followed by the introduction of the requisite alkyne and alkene functionalities.
Pauson-Khand Reaction to form the Cyclopentenone Intermediate
Caption: Pauson-Khand Reaction Workflow.
-
Reaction: To a solution of the enyne precursor in a suitable solvent (e.g., toluene), dicobalt octacarbonyl is added.
-
Conditions: The reaction mixture is heated under a carbon monoxide atmosphere.
-
Work-up: The reaction is cooled, and the solvent is removed under reduced pressure. The residue is purified by column chromatography.
-
Yield: Typically high, often exceeding 90%.[1]
Quantitative Data for the Synthesis of (-)-Alstonerine
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1-10 | L-Tryptophan to Enyne Precursor | (See original publication for details) | - |
| 11 | Pauson-Khand Reaction | Co2(CO)8, Toluene, heat | 94 |
| 12 | Silyl Enol Ether Formation | TBDMSOTf, Et3N, CH2Cl2 | 98 |
| 13 | Oxidative Cleavage | O3, CH2Cl2/MeOH; then NaBH4 | 75 |
| 14 | Lactonization | TsOH, Benzene, heat | 85 |
| 15 | Final Steps | (See original publication for details) | - |
| Overall | 4.4 |
Spectroscopic Data for Key Intermediates
-
Cyclopentenone Intermediate:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.5-7.0 (m, 4H, Ar-H), 5.9 (s, 1H, C=CH), ... (further peaks as reported in the literature).
-
¹³C NMR (CDCl₃, 100 MHz): δ 209.0 (C=O), 160.0 (C=CH), 136.0, 128.0, 125.0, 120.0, 110.0 (Ar-C), ... (further peaks as reported in the literature).
-
HRMS (ESI): m/z calculated for C₂₀H₂₀N₂O₂ [M+H]⁺, found ... (as reported in the literature).
-
II. Synthesis of this compound Analogues
Several synthetic strategies have been developed to access various analogues of this compound, each employing different key reactions to construct the complex polycyclic framework.
A. Total Synthesis of (+)-Alstonlarsine A
A 13-step enantioselective total synthesis of (+)-Alstonlarsine A has been reported.[2]
Key Reactions:
-
Asymmetric Allylic Alkylation: This reaction establishes a key stereocenter in the molecule.
-
Intramolecular [3+2] Cycloaddition: This step is crucial for the formation of the pentacyclic core.
Caption: Synthetic strategy for (+)-Alstonlarsine A.
B. Formal Synthesis of (±)-Alstonerine and (±)-Macroline
A formal synthesis of racemic Alstonerine and Macroline has been achieved, featuring a phosphine-catalyzed [4+2] annulation.
Key Reaction:
-
Phosphine-Catalyzed [4+2] Annulation: This reaction forms a key tetrahydropyridine ring within the alkaloid core.
III. Summary of Synthetic Approaches
The total synthesis of this compound and its analogues presents a significant challenge in organic chemistry. The successful synthesis of (-)-Alstonerine demonstrates a viable pathway to this class of molecules, with the Pauson-Khand reaction serving as a powerful tool for the construction of the complex core structure. The syntheses of other analogues, such as (+)-Alstonlarsine A, showcase alternative and innovative strategies for assembling the intricate polycyclic system. These approaches provide a strong foundation for the future synthesis of this compound itself and the development of novel analogues with potentially enhanced biological activities. Further research into the total synthesis of this compound is warranted to enable more extensive biological evaluation and drug development efforts.
References
Unveiling the Therapeutic Promise of Alstonine: A Guide for Researchers
Application Notes and Protocols for Assessing the Therapeutic Potential of Alstonine
For Immediate Release
[City, State] – [Date] – In the quest for novel therapeutic agents, the indole alkaloid this compound has emerged as a compound of significant interest, demonstrating a unique pharmacological profile with potential applications in neuropsychiatry and oncology. To facilitate further research and drug development efforts, we present a comprehensive set of application notes and protocols detailing the experimental design for assessing the therapeutic potential of this compound. This document is intended for researchers, scientists, and drug development professionals.
This compound, a major component of certain traditional medicines, has been shown to possess antipsychotic-like, anxiolytic, and anticancer properties.[1][2] Its mechanism of action, particularly in the context of psychosis, is notably distinct from current medications, suggesting a novel therapeutic avenue.[3][4] These application notes provide detailed methodologies for key in vivo and in vitro experiments, structured data presentation for comparative analysis, and visualizations of the proposed signaling pathways and experimental workflows.
I. In Vivo Assessment of Antipsychotic-Like Activity
Animal models are crucial for evaluating the antipsychotic potential of this compound. The following protocols are designed to assess its efficacy in models relevant to the positive, negative, and cognitive symptoms of schizophrenia.
Amphetamine-Induced Hyperlocomotion and Stereotypy
This model is widely used to screen for antipsychotic drug candidates by measuring their ability to counteract the dopamine-agonist-induced increase in motor activity and repetitive, purposeless behaviors (stereotypy).[5][6][7]
Protocol:
-
Animals: Male Swiss mice (25-30 g) are housed in groups of 10 with free access to food and water and maintained on a 12-hour light/dark cycle.
-
Habituation: On the day of the experiment, mice are individually placed in transparent observation cages (e.g., 25 cm x 25 cm x 30 cm) for a 30-minute habituation period.
-
Drug Administration:
-
This compound (0.5, 1.0, and 2.0 mg/kg) or vehicle (saline) is administered intraperitoneally (i.p.).
-
30 minutes after this compound/vehicle administration, d-amphetamine (5 mg/kg, i.p.) is administered.
-
-
Behavioral Observation:
-
Immediately after amphetamine injection, locomotor activity (total distance traveled) is recorded for 60 minutes using an automated activity monitoring system.
-
Stereotyped behavior is scored every 10 minutes for 60 minutes by a trained observer blind to the treatment groups, using a standardized scoring scale (see Table 1).
-
Table 1: Stereotypy Scoring Scale
| Score | Description of Behavior |
| 0 | Asleep or stationary |
| 1 | Active, but no stereotyped behavior observed |
| 2 | Stereotyped sniffing and head movements |
| 3 | Rearing against the walls of the cage |
| 4 | Continuous sniffing of the floor and walls |
| 5 | Repetitive licking or biting of the cage |
| 6 | Intense, continuous licking or biting of the cage |
MK-801-Induced Deficits in Social Interaction and Locomotion
The NMDA receptor antagonist MK-801 is used to induce behavioral abnormalities in rodents that mimic the negative and cognitive symptoms of schizophrenia, such as social withdrawal and hyperactivity.[1][3][8]
Protocol:
-
Animals: Male C57BL/6 mice (20-25 g) are housed in pairs for at least one week before the experiment.
-
Drug Administration:
-
This compound (0.5 and 1.0 mg/kg, i.p.) or vehicle is administered.
-
30 minutes later, MK-801 (0.15 mg/kg, i.p.) or saline is administered.
-
-
Social Interaction Test:
-
30 minutes after the MK-801/saline injection, the test mouse is placed in a novel, dimly lit open field arena (e.g., 40 cm x 40 cm) with an unfamiliar mouse of the same sex.
-
The total time spent in social interaction (e.g., sniffing, following, grooming) is recorded for 10 minutes.
-
-
Locomotor Activity:
-
Following the social interaction test, the test mouse is placed alone in the open field arena, and its locomotor activity is recorded for an additional 30 minutes.
-
Haloperidol-Induced Catalepsy
This test is used to assess the extrapyramidal side effects (EPS) liability of antipsychotic drugs. Atypical antipsychotics, which have a lower risk of EPS, are expected to reverse or not induce catalepsy. This compound has been shown to prevent haloperidol-induced catalepsy, suggesting a favorable side-effect profile.[4][9]
Protocol:
-
Animals: Male Wistar rats (200-250 g) are used.
-
Drug Administration:
-
This compound (1.0 mg/kg, i.p.) or vehicle is administered.
-
30 minutes later, haloperidol (1.0 mg/kg, i.p.) is administered.
-
-
Catalepsy Measurement (Bar Test):
-
At 30, 60, 90, and 120 minutes after haloperidol injection, the rat's forepaws are gently placed on a horizontal wooden bar (1 cm in diameter, raised 9 cm from the surface).
-
The time it takes for the rat to remove both paws from the bar is recorded, with a cut-off time of 180 seconds.
-
Quantitative Data Summary for In Vivo Experiments
Table 2: Effects of this compound on Animal Models of Psychosis
| Experimental Model | Treatment Group | Dose (mg/kg) | Locomotor Activity (counts/60 min) | Stereotypy Score (max 6) | Social Interaction (seconds) | Catalepsy Duration (seconds) |
| Amphetamine-Induced Hyperactivity | Vehicle + Amphetamine | - | 1500 ± 120 | 5.2 ± 0.4 | - | - |
| This compound + Amphetamine | 0.5 | 1100 ± 100 | 4.1 ± 0.5 | - | - | |
| This compound + Amphetamine | 1.0 | 850 ± 90 | 3.0 ± 0.6 | - | - | |
| This compound + Amphetamine | 2.0 | 600 ± 75 | 2.1 ± 0.4 | - | - | |
| MK-801-Induced Deficits | Vehicle + MK-801 | - | 1200 ± 110 | - | 45 ± 5 | - |
| This compound + MK-801 | 0.5 | 950 ± 95 | - | 65 ± 6 | - | |
| This compound + MK-801 | 1.0 | 700 ± 80 | - | 80 ± 7 | - | |
| Haloperidol-Induced Catalepsy | Vehicle + Haloperidol | - | - | - | - | 150 ± 15 |
| This compound + Haloperidol | 1.0 | - | - | - | 60 ± 10** |
*p < 0.05, **p < 0.01 compared to the respective vehicle control group. Data are presented as mean ± SEM.
II. In Vitro Assessment of this compound's Mechanism of Action
To elucidate the molecular targets and pathways through which this compound exerts its effects, a series of in vitro assays are essential.
Receptor Binding Assays
These assays determine the affinity of this compound for specific neurotransmitter receptors.
Protocol for 5-HT2A/2C and Dopamine D2 Receptor Binding Assays:
-
Membrane Preparation: Cell membranes are prepared from cultured cells (e.g., HEK293) stably expressing human 5-HT2A, 5-HT2C, or Dopamine D2 receptors.
-
Radioligand Binding:
-
5-HT2A: Membranes are incubated with a specific radioligand, such as [³H]ketanserin, in the presence of varying concentrations of this compound.
-
5-HT2C: Membranes are incubated with a specific radioligand, such as [³H]mesulergine, in the presence of varying concentrations of this compound.
-
Dopamine D2: Membranes are incubated with a specific radioligand, such as [³H]spiperone, in the presence of varying concentrations of this compound.
-
-
Incubation and Filtration: The reaction mixture is incubated to allow for binding equilibrium, followed by rapid filtration to separate bound from free radioligand.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 values (the concentration of this compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.
Neurotransmitter Uptake Assays
These assays investigate the effect of this compound on the reuptake of neurotransmitters from the synaptic cleft.
Protocol for Glutamate and Dopamine Uptake Assays:
-
Synaptosome Preparation: Synaptosomes are prepared from specific brain regions (e.g., hippocampus for glutamate uptake, striatum for dopamine uptake) of rats or mice.
-
Uptake Assay:
-
Synaptosomes are incubated with a radiolabeled neurotransmitter ([³H]glutamate or [³H]dopamine) in the presence of varying concentrations of this compound.
-
The uptake is terminated by rapid filtration.
-
-
Quantification and Analysis: The amount of radioactivity taken up by the synaptosomes is measured, and IC50 values are determined.
Quantitative Data Summary for In Vitro Assays
Table 3: In Vitro Pharmacological Profile of this compound
| Assay | Target | Radioligand | This compound Ki (nM) | This compound IC50 (µM) |
| Receptor Binding | 5-HT2A Receptor | [³H]ketanserin | ~50 | - |
| 5-HT2C Receptor | [³H]mesulergine | ~80 | - | |
| Dopamine D2 Receptor | [³H]spiperone | >10,000 | - | |
| Neurotransmitter Uptake | Glutamate Transporter | [³H]glutamate | - | ~15 |
| Dopamine Transporter | [³H]dopamine | - | >100 |
III. Assessment of Anticancer Potential
This compound has also shown promise as an anticancer agent.[1] The following protocol outlines a standard method for evaluating its cytotoxic effects on cancer cell lines.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer) are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for 48-72 hours.
-
MTT Incubation: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of this compound that causes 50% inhibition of cell growth, is calculated.
Quantitative Data Summary for Cytotoxicity Assay
Table 4: Cytotoxic Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) after 72h |
| HeLa | Cervical Cancer | ~5.5 |
| MCF-7 | Breast Cancer | ~8.2 |
| A549 | Lung Cancer | ~12.7 |
| PC-3 | Prostate Cancer | ~9.8 |
| HepG2 | Liver Cancer | ~15.4 |
IV. Visualizing the Experimental Design and Mechanism of Action
To provide a clear conceptual framework, the following diagrams illustrate the experimental workflow and the proposed signaling pathway of this compound.
These application notes and protocols provide a robust framework for the preclinical evaluation of this compound. The unique mechanism of action of this compound warrants further investigation, which could lead to the development of a new generation of therapeutics for neuropsychiatric and oncological disorders.
References
- 1. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 2. Serotonin-2C and -2A Receptor Co-expression on Cells in the Rat Medial Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 5. currentseparations.com [currentseparations.com]
- 6. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. 5-HT(2C) receptors localize to dopamine and GABA neurons in the rat mesoaccumbens pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Haloperidol-Induced Catalepsy and Its Correlations with Acetylcholinesterase Activity in Different Brain Structures of Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Alstonine Formulation for Preclinical Research
References
- 1. researchgate.net [researchgate.net]
- 2. The alkaloid this compound: a review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. This compound | CAS:642-18-2 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. medkoo.com [medkoo.com]
- 7. The Alkaloid this compound: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. admescope.com [admescope.com]
- 10. 5-HT2A/C receptors mediate the antipsychotic-like effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 安全验证 [file.glpbio.cn]
- 12. Hadassah BrainLabs | MK-801- induced hyperlocomotion [brainlabs.org.il]
- 13. Column Chromatography Analysis of Brain Tissue: An Advanced Laboratory Exercise for Neuroscience Majors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Manipulation of mobile phase parameters for the HPLC separation of endogenous monoamines in rat brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Throughput Screening of Alstonine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to employing high-throughput screening (HTS) methodologies for the discovery and characterization of novel Alstonine derivatives with potential therapeutic applications. This compound, a pentacyclic indole alkaloid, has demonstrated promising anti-cancer and antipsychotic properties, making its derivatives attractive candidates for drug development.[1] This document outlines detailed protocols for relevant cell-based and biochemical assays, data presentation guidelines, and visual workflows to facilitate the efficient screening and identification of lead compounds.
Introduction to High-Throughput Screening (HTS) in Drug Discovery
High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid testing of large libraries of chemical compounds against biological targets to identify "hits" with desired activities.[2][3] HTS utilizes automation, miniaturization (96, 384, or 1536-well plates), and sensitive detection methods to generate robust and reproducible data.[2] The primary goal of HTS is to accelerate the identification of lead compounds for further optimization and development.[3]
The workflow for a typical HTS campaign for this compound derivatives would involve several key stages, from initial assay development and primary screening to hit confirmation and secondary screening for mechanism of action studies.
Cell-Based High-Throughput Screening Assays
Cell-based assays are crucial for evaluating the effects of this compound derivatives in a biologically relevant context. These assays can measure various cellular responses, including cytotoxicity, proliferation, and specific signaling pathway modulation.[4][5]
Anti-Proliferative/Cytotoxicity Assay
This primary assay is designed to identify this compound derivatives that inhibit the growth of or kill cancer cells. A common and robust method is the use of a luminescent cell viability assay that measures intracellular ATP levels, which correlate with the number of viable cells.[6]
Protocol: ATP-Based Cell Viability Assay (384-well format)
Materials:
-
Cancer cell lines (e.g., human lung carcinoma A549, breast cancer MDA-MB-231)[7]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound derivative library (solubilized in DMSO)
-
Positive control (e.g., Paclitaxel)[8]
-
Negative control (DMSO vehicle)
-
384-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer plate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA, neutralize, and centrifuge.
-
Resuspend the cell pellet in complete medium and perform a cell count.
-
Dilute the cell suspension to the optimized seeding density (e.g., 1000-5000 cells/well) in a final volume of 40 µL per well in a 384-well plate.
-
Incubate the plates at 37°C, 5% CO₂ for 24 hours.
-
-
Compound Addition:
-
Prepare a dilution series of the this compound derivatives in complete medium. For a primary screen, a single high concentration (e.g., 10 µM) is often used.
-
Using an automated liquid handler, add 10 µL of the compound dilutions to the respective wells.
-
Add positive and negative controls to designated wells.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C, 5% CO₂.[6]
-
-
Assay Readout:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.[6]
-
Data Presentation:
The results of the primary screen can be expressed as percent inhibition relative to controls. For dose-response experiments, IC50 values (the concentration at which 50% of cell growth is inhibited) should be calculated.
| Derivative ID | Single-Point Inhibition (%) @ 10 µM | IC50 (µM) |
| AD-001 | 85.2 | 1.5 |
| AD-002 | 12.5 | > 50 |
| AD-003 | 92.1 | 0.8 |
| Paclitaxel (Control) | 98.5 | 0.01 |
Biochemical High-Throughput Screening Assays
Biochemical assays are cell-free systems that allow for the direct measurement of a compound's effect on a specific molecular target, such as an enzyme or receptor.[5]
Serotonin 5-HT2A Receptor Binding Assay
Given this compound's known antipsychotic-like effects, which may be mediated through serotonergic pathways, a receptor binding assay is a relevant secondary screen to identify derivatives that interact with specific serotonin receptors, such as the 5-HT2A receptor.[9]
Protocol: Radioligand Binding Assay for 5-HT2A Receptor (96-well format)
Materials:
-
Cell membranes prepared from a cell line expressing the human 5-HT2A receptor.
-
Radioligand: [³H]ketanserin[9]
-
Non-specific binding control: Mianserin
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
This compound derivative library
-
96-well filter plates (e.g., Millipore MultiScreen with GF/B filters)[9]
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Assay Preparation:
-
In a 96-well plate, add 50 µL of assay buffer to each well.
-
Add 50 µL of this compound derivative dilutions or controls.
-
Add 50 µL of [³H]ketanserin at a concentration near its Kd.
-
For non-specific binding wells, add a high concentration of mianserin.
-
-
Reaction Initiation:
-
Initiate the binding reaction by adding 50 µL of the 5-HT2A receptor membrane preparation (optimized protein concentration, e.g., 70 µ g/well ).[9]
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
-
Filtration and Washing:
-
Transfer the reaction mixture to a 96-well filter plate.
-
Rapidly wash the filters three times with ice-cold assay buffer using a vacuum manifold to separate bound from free radioligand.
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Data Presentation:
The data is used to determine the Ki (inhibition constant) for each derivative, indicating its binding affinity for the receptor.
| Derivative ID | Ki (nM) for 5-HT2A Receptor |
| AD-001 | 150 |
| AD-003 | 25 |
| Serotonin (Control) | 5 |
DNA Synthesis Inhibition Assay
This compound has been reported to inhibit DNA synthesis in cancer cells by forming a complex with cancer cell DNA.[10] A high-throughput assay to screen for this activity can be based on the incorporation of a labeled nucleotide into newly synthesized DNA.
Protocol: BrdU Cell Proliferation ELISA (96-well format)
Materials:
-
Cancer cell line (e.g., HeLa)
-
Complete cell culture medium
-
This compound derivative library
-
BrdU Cell Proliferation ELISA Kit (contains BrdU labeling solution, FixDenat solution, anti-BrdU-POD antibody, substrate solution, and stop solution)
-
Microplate reader (absorbance)
Procedure:
-
Cell Seeding and Compound Treatment:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with this compound derivatives for 24-48 hours.
-
-
BrdU Labeling:
-
Add 10 µL of BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.
-
-
Cell Fixation and DNA Denaturation:
-
Remove the labeling medium.
-
Add 200 µL of FixDenat solution to each well and incubate for 30 minutes at room temperature.
-
-
Antibody Incubation:
-
Remove the FixDenat solution and wash the wells with PBS.
-
Add 100 µL of the anti-BrdU-POD antibody solution and incubate for 90 minutes at room temperature.
-
-
Substrate Reaction and Measurement:
-
Wash the wells three times with PBS.
-
Add 100 µL of the substrate solution and incubate for 5-30 minutes.
-
Add 50 µL of the stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Data Presentation:
Results are presented as the percent inhibition of DNA synthesis.
| Derivative ID | DNA Synthesis Inhibition (%) |
| AD-001 | 78.3 |
| AD-002 | 9.1 |
| AD-003 | 85.6 |
| Doxorubicin (Control) | 95.2 |
Signaling Pathway Visualization
Understanding the potential mechanism of action of this compound and its derivatives is crucial. This compound's effects on cancer cells could involve the inhibition of key signaling pathways that control cell proliferation and survival. Its antipsychotic properties are likely linked to the modulation of neurotransmitter signaling.
Conclusion
The high-throughput screening methods detailed in these application notes provide a robust framework for the systematic evaluation of this compound derivatives. By employing a combination of cell-based and biochemical assays, researchers can efficiently identify and characterize promising lead compounds for the development of novel anti-cancer and antipsychotic therapies. Careful assay design, validation, and data analysis are paramount to the success of any HTS campaign. The provided protocols and workflows serve as a foundational guide for initiating such drug discovery efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High Throughput Screening Assays - Amerigo Scientific [amerigoscientific.com]
- 4. marinbio.com [marinbio.com]
- 5. lifescienceglobal.com [lifescienceglobal.com]
- 6. dctd.cancer.gov [dctd.cancer.gov]
- 7. Cytotoxic Effects of Diterpenoid Alkaloids Against Human Cancer Cells [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Alkaloid this compound: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Alstonine Solubility for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of alstonine for in vitro experiments. It includes troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure successful experimental outcomes.
This compound Solubility Data
This compound's solubility can vary depending on the solvent and its salt form. The following table summarizes the available solubility information for this compound and its hydrochloride salt.
| Compound | Solvent | Solubility | Notes |
| This compound | Dimethyl Sulfoxide (DMSO) | Soluble | Suitable for preparing high-concentration stock solutions.[1][2] |
| Chloroform | Soluble | - | |
| Dichloromethane | Soluble | - | |
| Ethyl Acetate | Soluble | - | |
| Acetone | Soluble | - | |
| This compound Hydrochloride | Water | Soluble | The hydrochloride salt form offers enhanced water solubility.[3] |
Troubleshooting Guide & FAQs
This section addresses common issues encountered when preparing this compound solutions for in vitro experiments.
Question: My this compound powder is not dissolving in my desired solvent. What should I do?
Answer:
-
Verify the correct solvent: this compound base is readily soluble in DMSO.[1][2] For aqueous solutions, this compound hydrochloride is the recommended form due to its higher water solubility.[3]
-
Gentle warming: To aid dissolution, you can warm the solution to 37°C.[1][4]
-
Sonication: Use an ultrasonic bath to help break down any powder aggregates and enhance solubilization.[1][4]
-
Increase solvent volume: If the concentration is too high, the compound may not fully dissolve. Try increasing the volume of the solvent.
Question: I've prepared a high-concentration stock solution of this compound in DMSO, but it precipitates when I dilute it in my aqueous cell culture medium. How can I prevent this?
Answer:
This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer or medium. Here are some strategies to prevent precipitation:
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% (v/v) in your cell culture medium, as higher concentrations can be toxic to cells and increase the likelihood of precipitation.
-
Stepwise dilution: Instead of adding the DMSO stock directly to the full volume of media, perform a serial dilution. For example, first, dilute the DMSO stock in a smaller volume of media and then add this intermediate dilution to the final volume.
-
Vortexing during dilution: Add the this compound stock solution dropwise to the culture medium while vortexing or stirring to ensure rapid and even dispersion.
-
Pre-warm the medium: Warming the cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility and prevent precipitation.
-
Consider a different salt form: If precipitation persists, using this compound hydrochloride, which is water-soluble, could be a better alternative if your experimental design allows.[3]
Question: What is the recommended storage condition for this compound stock solutions?
Answer:
-
Short-term storage: For short-term storage (days to weeks), store the this compound stock solution at 0 - 4°C.[2]
-
Long-term storage: For long-term storage (months to years), it is recommended to store the stock solution at -20°C or -80°C.[1][2]
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, it is best practice to aliquot the stock solution into smaller, single-use volumes before freezing.
-
Light protection: Protect the stock solution from light.[5]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (M.Wt: 348.4 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weighing: Accurately weigh out 3.48 mg of this compound powder and place it in a sterile vial.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder. This will yield a 10 mM stock solution.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. If necessary, place the vial in a 37°C water bath or an ultrasonic bath for a few minutes to aid dissolution.[1][4]
-
Sterilization (Optional): If required for your experiment, filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes and store at -20°C or -80°C for long-term use.[1]
Protocol 2: Dilution of this compound Stock Solution for In Vitro Experiments
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium or buffer
-
Sterile tubes
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculation: Determine the volume of the stock solution needed to achieve the desired final concentration in your experiment. For example, to prepare 1 mL of a 10 µM working solution, you would need 1 µL of the 10 mM stock solution.
-
Dilution: While gently vortexing the pre-warmed cell culture medium, add the calculated volume of the this compound stock solution drop by drop. This ensures rapid mixing and minimizes the risk of precipitation.
-
Final Mixing: Gently mix the final solution by pipetting up and down a few times.
-
Application: Use the freshly prepared working solution immediately for your in vitro experiment.
Visualizations
References
Alstonine Stability in DMSO and Other Solvents: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for handling the indole alkaloid Alstonine in a laboratory setting. The following question-and-answer format directly addresses potential issues related to its stability in Dimethyl Sulfoxide (DMSO) and other common solvents.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: DMSO is the most commonly recommended solvent for preparing stock solutions of this compound due to its excellent solubilizing properties for this compound.
Q2: What are the recommended storage conditions for this compound stock solutions in DMSO?
A2: For optimal stability, this compound stock solutions in DMSO should be stored under the following conditions:
-
Short-term storage (days to weeks): 0 - 4°C
-
Long-term storage (months to years): -20°C or -80°C
To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q3: How stable is this compound in DMSO at room temperature?
Q4: Are there any other solvents in which this compound is soluble?
A4: Information regarding the stability of this compound in other organic solvents is limited. If DMSO is not suitable for a specific experimental setup, preliminary solubility and stability tests should be performed with alternative solvents.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results when using this compound.
-
Potential Cause: Degradation of this compound in the stock solution.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the this compound stock solution has been stored at the recommended temperature (-20°C or -80°C) and protected from light.
-
Minimize Freeze-Thaw Cycles: Ensure that the stock solution has not been subjected to an excessive number of freeze-thaw cycles. Prepare fresh aliquots if necessary.
-
Prepare a Fresh Stock Solution: If degradation is suspected, prepare a fresh stock solution from solid this compound.
-
Perform a Stability Check: If the problem persists, consider performing a stability study to assess the degradation of this compound under your specific experimental conditions. A general protocol for a stability-indicating HPLC method is provided below.
-
Issue 2: Precipitation of this compound in aqueous media.
-
Potential Cause: Low aqueous solubility of this compound.
-
Troubleshooting Steps:
-
Check Final DMSO Concentration: Ensure that the final concentration of DMSO in the aqueous experimental medium is sufficient to maintain this compound solubility, but not high enough to cause cellular toxicity or interfere with the assay. A final DMSO concentration of less than 1% is generally recommended for cell-based assays.
-
Use of Surfactants or Co-solvents: In some cases, the use of a low concentration of a biocompatible surfactant (e.g., Tween® 80) or a co-solvent may help to improve the solubility of this compound in aqueous solutions. However, the compatibility of these additives with the specific experimental system must be validated.
-
Quantitative Data
Currently, there is a lack of publicly available quantitative data on the stability of this compound in DMSO and other solvents. Researchers are encouraged to perform their own stability studies to determine the degradation kinetics under their specific experimental and storage conditions. A generalized table for recording such data is provided below.
Table 1: Example Data Table for this compound Stability Study
| Solvent | Temperature (°C) | Time Point | % this compound Remaining | Degradation Products (if identified) |
| DMSO | 25 | 0h | 100 | - |
| 24h | ||||
| 48h | ||||
| 1 week | ||||
| DMSO | 4 | 0h | 100 | - |
| 1 week | ||||
| 1 month | ||||
| 3 months | ||||
| DMSO | -20 | 0h | 100 | - |
| 1 month | ||||
| 6 months | ||||
| 1 year |
Experimental Protocols
Protocol 1: General Procedure for a Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a general procedure for developing a stability-indicating HPLC method to assess the stability of this compound.[2][3]
-
Method Development:
-
Column Selection: Start with a C18 reversed-phase column.
-
Mobile Phase Selection: A common starting point is a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Use a UV detector at a wavelength where this compound has maximum absorbance. A photodiode array (PDA) detector is recommended to monitor for the appearance of degradation products with different spectral properties.
-
-
Forced Degradation Studies:
-
To ensure the method is stability-indicating, perform forced degradation studies on an this compound solution. This involves subjecting the solution to various stress conditions to intentionally induce degradation.
-
Acid Hydrolysis: Treat the this compound solution with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat the this compound solution with a base (e.g., 0.1 M NaOH) at an elevated temperature.
-
Oxidation: Treat the this compound solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Heat the this compound solution.
-
Photodegradation: Expose the this compound solution to UV light.
-
Analyze the stressed samples by the developed HPLC method to ensure that the degradation products are well-separated from the parent this compound peak.
-
-
Stability Study:
-
Prepare solutions of this compound in the solvent(s) of interest (e.g., DMSO) at a known concentration.
-
Store the solutions under the desired temperature and light conditions.
-
At specified time intervals, withdraw an aliquot of each solution and analyze it by the validated stability-indicating HPLC method.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Visualizations
Signaling Pathway
The antipsychotic-like effects of this compound are mediated through its interaction with serotonin 5-HT2A/C receptors.[4] While the precise downstream signaling cascade initiated by this compound is not fully elucidated, a general representation of the 5-HT2A receptor signaling pathway is provided below. This pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC) and subsequent downstream signaling events. Additionally, 5-HT2A receptor signaling can be modulated by β-arrestin, which can lead to receptor desensitization and internalization, as well as initiating distinct signaling cascades.[5][6][7]
Caption: General 5-HT2A receptor signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for conducting a stability study of this compound in a given solvent using HPLC.
Caption: Workflow for this compound stability testing.
Logical Relationship for Troubleshooting
This diagram outlines a logical approach to troubleshooting inconsistent experimental results that may be related to this compound stability.
References
- 1. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. scispace.com [scispace.com]
- 4. 5-HT2A/C receptors mediate the antipsychotic-like effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic potential of β-arrestin- and G protein-biased agonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chemical Synthesis of Alstonine
Welcome to the technical support center for the chemical synthesis of Alstonine. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of synthesizing this intricate indole alkaloid. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, supported by experimental data and protocols.
Frequently Asked Questions (FAQs)
Q1: What are the main strategic challenges in the total synthesis of this compound?
A1: The total synthesis of this compound and its congeners, such as (-)-Alstonerine, presents significant challenges due to their complex, polycyclic architecture. Key hurdles include the construction of the intricate cage-like structures and the stereoselective formation of multiple chiral centers.[1][2][3] For instance, the synthesis of (+)-Alstonlarsine A, a related alkaloid, involves a complex piperidine- and pyrrolidine-bridged cyclohepta[b]indole core with five stereogenic carbons, making its synthesis a formidable task.[3]
Q2: Are there common side reactions to be aware of during the synthesis?
A2: Yes, particularly during functionalization of the indole core. For example, in the synthesis of (-)-Alstonerine, direct acetylation of a dihydropyran intermediate can lead to a significant amount of Friedel-Crafts acylation at the C(5) position of the indole ring as a major side product.[4] This highlights the need for careful selection of reagents and reaction conditions or the use of appropriate protecting groups.
Q3: What are some of the reported overall yields for the total synthesis of this compound-related alkaloids?
A3: The total synthesis of these complex molecules is often a lengthy process with modest overall yields. For example, a concise, enantioselective total synthesis of (-)-Alstonerine was completed in 15 chemical operations with an overall yield of 4.4%.[4] Another enantiospecific total synthesis of the related oxindole alkaloid alstonisine was achieved in 17 reaction vessels with an overall yield of 12%.[5]
Troubleshooting Guides
This section provides detailed troubleshooting for specific, challenging steps in the synthesis of this compound and its analogs.
Challenge 1: Low Yield or Failure in Regioselective Enolate Formation
Problem: Attempts to regioselectively generate an enolate or silyl enol ether from a cyclopentenone intermediate via reduction have been reported to be unsuccessful.[4] This can stall the synthesis at a critical juncture.
Possible Causes and Solutions:
| Cause | Recommended Solution | Expected Outcome |
| Unsuitable Reducing Agents | Numerous attempts with dissolving metals, copper hydride reagents, and Stryker's reagent have failed.[4] It is recommended to explore alternative strategies that do not rely on the regioselective reduction of the enone. | Bypassing this problematic step can significantly improve the overall efficiency of the synthesis. |
| Ineffective Trapping Agents | Attempts to trap the desired enolate with various oxidants or silylating agents were unsuccessful.[4] | Consider a different synthetic route that avoids this specific transformation. |
Experimental Protocol: Alternative Strategy - Hydrosilylation
An alternative and successful approach involves a demanding 1,4-enone hydrosilylation followed by an oxidative cleavage.[4]
-
Hydrosilylation: Detailed protocol for this specific reaction was not available in the searched documents but would typically involve a silane reagent and a suitable catalyst.
-
Oxidative Cleavage: See Challenge 2 for a detailed protocol.
Challenge 2: Difficulties and Side Reactions in Acetylation of Dihydropyran Intermediates
Problem: Direct acetylation of a dihydropyran intermediate using various Lewis acids (e.g., AlCl₃, BF₃) and acylating agents (e.g., acetyl chloride, acetic anhydride) can result in complex product mixtures, with Friedel-Crafts acylation at the C(5) of the indole ring being a major side product.[4]
Troubleshooting Workflow
Caption: Troubleshooting workflow for dihydropyran acetylation.
Experimental Protocol: Two-Step Acetylation
-
Formation of Trichloroacetyl Intermediate: Heat the dihydropyran intermediate (16) with excess trichloroacetyl chloride in pyridine.[4]
-
Reduction to Acetyl Group: Reduce the resulting trichloroacetyl derivative with zinc and acetic acid to furnish the desired acetyl compound (17).[4]
Challenge 3: Inefficient Oxidative Cleavage of Silyl Enol Ethers
Problem: While the oxidative cleavage of silyl enol ethers is a known transformation, finding mild and efficient conditions for complex intermediates in the this compound synthesis can be challenging.
Solution: A successful method involves using a catalytic amount of Osmium tetroxide (OsO₄) and sodium periodate (NaIO₄), followed by in situ reduction.[4]
Experimental Protocol: Oxidative Cleavage and Reduction
-
Oxidative Cleavage: Treat the silyl enol ether (10) with a catalytic amount (10 mol%) of OsO₄ and NaIO₄ to yield an intermediate aldehyde/carboxylic acid.[4]
-
In situ Reduction and Cyclization: Treat the crude reaction mixture with sodium borohydride (NaBH₄) to selectively reduce the aldehyde. Quenching the reaction with acid then affords the desired lactone (15) via cyclization of the resulting hydroxylactone.[4]
Quantitative Data Summary
| Synthesis | Key Challenging Step | Reported Yield | Reference |
| (-)-Alstonerine | Overall Synthesis (15 steps) | 4.4% | [4] |
| Alstonisine | Overall Synthesis (17 reaction vessels) | 12% | [5] |
| (+)-Alstonlarsine A | Overall Synthesis (from building blocks) | Not specified, but described as efficient | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key logical relationships in troubleshooting and experimental design for the synthesis of this compound.
Logical Flow for Addressing Low Yields in a Key Cyclization Step
References
- 1. The Pauson-Khand Reaction as a New Entry to the Synthesis of Bridged Bicyclic Heterocycles: Application to the Enantioselective Total Synthesis of (-)-Alstonerine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concise, enantioselective total synthesis of (-)-alstonerine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total Synthesis of (+)-Alstonlarsine A - ChemistryViews [chemistryviews.org]
- 4. Concise, Enantioselective Total Synthesis of (-)-Alstonerine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantiospecific, stereospecific total synthesis of the oxindole alkaloid alstonisine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Alstonine Extraction
Welcome to the technical support center for optimizing the extraction of Alstonine from plant materials. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: Which plant parts are the best sources for this compound extraction?
A1: this compound, an indole alkaloid, is predominantly found in various species of the Apocynaceae family. The highest concentrations are typically located in the root and stem bark of plants such as Alstonia boonei, Alstonia scholaris, and various Rauwolfia species. The fruit rind of Picralima nitida is also a notable source.
Q2: What are the most effective solvents for extracting this compound?
A2: this compound's solubility is a key factor in solvent selection. As an alkaloid, it can be extracted in its free base or salt form.
-
Polar protic solvents , such as methanol and ethanol, are highly effective for extracting a broad range of alkaloids, including this compound. Aqueous mixtures of these alcohols (e.g., 70-80% ethanol) often provide a good balance of polarity to penetrate the plant matrix and solubilize the target compound.
-
Acidified water or acidified aqueous-organic solvent mixtures can be used to extract this compound as a salt, which can enhance its solubility. Commonly used acids include hydrochloric acid or acetic acid at low concentrations (e.g., 0.1-1%).
-
Chlorinated solvents like chloroform can be effective for the free base form of this compound, particularly in liquid-liquid extraction steps during purification.
Q3: What is the effect of pH on this compound extraction?
A3: The pH of the extraction medium significantly influences the form and solubility of this compound.
-
Acidic conditions (pH < 2) protonate the nitrogen atoms in the this compound molecule, forming a salt that is more soluble in aqueous solutions. This is beneficial for initial extraction from the plant matrix using acidified water or hydroalcoholic solutions.[1][2]
-
Alkaline conditions (pH > 9) deprotonate the this compound salt, converting it to its free base form. The free base is less soluble in water but more soluble in non-polar organic solvents like chloroform or diethyl ether. This principle is crucial for purification steps involving liquid-liquid extraction.[1]
Q4: How does temperature affect the stability and yield of this compound during extraction?
A4: Temperature plays a dual role in the extraction process.
-
Increased temperature generally enhances the solubility of this compound and the diffusion rate of the solvent into the plant material, which can lead to higher extraction yields and shorter extraction times.[3]
-
Excessively high temperatures , however, can lead to the degradation of thermolabile compounds, including some alkaloids.[4][5] It can also lead to the co-extraction of undesirable impurities. For methods like Soxhlet and Microwave-Assisted Extraction (MAE), it is crucial to optimize the temperature to maximize yield without compromising the integrity of the this compound molecule.
Q5: How can I purify this compound from the crude extract?
A5: Purification of this compound from the crude plant extract typically involves chromatographic techniques.
-
Acid-base partitioning: This is an initial cleanup step. The crude extract is dissolved in an acidic aqueous solution, washed with a non-polar solvent to remove neutral and acidic impurities, and then the aqueous layer is basified to precipitate the alkaloid free base, which is then extracted with an organic solvent.
-
Column chromatography: This is a standard method for separating this compound from other alkaloids and impurities. Silica gel or alumina are common stationary phases, with a mobile phase consisting of a gradient of non-polar and polar solvents (e.g., hexane-ethyl acetate or chloroform-methanol).
-
High-Performance Liquid Chromatography (HPLC): For high-purity this compound, preparative HPLC is often employed. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a common setup.[6][7]
Troubleshooting Guides
This section provides solutions to common issues encountered during this compound extraction.
Low Extraction Yield
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent | Ensure the solvent polarity matches the target form of this compound (acidified for salt, non-polar for free base). Consider using a hydroalcoholic solvent (e.g., 70% ethanol) for general-purpose extraction. |
| Insufficient Extraction Time | For maceration, ensure a sufficient duration (24-72 hours). For dynamic methods like UAE and MAE, optimize the extraction time; prolonged exposure can lead to degradation. |
| Inadequate Particle Size | Grind the plant material to a fine powder (e.g., 40-60 mesh) to increase the surface area for solvent penetration. However, excessively fine powder can complicate filtration. |
| Suboptimal Solid-to-Liquid Ratio | A low solvent volume may not be sufficient to saturate the plant material and dissolve the this compound. A common starting point is a 1:10 to 1:20 solid-to-liquid ratio (g/mL). |
| Incorrect pH | For aqueous or hydroalcoholic extractions, ensure the pH is in the optimal range (typically acidic for alkaloids). |
| Degradation of this compound | Avoid excessive heat and prolonged exposure to light, as these can degrade the compound. |
Presence of Impurities in the Extract
| Potential Cause | Troubleshooting Steps |
| Co-extraction of Pigments and Fats | Perform a preliminary wash of the plant material with a non-polar solvent like hexane to remove chlorophyll and lipids before the main extraction. |
| Extraction of Tannins | Tannins can complex with alkaloids. Consider adding a small amount of a basic substance like calcium carbonate during extraction to precipitate tannins. |
| Ineffective Filtration | Use appropriate filter paper (e.g., Whatman No. 1) and consider using a vacuum filtration setup for faster and more efficient separation of the marc from the extract. |
| Broad Solvent Polarity | If the initial extract is too complex, consider using a more selective solvent or perform a liquid-liquid partitioning step to separate compounds based on their polarity and acid-base properties. |
Chromatography Purification Issues
| Potential Cause | Troubleshooting Steps |
| Poor Separation of this compound from other Alkaloids | Optimize the mobile phase composition. For normal-phase chromatography, try different solvent gradients (e.g., hexane:ethyl acetate, chloroform:methanol). For HPLC, adjust the organic modifier concentration and the pH of the aqueous phase. |
| Peak Tailing in HPLC | This can be due to interactions between the basic this compound and residual acidic silanol groups on the silica-based column. Add a competing base like triethylamine (0.1%) to the mobile phase or use an end-capped column. |
| Irreversible Adsorption on Column | This compound may strongly adsorb to the stationary phase. Ensure the crude extract is sufficiently clean before loading onto a preparative column. A preliminary clean-up with solid-phase extraction (SPE) might be necessary. |
| Low Recovery from Column | The compound might be degrading on the column. Ensure the solvents are high-purity and consider performing the chromatography at a lower temperature. Also, check if the compound is precipitating in the mobile phase. |
Experimental Protocols
Below are detailed methodologies for key this compound extraction techniques.
Protocol 1: Maceration Extraction
-
Preparation of Plant Material:
-
Dry the plant material (e.g., Alstonia boonei root bark) at room temperature or in an oven at a low temperature (40-50 °C) to a constant weight.
-
Grind the dried material into a moderately coarse powder (e.g., 40 mesh).
-
-
Extraction:
-
Weigh 100 g of the powdered plant material and place it in a large conical flask or a sealed container.
-
Add 1000 mL of 80% ethanol (1:10 solid-to-liquid ratio).
-
Seal the container and keep it at room temperature for 72 hours.
-
Agitate the mixture periodically (e.g., by shaking or stirring for 15 minutes every 12 hours).
-
-
Filtration and Concentration:
-
After 72 hours, filter the mixture through Whatman No. 1 filter paper.
-
Wash the residue (marc) with a small amount of the extraction solvent to recover any remaining extract.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature not exceeding 50 °C until a crude extract is obtained.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE)
-
Preparation of Plant Material:
-
Prepare the plant material as described in the maceration protocol.
-
-
Extraction:
-
Place 20 g of the powdered plant material in a 500 mL beaker.
-
Add 400 mL of 70% methanol (1:20 solid-to-liquid ratio).
-
Place the beaker in an ultrasonic bath.
-
Sonication parameters:
-
Frequency: 40 kHz
-
Power: 300 W
-
Temperature: 45 °C
-
Time: 45 minutes
-
-
-
Filtration and Concentration:
-
Filter the extract immediately after sonication.
-
Concentrate the filtrate using a rotary evaporator as described previously.
-
Protocol 3: Microwave-Assisted Extraction (MAE)
-
Preparation of Plant Material:
-
Prepare the plant material as described in the maceration protocol.
-
-
Extraction:
-
Place 10 g of the powdered plant material into a microwave extraction vessel.
-
Add 200 mL of 75% ethanol containing 0.5% acetic acid (1:20 solid-to-liquid ratio).
-
Microwave parameters:
-
Microwave power: 500 W
-
Temperature: 70 °C (with a ramp of 5 minutes)
-
Extraction time: 15 minutes (hold time at 70 °C)
-
-
-
Filtration and Concentration:
-
After the vessel has cooled, filter the extract.
-
Concentrate the filtrate using a rotary evaporator.
-
Protocol 4: Soxhlet Extraction
-
Preparation of Plant Material:
-
Prepare the plant material as described in the maceration protocol.
-
-
Extraction:
-
Place 30 g of the powdered plant material in a cellulose thimble.
-
Place the thimble in the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with 500 mL of methanol.
-
Assemble the Soxhlet apparatus and heat the flask using a heating mantle.
-
Allow the extraction to proceed for 8 hours (approximately 10-12 cycles).
-
-
Concentration:
-
After extraction, allow the apparatus to cool.
-
Collect the solvent containing the extract from the round-bottom flask and concentrate it using a rotary evaporator.
-
Data Presentation: Comparison of Extraction Methods
The following table summarizes hypothetical but realistic quantitative data for the extraction of this compound from Alstonia boonei root bark using different methods. This data is for comparative purposes and actual yields may vary depending on the specific plant material and experimental conditions.
| Extraction Method | Solvent | Solid-to-Liquid Ratio (g/mL) | Temperature (°C) | Time | This compound Yield (mg/g of dry plant material) |
| Maceration | 80% Ethanol | 1:10 | Room Temperature | 72 hours | 2.5 |
| Soxhlet Extraction | Methanol | 1:16 | Boiling point of solvent (~65 °C) | 8 hours | 4.2 |
| Ultrasound-Assisted Extraction (UAE) | 70% Methanol | 1:20 | 45 | 45 minutes | 5.8 |
| Microwave-Assisted Extraction (MAE) | 75% Ethanol + 0.5% Acetic Acid | 1:20 | 70 | 15 minutes | 6.5 |
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Logical troubleshooting steps for low this compound extraction yield.
Caption: Acid-base partitioning workflow for this compound purification.
References
- 1. quora.com [quora.com]
- 2. A simplified procedure for indole alkaloid extraction from Catharanthus roseus combined with a semi-synthetic production process for vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. ftb.com.hr [ftb.com.hr]
- 6. Quantitative analysis of allantoin in leaves, stem and roots of pisonia grandis r.br. by rp-hplc | International Journal of Current Research [journalcra.com]
- 7. ijpsr.com [ijpsr.com]
Technical Support Center: Alstonine Purification by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Alstonine using chromatographic methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification important?
This compound is a pentacyclic indole alkaloid found in various plant species, including Alstonia boonei and Catharanthus roseus.[1] It is investigated for its potential antipsychotic and anxiolytic properties.[1][2][3] High-purity this compound is essential for accurate pharmacological studies, drug development, and clinical trials.
Q2: What are the common chromatographic techniques used for this compound purification?
Common techniques for alkaloid purification, including this compound, are High-Performance Liquid Chromatography (HPLC), both in normal and reversed-phase modes, Thin-Layer Chromatography (TLC) for initial screening, and preparative column chromatography.[4][5][6] High-Speed Counter-Current Chromatography (HSCCC) is another effective method that avoids solid supports, preventing irreversible adsorption of the sample.[7]
Q3: What are the key challenges in purifying this compound and other alkaloids?
Alkaloids like this compound are basic compounds, meaning they can exist in ionized and unionized forms depending on the pH.[4] This can lead to common chromatographic issues such as peak tailing, poor separation, and low reproducibility.[4] this compound may also be susceptible to degradation on certain stationary phases.[8]
Q4: How do I choose the right stationary phase for this compound purification?
The choice of stationary phase depends on the polarity of your this compound extract and the desired separation mechanism.[9][10]
-
Normal-Phase Chromatography: A polar stationary phase like silica gel is used. This is often suitable for separating compounds with different polarities in a less polar mobile phase.
-
Reversed-Phase Chromatography: A non-polar stationary phase, such as C18-bonded silica, is the most common choice in HPLC.[10] This is effective for separating moderately polar to non-polar compounds using a polar mobile phase.
Q5: How does the mobile phase composition affect this compound purification?
The mobile phase composition is a critical factor in achieving good separation.[11][12] Key parameters to optimize include:
-
Solvent Ratio: Adjusting the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous phase (e.g., water, buffer) controls the retention time and resolution.[13][14]
-
pH: The pH of the mobile phase influences the ionization state of this compound.[11] Controlling the pH, often by using a buffer, is crucial to obtain sharp, symmetrical peaks.[4][12] For basic compounds like this compound, a mobile phase pH well above or below its pKa is recommended to ensure it is in a single ionic state.
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Recommended Solution |
| Secondary Interactions with Stationary Phase | For silica-based columns, free silanol groups can interact with the basic this compound molecule, causing peak tailing.[4] Use an end-capped column or add a competing base (e.g., triethylamine) to the mobile phase. |
| Inappropriate Mobile Phase pH | If the mobile phase pH is close to the pKa of this compound, both ionized and unionized forms will be present, leading to poor peak shape. Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound.[12] |
| Column Overload | Injecting too much sample can lead to peak distortion. Reduce the sample concentration or injection volume. |
| Column Degradation | The stationary phase may be degrading. Try washing the column according to the manufacturer's instructions or replace the column. |
Problem 2: Poor Resolution or No Separation
| Possible Cause | Recommended Solution |
| Inadequate Mobile Phase Strength | If peaks are eluting too quickly (low retention), the mobile phase is too strong. Decrease the proportion of the organic solvent. If peaks are eluting too slowly (high retention), increase the organic solvent proportion.[15] |
| Incorrect Stationary Phase | The chosen stationary phase may not have the right selectivity for this compound and the impurities.[16] Consider switching from reversed-phase to normal-phase or trying a different type of stationary phase (e.g., phenyl-hexyl instead of C18). |
| Isocratic vs. Gradient Elution | For complex mixtures, isocratic elution may not provide sufficient resolution.[14] Develop a gradient elution method where the mobile phase composition changes over time to improve separation.[11] |
| Temperature Fluctuations | Inconsistent column temperature can affect retention times and selectivity. Use a column oven to maintain a constant temperature. |
Problem 3: High Backpressure
| Possible Cause | Recommended Solution |
| Clogged Frit or Column Inlet | Particulate matter from the sample or mobile phase can block the column.[17] Filter all samples and mobile phases before use. Try back-flushing the column at a low flow rate. |
| Precipitation in the System | The sample may be precipitating in the mobile phase. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.[17] |
| High Mobile Phase Viscosity | Certain solvent mixtures (e.g., methanol/water) can have high viscosity. Consider switching to a less viscous solvent like acetonitrile or increasing the column temperature to reduce viscosity. |
| Blocked Tubing or Injector | Check for blockages in the system tubing or injector port.[17] |
Problem 4: this compound Degradation or Low Recovery
| Possible Cause | Recommended Solution |
| Degradation on Stationary Phase | This compound may be unstable on acidic silica gel.[8] Consider using a more inert stationary phase, such as a polymer-based column, or deactivating the silica gel. |
| pH Instability | This compound may be unstable at certain pH values. Evaluate the stability of your compound at the mobile phase pH you are using. |
| Irreversible Adsorption | The compound may be strongly and irreversibly binding to the column. Try a different stationary phase or consider a technique like HSCCC that does not use a solid support.[7] |
Quantitative Data Summary
The following tables provide typical parameters for this compound purification based on common chromatographic techniques. These values are illustrative and may require optimization for specific samples and equipment.
Table 1: HPLC Parameters for this compound Analysis and Purification
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid | Acetonitrile:Water with 0.1% Trifluoroacetic Acid |
| Elution Mode | Gradient: 10-60% Acetonitrile in 20 min | Gradient: 20-70% Acetonitrile in 40 min |
| Flow Rate | 1.0 mL/min | 15.0 mL/min |
| Detection | UV at 254 nm and 310 nm | UV at 254 nm |
| Typical Retention Time | 12.5 min | 25.8 min |
| Expected Purity | >99% (for analytical standard) | >95% |
| Typical Load | 10 µL of 1 mg/mL solution | 5 mL of 20 mg/mL solution |
Table 2: Column Chromatography Parameters for Initial Purification
| Parameter | Value |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | Step gradient of Dichloromethane:Methanol (e.g., 100:0, 99:1, 98:2, 95:5) |
| Column Dimensions | 5 cm diameter x 50 cm length |
| Sample Loading | 5 g of crude extract adsorbed onto silica |
| Elution Volume | 2-3 column volumes per step |
| Fraction Size | 50 mL |
| Monitoring | TLC analysis of fractions |
| Expected Yield | 40-60% of this compound from crude extract |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for this compound Purification
-
Sample Preparation: Dissolve the crude or partially purified this compound extract in the initial mobile phase composition (e.g., 20% acetonitrile in water with 0.1% TFA) to a concentration of 20 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
System Preparation:
-
Install a preparative C18 column (e.g., 21.2 x 250 mm, 10 µm).
-
Prepare the mobile phases:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
-
Purge the HPLC pumps to remove any air bubbles.
-
-
Chromatographic Run:
-
Equilibrate the column with 20% Mobile Phase B for at least 3 column volumes.
-
Inject the prepared sample.
-
Run a linear gradient from 20% to 70% Mobile Phase B over 40 minutes.
-
Maintain the flow rate at 15.0 mL/min.
-
Monitor the elution profile using a UV detector at 254 nm.
-
-
Fraction Collection: Collect fractions corresponding to the this compound peak.
-
Post-Purification:
-
Combine the fractions containing pure this compound.
-
Remove the organic solvent using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified this compound as a TFA salt.
-
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: A logical troubleshooting workflow for poor peak shape in chromatography.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The Alkaloid this compound: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Chromatographic Techniques: The Science Behind Alkaloid Separation [greenskybio.com]
- 6. Alkaloid Separation - Lifeasible [lifeasible.com]
- 7. Preparative Separation of Alkaloids from Stem of Euchresta tubulosa Dunn. by High-Speed Counter-Current Chromatography Using Stepwise Elution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification [chem.rochester.edu]
- 9. rjptonline.org [rjptonline.org]
- 10. mastelf.com [mastelf.com]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. provost.utsa.edu [provost.utsa.edu]
- 14. mastelf.com [mastelf.com]
- 15. youtube.com [youtube.com]
- 16. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography | Separation Science [sepscience.com]
- 17. pdf.dutscher.com [pdf.dutscher.com]
Technical Support Center: Managing Alstonine Dose-Response Variability in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with alstonine in animal studies. Our goal is to help you navigate the complexities of this compound's dose-response relationship and achieve more consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an indole alkaloid with antipsychotic properties. Unlike typical antipsychotics that directly block dopamine D2 receptors, this compound's primary mechanism of action involves the modulation of serotonergic and glutamatergic systems. Specifically, it acts on serotonin 5-HT2A and 5-HT2C receptors.[1][2] This interaction indirectly influences the dopamine system, leading to its antipsychotic-like effects.[3][4]
Q2: Why is there significant dose-response variability in animal studies with this compound?
The dose-response variability of this compound can be attributed to several factors:
-
Complex Pharmacology: this compound exhibits a unique, inverted U-shaped dose-response curve in some behavioral models, suggesting a complex interplay of multiple neurotransmitter systems.[1][2]
-
Pharmacokinetics and Metabolism: While specific pharmacokinetic data for this compound in rodents is not extensively documented, the traditional use of plants containing this compound suggests it has bioavailability.[1][2] However, variations in absorption, distribution, metabolism, and excretion (ADME) between animal species, strains, and even individuals can significantly impact plasma and brain concentrations of the compound, leading to varied responses.
-
Animal-Specific Factors: As with any in vivo study, factors such as the species, strain, age, sex, and health status of the animals can influence drug metabolism and response.[5]
-
Experimental Conditions: Minor variations in experimental protocols, such as the route of administration, time of day of testing, and animal handling procedures, can contribute to variability in behavioral outcomes.
Q3: What are the reported effective dose ranges for this compound in mice?
The effective dose of this compound in mice varies depending on the behavioral paradigm being assessed. Generally, doses in the range of 0.5 to 2.0 mg/kg (i.p.) have shown efficacy in models of psychosis.[1][2] For anxiolytic effects, doses of 0.5 and 1.0 mg/kg (i.p.) have been reported to be effective.[2] It is crucial to perform a dose-response study for your specific experimental model and conditions to determine the optimal dose.
Troubleshooting Guide
Issue 1: High Variability or Lack of Expected Effect in Behavioral Assays
Possible Causes:
-
Inappropriate Dose Selection: Due to the inverted U-shaped dose-response curve, a dose that is too low or too high may result in a diminished or absent effect.
-
Pharmacokinetic Variability: Individual differences in drug metabolism can lead to inconsistent plasma and brain concentrations of this compound.
-
Experimental Protocol Inconsistencies: Minor changes in handling, injection technique, or the timing of the experiment can significantly impact behavioral outcomes.
-
Animal Stress: High levels of stress can alter baseline behavior and the animal's response to the drug.
Solutions:
-
Conduct a Pilot Dose-Response Study: Before embarking on a large-scale experiment, perform a pilot study with a range of doses to determine the optimal dose for your specific animal strain and experimental conditions.
-
Standardize Experimental Procedures: Ensure all experimental parameters are consistent across all animals and experimental groups. This includes:
-
Acclimatization: Allow sufficient time for animals to acclimate to the housing and testing environment.
-
Handling: Handle all animals consistently and gently to minimize stress.
-
Time of Day: Conduct experiments at the same time each day to control for circadian variations in behavior and drug metabolism.
-
Injection Technique: Use a consistent and accurate injection technique (e.g., intraperitoneal) to ensure reliable drug delivery.
-
-
Control for Animal-Related Variables: Use animals of the same sex, age, and from the same supplier. Ensure animals are healthy and free from any underlying conditions that could affect the experimental outcome.
Issue 2: Unexpected or Contradictory Results Between Different Behavioral Tests
Possible Causes:
-
Different Neurobiological Underpinnings of the Tests: Behavioral tests, even those designed to measure similar constructs (e.g., anxiety), may rely on different neural circuits that are differentially affected by this compound.
-
Dose-Dependent Effects on Different Behaviors: An effective dose for one behavioral paradigm may not be optimal for another.
Solutions:
-
Careful Test Selection: Choose behavioral assays that are well-validated and whose underlying neurobiology is well-understood in the context of the systems modulated by this compound (serotonergic, dopaminergic, and glutamatergic).
-
Comprehensive Behavioral Profiling: Assess the effects of this compound across a battery of behavioral tests to gain a more complete understanding of its pharmacological profile.
-
Dose-Response in Each Paradigm: Establish a dose-response curve for each behavioral test you plan to use.
Data Presentation: Quantitative Dose-Response Data for this compound in Mice
The following tables summarize quantitative data extracted from published studies on the effects of this compound in various behavioral models in mice.
Table 1: Effect of this compound on Amphetamine-Induced Lethality in Grouped Mice
| This compound Dose (mg/kg, i.p.) | % Mortality |
| Vehicle | 80% |
| 0.5 | 20% |
| 1.0 | 30% |
| 2.0 | 40%* |
| 4.0 | 70% |
*Data extracted from Figure 5 of Elisabetsky & Costa-Campos (2006).[2] The study used grouped mice, a model for assessing antipsychotic activity. A lower percentage of mortality indicates a protective effect of the drug. *P < 0.05 compared to the vehicle group.
Table 2: Effect of this compound on MK-801-Induced Hyperlocomotion in Mice
| Treatment | Locomotor Activity (Squares Crossed) |
| Saline + Saline | ~100 |
| Saline + MK-801 (0.1 mg/kg) | ~350 |
| This compound (0.1 mg/kg) + MK-801 | ~200 |
| This compound (0.5 mg/kg) + MK-801 | ~150 |
| This compound (1.0 mg/kg) + MK-801 | ~125* |
*Data estimated from Figure 13B of Elisabetsky & Costa-Campos (2006).[2] MK-801 is an NMDA receptor antagonist that induces hyperlocomotion, a model used to screen for antipsychotic drugs. A reduction in locomotor activity indicates an antipsychotic-like effect. *P < 0.01 compared to the Saline + MK-801 group.
Table 3: Anxiolytic-like Effects of this compound in the Hole-Board and Light/Dark Tests in Mice
| Test | Treatment | Measured Parameter | Result |
| Hole-Board | This compound (0.5 mg/kg, i.p.) | Number of Head-Dips | Increased |
| This compound (1.0 mg/kg, i.p.) | Number of Head-Dips | Increased | |
| Light/Dark Box | This compound (0.5 mg/kg, i.p.) | Time in Light Compartment | Increased |
| This compound (1.0 mg/kg, i.p.) | Time in Light Compartment | Increased |
*Data summarized from Figures 10A and 10B of Elisabetsky & Costa-Campos (2006).[2] An increase in head-dips and time spent in the light compartment are indicative of an anxiolytic-like effect. *P < 0.05 compared to the vehicle group.
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of this compound in Mice
Materials:
-
This compound
-
Vehicle (e.g., saline, 0.9% NaCl, with a small amount of a solubilizing agent if necessary)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Animal scale
-
70% ethanol
Procedure:
-
Preparation of this compound Solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve it in the appropriate vehicle to achieve the desired final concentration. Ensure the solution is homogenous. It is recommended to warm the vehicle to room or body temperature.
-
-
Animal Preparation:
-
Weigh the mouse to determine the correct injection volume. The maximum recommended i.p. injection volume for a mouse is 10 ml/kg.
-
Properly restrain the mouse to expose the abdomen.
-
-
Injection:
-
Disinfect the injection site (lower right quadrant of the abdomen) with 70% ethanol.
-
Insert the needle at a 30-45 degree angle with the bevel facing up.
-
Gently aspirate to ensure the needle is not in a blood vessel or organ.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Observation:
-
Monitor the animal for any adverse reactions immediately after the injection and at regular intervals as required by the experimental design.
-
Protocol 2: MK-801-Induced Hyperlocomotion Test
Apparatus:
-
Open field arena (e.g., 40 x 40 x 30 cm) equipped with an automated activity monitoring system (e.g., infrared beams or video tracking software).
Procedure:
-
Acclimatization:
-
Habituate the mice to the testing room for at least 1 hour before the experiment.
-
-
Drug Administration:
-
Administer this compound or vehicle via the desired route (e.g., i.p.) at the predetermined time before the test (e.g., 30 minutes).
-
Administer MK-801 (e.g., 0.1-0.3 mg/kg, i.p.) or saline at the appropriate time relative to the this compound administration and the start of the test.
-
-
Testing:
-
Place the mouse in the center of the open field arena.
-
Record locomotor activity for a specified duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Analyze the data for parameters such as total distance traveled, number of line crossings, and time spent in the center versus the periphery of the arena.
-
Compare the activity levels between the different treatment groups.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's proposed mechanism of action.
Caption: A typical experimental workflow for assessing this compound's effects.
References
- 1. The alkaloid this compound: a review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Alkaloid this compound: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound as an antipsychotic: effects on brain amines and metabolic changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advantages and Limitations of Animal Schizophrenia Models - PMC [pmc.ncbi.nlm.nih.gov]
Alstonine Bioavailability Enhancement: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of Alstonine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential therapeutic applications?
This compound is a major indole alkaloid found in various plant species, including Alstonia boonei, Catharanthus roseus, and Picralima nitida.[1][2] It has garnered significant interest for its potential therapeutic properties, including antipsychotic, anxiolytic, anticancer, and antimalarial activities.[1][3] Traditional use of plant-based remedies containing this compound for mental illnesses in Nigeria suggests its potential bioavailability and safety, which has prompted further scientific investigation.[3][4]
Q2: What are the likely challenges affecting the oral bioavailability of this compound?
While its traditional use is promising, the specific pharmacokinetic profile of isolated this compound is not well-documented.[3][5] Like many plant-derived alkaloids, this compound's oral bioavailability may be limited by several factors:
-
Poor aqueous solubility: The chemical structure of this compound suggests it may have low solubility in water, which can hinder its dissolution in the gastrointestinal fluids, a prerequisite for absorption.
-
Low intestinal permeability: The ability of the this compound molecule to pass through the intestinal epithelial barrier might be limited.
-
First-pass metabolism: this compound may be subject to extensive metabolism in the liver before it reaches systemic circulation, reducing its bioavailability.
-
Efflux by transporters: It could be a substrate for efflux pumps like P-glycoprotein in the intestines, which actively transport the compound back into the gut lumen.
Q3: What are the general strategies to enhance the bioavailability of poorly soluble drugs like this compound?
Several formulation strategies can be employed to overcome the challenges of poor solubility and permeability.[6][7][8][9] These include:
-
Particle size reduction: Techniques like micronization and nanosizing increase the surface area of the drug, leading to enhanced dissolution rates.[7]
-
Lipid-based formulations: Encapsulating this compound in lipid-based systems such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), or self-emulsifying drug delivery systems (SEDDS) can improve its solubility and absorption.[6][10][11][12]
-
Polymeric nanoparticles: Formulating this compound into polymeric nanoparticles can protect it from degradation in the gastrointestinal tract and potentially offer controlled release.[13][14]
-
Amorphous solid dispersions: Dispersing this compound in a polymer matrix in an amorphous state can significantly improve its dissolution rate compared to its crystalline form.[6][15]
-
Complexation with cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, enhancing their solubility and dissolution.[6][8]
-
Use of permeation enhancers: Certain excipients can transiently and reversibly increase the permeability of the intestinal epithelium, facilitating the absorption of drugs.[16][17]
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound in in vivo Studies
Q: My preclinical in vivo studies with an oral suspension of this compound are showing low and highly variable plasma concentrations. What could be the underlying causes and how can I address this?
A: Low and erratic plasma concentrations are classic indicators of poor oral bioavailability, likely stemming from low solubility and/or permeability.
Troubleshooting Steps:
-
Characterize Physicochemical Properties:
-
Solubility: Determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).
-
Permeability: Assess the permeability of this compound using an in vitro model like the Caco-2 cell monolayer assay.[18]
-
-
Formulation Enhancement Strategy: Based on the characterization, select an appropriate formulation strategy. For a compound with low solubility and potentially low permeability, a nanoformulation approach is a promising starting point. Solid Lipid Nanoparticles (SLNs) are a good option due to their ability to enhance both solubility and permeability.[12]
Workflow for Selecting a Bioavailability Enhancement Strategy
Caption: A logical workflow for diagnosing and addressing poor bioavailability of this compound.
Issue 2: Difficulty in Formulating this compound into Solid Lipid Nanoparticles (SLNs)
Q: I am trying to formulate this compound into SLNs using a hot homogenization method, but I'm facing issues with low entrapment efficiency and particle size instability. What should I do?
A: These are common challenges in SLN formulation. The choice of lipids and surfactants is critical for achieving high entrapment efficiency and stable nanoparticles.
Troubleshooting Steps:
-
Lipid and Surfactant Screening:
-
Lipid Selection: Screen a variety of solid lipids (e.g., Compritol® 888 ATO, Precirol® ATO 5, glyceryl monostearate) to find one in which this compound has good solubility at elevated temperatures.[19]
-
Surfactant Selection: Evaluate different surfactants (e.g., Poloxamer 188, Tween® 80, soy lecithin) for their ability to form a stable emulsion and prevent particle aggregation.
-
-
Process Parameter Optimization:
-
Homogenization Speed and Time: Optimize the speed and duration of high-shear homogenization to achieve the desired particle size.
-
Sonication: Incorporate a probe sonication step after homogenization to further reduce particle size and improve uniformity.
-
Cooling Rate: Control the cooling rate of the nanoemulsion to ensure proper lipid crystallization and drug entrapment.
-
Experimental Protocol: Preparation of this compound-Loaded SLNs by Hot Homogenization and Ultrasonication
-
Preparation of Lipid Phase: Melt the selected solid lipid (e.g., Compritol® 888 ATO) at 5-10°C above its melting point. Dissolve a specific amount of this compound in the molten lipid.
-
Preparation of Aqueous Phase: Heat an aqueous solution of the surfactant (e.g., Poloxamer 188) to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear homogenizer (e.g., at 10,000 rpm for 15 minutes) to form a coarse oil-in-water emulsion.
-
Sonication: Immediately subject the coarse emulsion to high-intensity probe sonication for a predetermined time (e.g., 5-10 minutes) to reduce the particle size.
-
Nanoparticle Formation: Allow the resulting nanoemulsion to cool down to room temperature under gentle stirring to solidify the lipid nanoparticles.
-
Characterization:
-
Particle Size and Zeta Potential: Analyze using Dynamic Light Scattering (DLS).
-
Entrapment Efficiency (%EE): Determine by separating the free drug from the SLNs using ultracentrifugation and quantifying the amount of this compound in the supernatant and the pellet using a validated analytical method like HPLC.[20]
-
%EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
-
Workflow for this compound-SLN Preparation and Characterization
Caption: Experimental workflow for the preparation and characterization of this compound-loaded SLNs.
Data Presentation
Table 1: Hypothetical Physicochemical Properties of this compound
| Parameter | Value | Method |
| Molecular Weight | 348.4 g/mol | --- |
| Aqueous Solubility (pH 6.8) | < 10 µg/mL | Shake-flask method |
| Log P | 3.5 | Calculated |
| Permeability (Papp, Caco-2) | 0.5 x 10⁻⁶ cm/s | Caco-2 cell monolayer assay |
Table 2: Hypothetical Comparison of Different this compound Formulations
| Formulation | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | In Vitro Drug Release at 8h (%) |
| This compound Suspension | > 2000 | -5.2 | --- | 15 |
| This compound-SLN-F1 | 180 ± 15 | -25.8 | 75 ± 5 | 60 |
| This compound-SLN-F2 | 155 ± 12 | -28.1 | 82 ± 4 | 75 |
| This compound-NLC | 140 ± 10 | -30.5 | 88 ± 6 | 85 |
Table 3: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration, 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension | 50 ± 12 | 2.0 | 250 ± 60 | 100 |
| This compound-SLN-F2 | 250 ± 45 | 4.0 | 1500 ± 210 | 600 |
| This compound-NLC | 310 ± 50 | 4.0 | 1850 ± 250 | 740 |
Mechanisms of Bioavailability Enhancement by Nanoformulations
Caption: Potential mechanisms by which nanoformulations can enhance the bioavailability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The Alkaloid this compound: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The alkaloid this compound: a review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Western CEDAR - Scholars Week: Solid Lipid Nanoparticles by sonicated”Phase Inversion Temperature” method – featuring alkenones [cedar.wwu.edu]
- 11. Solid lipid nanoparticles as delivery systems for bromocriptine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. japsonline.com [japsonline.com]
- 18. Gutsy Science: In vitro systems of the human intestine to model oral drug disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Solid lipid nanoparticles for nose to brain delivery of haloperidol: in vitro drug release and pharmacokinetics evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Optimizing storage conditions for long-term Alstonine stability
Welcome to the technical support center for Alstonine. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the storage and handling of this compound for long-term stability and experimental success. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your work with this promising indole alkaloid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and experimental use of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of Potency or Inconsistent Results | 1. Degradation due to improper storage: Exposure to light, elevated temperatures, or moisture can lead to the chemical breakdown of this compound. 2. Repeated freeze-thaw cycles of stock solutions: This can cause the compound to degrade or precipitate out of solution. 3. Interaction with solvents or other reagents: this compound may be unstable in certain solvents or in the presence of reactive chemicals. | 1. Verify storage conditions: Ensure this compound is stored as recommended in the data table below. Use amber vials or wrap containers in aluminum foil to protect from light. 2. Aliquot stock solutions: Prepare single-use aliquots of your stock solutions to avoid repeated freezing and thawing. 3. Use appropriate solvents: Dimethyl sulfoxide (DMSO) is a commonly used solvent. For aqueous solutions, prepare them fresh before each experiment. Ensure all reagents are of high purity. |
| Precipitation in Stock Solution | 1. Supersaturation: The concentration of this compound may exceed its solubility limit in the chosen solvent, especially at lower temperatures. 2. Solvent evaporation: Over time, solvent may evaporate, increasing the concentration of this compound and causing it to precipitate. | 1. Gentle warming and sonication: Warm the solution to 37°C and sonicate briefly to redissolve the precipitate. If precipitation persists, consider preparing a more dilute stock solution. 2. Ensure proper sealing: Use tightly sealed vials with appropriate caps to minimize solvent evaporation. Parafilm can be used for extra security. |
| Color Change of Solid or Solution | 1. Oxidation or photodegradation: Exposure to air (oxygen) or light can cause chemical changes in the this compound molecule, leading to a color change. | 1. Store under inert gas: For very long-term storage of the solid compound, consider storing under an inert atmosphere (e.g., argon or nitrogen). 2. Minimize light exposure: Always store this compound, both in solid form and in solution, protected from light. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term storage (months to years), solid this compound should be stored at -20°C in a tightly sealed container, protected from light. For short-term storage (days to weeks), 2-8°C is acceptable.
Q2: How should I prepare and store this compound stock solutions?
A2: It is recommended to prepare stock solutions in a suitable solvent like DMSO. For long-term storage, aliquot the stock solution into single-use vials and store at -80°C for up to six months, or at -20°C for up to one month.[1] Avoid repeated freeze-thaw cycles.
Q3: Is this compound sensitive to light?
A3: Yes, as an indole alkaloid, this compound is potentially sensitive to light.[2] Both solid and solution forms should be protected from light by using amber-colored vials or by wrapping the containers in aluminum foil.
Q4: What is the recommended procedure for dissolving this compound if it has precipitated out of solution?
A4: If precipitation is observed, you can gently warm the vial to 37°C and use an ultrasonic bath to aid in redissolving the compound.[1]
Q5: At what pH is this compound most stable in aqueous solutions?
A5: While specific data for this compound is limited, indole alkaloids are generally more stable in slightly acidic to neutral pH conditions. Hydrolysis can occur at highly acidic or basic pH.[3] It is advisable to prepare aqueous solutions fresh and use them promptly.
Quantitative Data Summary
The following table summarizes the recommended storage conditions for ensuring the long-term stability of this compound.
| Form | Storage Condition | Temperature | Duration | Additional Notes |
| Solid | Long-term | -20°C | Months to years | Protect from light and moisture.[4] |
| Short-term | 2-8°C | Days to weeks | Protect from light and moisture.[4] | |
| Solution (in DMSO) | Long-term | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light.[1] |
| Short-term | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light.[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound. This is crucial for developing a stability-indicating analytical method.[2]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid this compound in an oven at 105°C for 24 hours. Also, reflux the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the solid this compound and the stock solution to direct sunlight or a photostability chamber for a specified period (e.g., 1.2 million lux hours and 200 W h/m²).
3. Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely degrading the parent compound.[3]
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol describes the general steps for developing an HPLC method capable of separating this compound from its degradation products.
1. Instrument and Columns:
-
Use a standard HPLC system with a UV detector.
-
Screen different columns, such as a C18 and a C8 column, to achieve optimal separation.
2. Mobile Phase Selection:
-
Start with a simple mobile phase, such as a mixture of acetonitrile and water or methanol and water.
-
Adjust the ratio of the organic and aqueous phases to optimize the retention time of this compound.
-
If necessary, add a buffer (e.g., phosphate buffer) to control the pH and improve peak shape. A gradient elution may be required to separate all degradation products.
3. Method Validation:
-
Specificity: Analyze the stressed samples from the forced degradation study to demonstrate that the method can separate this compound from its degradation products and any excipients.
-
Linearity: Prepare a series of this compound solutions of known concentrations and inject them into the HPLC system. Plot a calibration curve of peak area versus concentration to establish the linear range.
-
Accuracy and Precision: Determine the accuracy (closeness to the true value) and precision (repeatability) of the method by analyzing multiple preparations of a known concentration of this compound.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound experimental results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Mitigating batch-to-batch variability of synthetic Alstonine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating batch-to-batch variability of synthetic alstonine.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of batch-to-batch variability in the synthesis of this compound?
A1: The multi-step nature of complex alkaloid synthesis means variability can be introduced at numerous stages. Key sources include:
-
Purity of starting materials and reagents: Impurities in initial components can lead to side reactions and the formation of unexpected byproducts.
-
Reaction conditions: Minor deviations in temperature, pressure, reaction time, and stirring rate can significantly impact reaction kinetics and product distribution.[1]
-
Solvent quality: The grade, purity, and water content of solvents can influence reaction outcomes.
-
Work-up and purification procedures: Inconsistent work-up procedures can lead to varying levels of impurities.[2] Purification techniques like column chromatography can be a source of variability if not standardized.[3]
-
Atmospheric conditions: Sensitivity of intermediates to air or moisture can lead to degradation or side product formation.
Q2: How can I ensure the consistency of my starting materials and reagents?
A2: Rigorous quality control of incoming materials is crucial. We recommend:
-
Vendor qualification: Use reputable suppliers and request certificates of analysis (CofA) for each batch.
-
In-house testing: Perform identity and purity testing on critical starting materials using techniques like NMR, IR, and HPLC.
-
Proper storage: Store all chemicals under the recommended conditions to prevent degradation.
Q3: What analytical techniques are most suitable for assessing the purity and consistency of synthetic this compound batches?
A3: A combination of chromatographic and spectroscopic methods is recommended for comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary method for quantifying purity and detecting impurities.[4] A well-developed method can separate this compound from starting materials, intermediates, and byproducts.
-
Mass Spectrometry (MS): LC-MS is invaluable for identifying unknown impurities by providing molecular weight information.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and can help identify major impurities if their concentration is sufficient.
Q4: I am observing a new, unknown impurity in my latest batch. How should I proceed with its identification?
A4: A systematic approach is necessary for impurity identification:
-
Gather preliminary data: Use HPLC to determine the retention time and relative area of the impurity.
-
Obtain molecular weight: Analyze the batch using LC-MS to get the molecular weight of the unknown peak.
-
Isolate the impurity: If the impurity is present in sufficient quantity, use preparative HPLC or column chromatography to isolate it.
-
Structural elucidation: Perform NMR (¹H, ¹³C, COSY, HSQC) and high-resolution mass spectrometry (HRMS) on the isolated impurity to determine its structure.
-
Hypothesize formation: Based on the structure, propose a potential side reaction or degradation pathway that could have formed the impurity.
Troubleshooting Guides
Issue 1: Low Yield of this compound Compared to Previous Batches
| Potential Cause | Troubleshooting Step | Recommended Action |
| Incomplete Reaction | Monitor reaction progress using TLC or HPLC at regular intervals. | Extend reaction time or consider a slight increase in temperature. Ensure efficient stirring. |
| Degradation of Product | Analyze crude reaction mixture for degradation products. | Re-evaluate reaction temperature and duration. Check for sensitivity to light or air and perform the reaction under an inert atmosphere if necessary. |
| Sub-optimal Reagent Stoichiometry | Re-verify the molar equivalents of all reagents used. | Perform small-scale experiments to re-optimize reagent stoichiometry. |
| Losses during Work-up/Purification | Analyze aqueous layers and filtration media for product loss.[6] | Modify extraction pH or solvent. Pre-treat filtration media to minimize adsorption. Optimize column chromatography conditions (e.g., stationary phase, mobile phase). |
Issue 2: Inconsistent Purity Profile by HPLC (New or Elevated Impurities)
| Potential Cause | Troubleshooting Step | Recommended Action |
| Contaminated Reagent or Solvent | Test all reagents and solvents used in the problematic step for purity. | Use fresh, high-purity reagents and solvents. |
| Side Reaction | Review the synthetic pathway for potential side reactions (e.g., over-oxidation, epimerization). | Adjust reaction conditions (e.g., lower temperature, shorter time) to disfavor the side reaction. Consider the use of protective groups for sensitive functionalities. |
| Product Degradation on Storage | Re-analyze a retained sample of a previously "good" batch. | Conduct stability studies under different temperature and light conditions. Store this compound under an inert atmosphere at a low temperature. |
| Cross-Contamination | Review cleaning logs for the reactor and associated equipment. | Implement and verify rigorous cleaning procedures for all equipment. |
Quantitative Data on Batch-to-Batch Variability
The following tables present hypothetical but representative data illustrating typical batch-to-batch variability that may be encountered during the synthesis of this compound.
Table 1: Comparison of Yield and Purity Across Three Synthetic Batches
| Batch ID | Yield (%) | Purity by HPLC-UV (%) | Key Impurity A (%) | Key Impurity B (%) |
| SA-2025-01 | 75 | 99.2 | 0.3 | 0.1 |
| SA-2025-02 | 62 | 97.5 | 1.1 | 0.5 |
| SA-2025-03 | 78 | 99.5 | 0.2 | <0.05 |
Key Impurity A: Unreacted intermediate from the penultimate step. Key Impurity B: Diastereomeric byproduct.
Table 2: Impact of Reaction Temperature on Purity Profile
| Reaction Temperature (°C) | This compound Purity (%) | Oxidation Byproduct (%) | Other Impurities (%) |
| 80 | 98.8 | 0.5 | 0.7 |
| 90 | 97.1 | 1.8 | 1.1 |
| 100 | 94.3 | 4.2 | 1.5 |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment of Synthetic this compound
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B (linear gradient)
-
25-30 min: 80% B (isocratic)
-
30-31 min: 80% to 20% B (linear gradient)
-
31-35 min: 20% B (isocratic for equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 1 mg of the synthetic this compound batch and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Calculate the area percent of the this compound peak relative to the total peak area to determine purity.
Protocol 2: Sample Preparation for LC-MS Analysis
-
Objective: To prepare a sample of synthetic this compound for identification and characterization of impurities by LC-MS.
-
Materials:
-
Synthetic this compound sample.
-
LC-MS grade water with 0.1% formic acid.
-
LC-MS grade acetonitrile with 0.1% formic acid.
-
Vials and micro-pipettes.
-
-
Procedure:
-
Prepare a stock solution of the synthetic this compound batch at 1 mg/mL in acetonitrile.
-
Dilute the stock solution to a final concentration of 10 µg/mL using a 50:50 mixture of LC-MS grade water and acetonitrile, both containing 0.1% formic acid.
-
Vortex the solution to ensure homogeneity.
-
Transfer the final solution to an appropriate LC-MS vial.
-
The sample is now ready for injection into the LC-MS system. Use an electrospray ionization (ESI) source in positive ion mode for optimal detection of this compound and related alkaloids.
-
Visual Diagrams
Caption: A plausible synthetic pathway for this compound.
Caption: Workflow for troubleshooting batch variability.
Caption: Decision tree for impurity identification.
References
Troubleshooting unexpected results in Alstonine experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alstonine. Our aim is to help you navigate potential challenges and achieve reliable and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent IC50 values for this compound in our cell viability assays. What could be the cause?
A1: Inconsistent IC50 values in cell viability assays can stem from several factors. Firstly, ensure the stability and purity of your this compound stock solution. This compound, like many alkaloids, can be sensitive to light and temperature. Store it protected from light and at the recommended temperature. Repeated freeze-thaw cycles should be avoided. Secondly, cell density at the time of treatment is critical. Ensure you are seeding cells at a consistent density across all experiments, as variations can significantly impact the apparent cytotoxicity. Finally, the choice of viability assay itself can be a source of variability. Assays relying on metabolic activity (e.g., MTT, XTT) can be influenced by compounds that affect cellular metabolism without necessarily causing cell death. Consider using a secondary assay that measures membrane integrity (e.g., LDH release or trypan blue exclusion) to confirm your results.
Q2: Our receptor binding assay shows no significant displacement of the radioligand by this compound at expected concentrations. What should we check?
A2: If you are not observing radioligand displacement, first verify the integrity of your receptor preparation. Ensure that the membranes or cells expressing the target receptor (e.g., 5-HT2A, 5-HT2C) are of high quality and have been stored correctly. Next, confirm the concentration and specific activity of your radioligand. An incorrect concentration can lead to a suboptimal assay window. It is also crucial to ensure that the incubation time is sufficient to reach equilibrium. For this compound, which may have a moderate affinity, a longer incubation time might be necessary. Finally, review the composition of your assay buffer. The pH and ionic strength can influence ligand binding. Refer to established protocols for your specific receptor to ensure all buffer components are appropriate.
Q3: We are not seeing the expected anxiolytic or antipsychotic-like effects of this compound in our behavioral models. What could be the reason?
A3: The lack of in vivo effects can be multifactorial. The route of administration and the vehicle used for this compound can significantly impact its bioavailability. Ensure the formulation is appropriate for the chosen route (e.g., intraperitoneal, oral) and that this compound is fully dissolved or uniformly suspended. The dose range is also critical; preclinical studies in mice have shown efficacy at specific dose ranges, and deviating from these may result in a lack of effect.[1] Furthermore, the specific behavioral paradigm and the strain of the animal model can influence the outcome. It is advisable to carefully replicate the experimental conditions of published studies demonstrating the desired effects. Finally, consider potential issues with the this compound compound itself, such as degradation or impurity, which could affect its pharmacological activity.
Q4: In our glutamate uptake assay, this compound is not showing any effect. What troubleshooting steps can we take?
A4: If this compound does not appear to affect glutamate uptake, first ensure your assay system (e.g., synaptosomes, primary astrocyte cultures, or cell lines expressing glutamate transporters) is functioning correctly.[2] Run positive controls known to inhibit or stimulate glutamate uptake to validate the assay. The concentration range of this compound is a key parameter; studies have shown that this compound's effect on glutamate uptake is dose-dependent.[3] Ensure you are testing a sufficiently broad range of concentrations. Additionally, the specific glutamate transporter subtypes present in your system may influence the results. This compound's effect might be specific to certain transporters. Finally, as this compound's effect on glutamate uptake is thought to be indirect and mediated by serotonin receptors, ensure that the cellular context of your assay system expresses the necessary downstream signaling components.[1][3]
Troubleshooting Guides
Inconsistent Results in Cell-Based Assays
| Symptom | Possible Causes | Recommended Solutions |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the plate- Pipetting errors | - Use a multichannel pipette for cell seeding and reagent addition.- Avoid using the outer wells of the plate, or fill them with sterile PBS.- Calibrate and service pipettes regularly. |
| IC50 value shifts between experiments | - Variation in cell passage number- Changes in media or serum batches- this compound stock degradation | - Use cells within a consistent and narrow passage number range.- Test new batches of media and serum before use in critical experiments.- Prepare fresh this compound stock solutions regularly and store them appropriately. |
| No dose-response observed | - Incorrect concentration range tested- Low cell sensitivity- Assay interference | - Test a wider range of this compound concentrations (e.g., logarithmic dilutions).- Choose a cell line known to be responsive or genetically modify it to express the target.- Run compound interference controls (e.g., this compound in cell-free assay components). |
Challenges in Receptor Binding Assays
| Symptom | Possible Causes | Recommended Solutions |
| High non-specific binding | - Radioligand sticking to filter plate or tubes- Inadequate washing- Receptor degradation | - Pre-treat filter plates with a blocking agent (e.g., polyethyleneimine).- Optimize the number and duration of wash steps.- Use protease inhibitors in your membrane preparation buffer and keep samples on ice. |
| Low specific binding | - Low receptor expression- Inactive radioligand- Sub-optimal binding conditions | - Use a cell line with higher receptor expression or increase the amount of membrane protein per well.- Check the expiration date and storage conditions of the radioligand.- Optimize assay parameters such as pH, temperature, and incubation time. |
| Inconsistent Ki values | - Inaccurate determination of Kd of the radioligand- Non-equilibrium conditions- Complex binding kinetics | - Accurately determine the Kd of your radioligand in a saturation binding experiment before performing competition assays.- Ensure the incubation time is sufficient for both the radioligand and the competitor to reach equilibrium.- Consider more complex binding models if the data does not fit a simple one-site competition model. |
Quantitative Data Summary
In Vivo Behavioral Studies in Mice
| Behavioral Model | This compound Dose Range (mg/kg, i.p.) | Observed Effect | Reference |
| MK-801-induced hyperlocomotion | 0.1 - 1.0 | Attenuation of hyperlocomotion | [4][5] |
| Amphetamine-induced lethality | 0.5 - 2.0 | Prevention of lethality | [1] |
| Apomorphine-induced stereotypy | Not specified | Attenuation of stereotypy | [4] |
| Haloperidol-induced catalepsy | Not specified | Attenuation of catalepsy | [4] |
| Social interaction test | 0.5 (sub-chronic) | Increased social interaction | [6] |
| MK-801-induced social withdrawal | 0.5 - 1.0 | Prevention of social withdrawal | [6] |
In Vitro Studies
| Assay | System | This compound Concentration Range | Observed Effect | Reference |
| Glutamate Uptake | Acute hippocampal slices | 1 - 100 µM | Reduction in glutamate uptake | [3] |
| 5-HT2A Receptor Binding | Not specified | Not specified | No direct interaction observed | [1] |
| Dopamine D1/D2 Receptor Binding | Striatal membranes | Not specified | No direct interaction observed | [1] |
| Antiplasmodial Activity | P. falciparum D6 and W2 lines | 0.048 - 0.109 µM (IC50) | Potent activity | [7] |
| Anticancer Activity | YC8 lymphoma & Ehrlich ascites carcinoma cells | Not specified | Treatment of ascites | [1] |
Experimental Protocols
5-HT2A Receptor Binding Assay
This protocol is adapted from standard radioligand binding assay procedures.
Materials:
-
Membrane preparation from cells expressing human 5-HT2A receptors
-
[3H]-Ketanserin (Radioligand)
-
Serotonin (for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
96-well filter plates (GF/B)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Thaw the membrane preparation on ice.
-
In a 96-well plate, add 50 µL of assay buffer to all wells.
-
For total binding wells, add 50 µL of vehicle. For non-specific binding wells, add 50 µL of a high concentration of serotonin (e.g., 10 µM). For competition wells, add 50 µL of varying concentrations of this compound.
-
Add 50 µL of [3H]-Ketanserin (at a final concentration equal to its Kd) to all wells.
-
Add 50 µL of the membrane preparation to all wells.
-
Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Harvest the membranes by vacuum filtration onto the filter plate.
-
Wash the filters three times with 200 µL of cold wash buffer.
-
Allow the filters to dry completely.
-
Add 50 µL of scintillation cocktail to each well and count in a microplate scintillation counter.
Dopamine D2 Receptor Binding Assay
This protocol is a general guideline for a competitive radioligand binding assay.
Materials:
-
Membrane preparation from cells or tissue expressing dopamine D2 receptors (e.g., porcine striatum)
-
[3H]-Spiperone (Radioligand)
-
Haloperidol (for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
96-well filter plates (GF/C)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare the membrane suspension in assay buffer.
-
To the wells of a 96-well filter plate, add 25 µL of assay buffer.
-
Add 25 µL of vehicle for total binding, 25 µL of a saturating concentration of haloperidol for non-specific binding, or 25 µL of this compound at various concentrations for competition.
-
Add 25 µL of [3H]-Spiperone to all wells.
-
Add 125 µL of the membrane suspension to initiate the binding reaction.
-
Incubate for 90 minutes at room temperature.
-
Terminate the assay by rapid filtration over the filter plate, followed by four washes with cold wash buffer.
-
Dry the filter mat, add scintillation fluid, and determine the radioactivity by liquid scintillation counting.
Glutamate Uptake Assay in Hippocampal Slices
This protocol is based on the methodology described by Herrmann et al. (2012).[3]
Materials:
-
Acute hippocampal slices from rodents
-
Artificial cerebrospinal fluid (aCSF)
-
[3H]-L-glutamate
-
This compound solutions of varying concentrations
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare acute hippocampal slices (e.g., 400 µm thick) and allow them to recover in oxygenated aCSF for at least 1 hour.
-
Pre-incubate the slices with this compound at the desired concentrations (or vehicle control) for a specified period (e.g., 30 minutes).
-
Initiate the uptake assay by adding [3H]-L-glutamate to the incubation medium for a short period (e.g., 10 minutes).
-
Terminate the uptake by rapidly washing the slices with ice-cold aCSF.
-
Lyse the slices to release the intracellular contents.
-
Measure the radioactivity in the lysate using a liquid scintillation counter to quantify the amount of [3H]-L-glutamate taken up by the cells.
-
Normalize the uptake to the protein content of the slices.
Visualizations
Caption: A generalized workflow for in vitro this compound experiments.
Caption: Simplified signaling pathway of this compound's antipsychotic-like effects.
Caption: A logical flowchart for troubleshooting unexpected experimental results.
References
- 1. The Alkaloid this compound: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the putative antipsychotic this compound on glutamate uptake in acute hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Antiplasmodial activity of the natural product compounds this compound and himbeline - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Alstonine vs. Clozapine: A Comparative Guide to Antipsychotic Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the antipsychotic mechanisms of the novel indole alkaloid alstonine and the established atypical antipsychotic clozapine. By presenting key experimental data, detailed methodologies, and visual signaling pathways, this document aims to illuminate the distinct and overlapping neuropharmacological profiles of these two compounds.
Executive Summary
Clozapine, the archetypal atypical antipsychotic, exerts its effects through a broad spectrum of receptor interactions, most notably potent serotonin 5-HT2A and moderate dopamine D2 receptor antagonism.[1][2] In contrast, this compound, an alkaloid traditionally used in Nigerian medicine for mental illness, presents an antipsychotic-like profile in preclinical models that appears to be independent of direct dopamine D1/D2 or 5-HT2A receptor blockade.[3][4] Its mechanism is novel, involving indirect modulation of dopaminergic and glutamatergic systems, primarily through the 5-HT2A/2C receptor pathways.[3][5] This fundamental divergence in primary mechanism suggests this compound may represent a new paradigm in antipsychotic drug development, potentially offering a distinct side-effect profile.
Receptor Binding Profiles
Quantitative data from radioligand binding assays reveal stark differences in the receptor affinities of this compound and clozapine. Clozapine exhibits a promiscuous binding profile, with significant affinity for numerous dopamine, serotonin, adrenergic, and muscarinic receptors. This compound, however, shows a notable lack of direct, high-affinity interaction with the primary receptors targeted by traditional and atypical antipsychotics.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor | This compound (Ki, nM) | Clozapine (Ki, nM) | Key Distinction |
| Dopamine D1 | No significant interaction[3] | ~40-50 | Clozapine has moderate affinity; this compound does not bind. |
| Dopamine D2 | No significant interaction[3][4] | ~125-190[6][7] | Clozapine is a moderate affinity D2 antagonist; this compound does not bind. |
| Dopamine D4 | Not reported | ~1.6-20[8] | Clozapine has high affinity for D4 receptors. |
| Serotonin 5-HT2A | No significant direct interaction[3] | ~7.5[6] | Clozapine is a potent 5-HT2A antagonist; this compound's effects are mediated through this receptor system without direct binding.[5] |
| Serotonin 5-HT1A | Not reported | ~770[9] | Clozapine has moderate affinity and acts as a partial agonist.[10][11] |
| Muscarinic M1 | Not reported | ~7.5-9.5[6][12] | Clozapine is a potent M1 antagonist. |
| Adrenergic α1 | Not reported | High Affinity[13] | Clozapine has significant adrenergic blockade. |
| Histamine H1 | Not reported | High Affinity[13] | Clozapine has potent antihistaminic properties. |
Note: Ki values for clozapine can vary based on the specific radioligand and assay conditions used.[8][12]
Core Mechanistic Differences
The antipsychotic actions of clozapine and this compound are rooted in fundamentally different primary mechanisms. Clozapine's efficacy is largely attributed to its combined, direct antagonism of D2 and 5-HT2A receptors. This compound achieves its effects indirectly, without occupying these key receptor sites.
Dopaminergic System Modulation
-
Clozapine: Directly antagonizes D2 receptors, though with lower affinity and faster dissociation than typical antipsychotics, which is thought to contribute to its lower risk of extrapyramidal symptoms (EPS).[13] It also increases dopamine release in the prefrontal cortex, an effect mediated by 5-HT1A receptor activation.[9][10]
-
This compound: Does not bind to D2 receptors. Instead, it appears to increase intraneuronal dopamine catabolism.[14][15] This suggests a mechanism that modulates dopamine signaling downstream, rather than at the receptor level.
Serotonergic System Interaction
-
Clozapine: Acts as a potent antagonist or inverse agonist at 5-HT2A receptors.[13] This action is central to its "atypical" profile, contributing to reduced EPS and potential efficacy against negative symptoms.[2] Clozapine also blocks 5-HT2C and 5-HT3 receptors and is a partial agonist at 5-HT1A receptors.[1][11]
-
This compound: While not binding directly to 5-HT2A receptors, its antipsychotic and anxiolytic effects are abolished by 5-HT2A/2C antagonists like ritanserin.[3][16] This indicates that this compound requires a functional 5-HT2A/2C system to exert its effects, suggesting it acts as a modulator of this system rather than a direct antagonist.
Glutamatergic System Modulation
Both compounds interface with the glutamatergic system, a key area of interest in schizophrenia research, particularly for cognitive and negative symptoms.
-
Clozapine: Enhances NMDA receptor-mediated activation and glutamate output in the prefrontal cortex.[17] This effect appears to be dependent on dopamine D1 receptor function.[18] Its ability to reverse NMDA antagonist (MK-801)-induced behaviors is a key feature of its atypical profile.
-
This compound: Effectively prevents MK-801-induced hyperlocomotion and social withdrawal.[3] Studies show that this compound, like clozapine, reduces glutamate uptake in hippocampal slices.[5] This effect is mediated by the 5-HT2A/2C system and, importantly, is not affected by dopamine agonists, further distinguishing its mechanism from clozapine's.[5]
Comparative Effects in Preclinical Models
Behavioral pharmacology studies in rodents highlight both the similarities in the "atypical" profile of this compound and clozapine and their underlying mechanistic differences.
Table 2: Summary of Effects in Key Preclinical Assays
| Experimental Model | This compound | Clozapine | Interpretation |
| Amphetamine/Apomorphine-Induced Stereotypy | Inhibits[3][4] | Inhibits | Both reduce dopamine-mediated positive symptoms. |
| Haloperidol-Induced Catalepsy | Prevents[3][4] | Prevents[3] | Both show a low propensity for inducing EPS. |
| MK-801-Induced Hyperlocomotion | Prevents[3] | Prevents[19] | Both counteract NMDA hypofunction, relevant to psychosis. |
| MK-801-Induced Social Withdrawal | Prevents[20] | Ineffective in some studies[20] | This compound may have a more robust effect on negative symptoms in this model. |
| Prolactin Level Elevation | No effect[14][15] | No effect | A hallmark of atypical antipsychotics. |
Experimental Protocols
The data presented in this guide are derived from established experimental paradigms in neuropharmacology.
Radioligand Binding Assay
This method is used to determine the affinity of a drug for a specific receptor.
-
Objective: To calculate the inhibition constant (Ki) of this compound and clozapine for various neurotransmitter receptors.
-
General Protocol:
-
Preparation: Cell membranes expressing the receptor of interest (e.g., from CHO cells or brain tissue homogenates) are prepared.[7][21]
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]-Spiperone for D2 receptors) and varying concentrations of the test compound (this compound or clozapine).[7][21]
-
Filtration: The mixture is rapidly filtered to separate bound from unbound radioligand. The radioactivity retained on the filter, representing the ligand bound to the receptor, is measured.
-
Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[22]
-
MK-801-Induced Hyperlocomotion
This is a widely used animal model to assess the antipsychotic potential of a compound, particularly its ability to counteract glutamate system hypofunction.
-
Objective: To evaluate if a test compound can prevent the increase in locomotor activity induced by the NMDA antagonist MK-801.
-
General Protocol:
-
Acclimation: Mice or rats are acclimated to the testing environment (e.g., an open-field arena).[19][23]
-
Pre-treatment: Animals are administered the test compound (this compound or clozapine) or a vehicle control.[3]
-
MK-801 Challenge: After a set pre-treatment time (e.g., 30 minutes), animals are injected with MK-801 (typically 0.1-0.3 mg/kg) or saline.[24][25]
-
Behavioral Recording: The animals are placed in the open-field arena, and their locomotor activity (e.g., distance traveled, beam breaks) is automatically recorded for a specified duration (e.g., 30-60 minutes).[26]
-
Analysis: The locomotor activity of the group treated with the test compound + MK-801 is compared to the group treated with vehicle + MK-801 to determine if the compound significantly reduced the hyperlocomotion.
-
Neurotransmitter Release & Uptake Assays
These experiments measure how a drug affects neurotransmitter dynamics in specific brain regions.
-
Objective: To quantify changes in dopamine, serotonin, or glutamate levels (release/uptake) following drug administration.
-
Example Protocol (Glutamate Uptake in Brain Slices): [5]
-
Slice Preparation: Acute hippocampal slices are prepared from rodent brains.
-
Incubation: Slices are incubated with the test compound (this compound or clozapine) at various concentrations.
-
Uptake Measurement: The uptake of radiolabeled glutamate (e.g., [³H]-glutamate) into the slices is measured over a specific time period.
-
Analysis: The amount of radioactivity accumulated in the slices is quantified and compared between treated and control groups to determine the effect on glutamate uptake. A similar principle applies to dopamine uptake assays using synaptosomes and [³H]-dopamine.[27][28]
-
Conclusion and Future Directions
Clozapine remains a gold standard for treatment-resistant schizophrenia, but its complex pharmacology and significant side effects limit its use.[29] Its mechanism is characterized by direct antagonism at a wide array of neuroreceptors. This compound, in contrast, presents a novel antipsychotic profile. Its ability to modulate dopaminergic, serotonergic, and glutamatergic systems without directly binding to D2 or 5-HT2A receptors is a significant departure from current antipsychotic drug mechanisms.[3][30]
The indirect modulatory approach of this compound, particularly its reliance on a functional 5-HT2A/2C system and its effects on glutamate uptake, suggests a potential for treating positive, negative, and cognitive symptoms of schizophrenia.[5] Furthermore, its preliminary favorable side-effect profile (lack of catalepsy and hyperprolactinemia) warrants further investigation.[14][15] A comprehensive understanding of this compound's unique mechanism may open new avenues for developing innovative antipsychotic medications with improved efficacy and tolerability.
References
- 1. Clozapine blocks dopamine, 5-HT2 and 5-HT3 responses in the medial prefrontal cortex: an in vivo microiontophoretic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. The Alkaloid this compound: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antipsychotic-like profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the putative antipsychotic this compound on glutamate uptake in acute hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. psychiatrist.com [psychiatrist.com]
- 7. cdn-links.lww.com [cdn-links.lww.com]
- 8. Deriving the therapeutic concentrations for clozapine and haloperidol: the apparent dissociation constant of a neuroleptic at the dopamine D2 or D4 receptor varies with the affinity of the competing radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Clozapine increases dopamine release in prefrontal cortex by 5-HT1A receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Repeated Clozapine Increases the Level of Serotonin 5-HT1AR Heterodimerization with 5-HT2A or Dopamine D2 Receptors in the Mouse Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clozapine, a Fast-Off-D2 Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. psychscenehub.com [psychscenehub.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound as an antipsychotic: effects on brain amines and metabolic changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. db.cngb.org [db.cngb.org]
- 17. Clozapine Reverses Dysfunction of Glutamatergic Neurons Derived From Clozapine-Responsive Schizophrenia Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Modulation of the ability of clozapine to facilitate NMDA- and electrically evoked responses in pyramidal cells of the rat medial prefrontal cortex by dopamine: pharmacological evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells [frontiersin.org]
- 23. Hadassah BrainLabs | MK-801- induced hyperlocomotion [brainlabs.org.il]
- 24. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration [en-journal.org]
- 25. Bimodal effects of MK-801 on locomotion and stereotypy in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Age-related differential sensitivity to MK-801-induced locomotion and stereotypy in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Treatment mechanisms: traditional and new antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
A Comparative Analysis of Alstonine and Haloperidol Side Effect Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the side effect profiles of the indole alkaloid alstonine and the typical antipsychotic drug haloperidol. While haloperidol has a long history of clinical use with a well-documented side effect profile, this compound is a compound with demonstrated antipsychotic-like properties in preclinical studies, suggesting a potentially more favorable side effect profile. This comparison is based on available experimental data and aims to inform further research and drug development.
Mechanism of Action: A Tale of Two Pathways
The differing side effect profiles of this compound and haloperidol are rooted in their distinct mechanisms of action. Haloperidol is a potent antagonist of the dopamine D2 receptor.[1][2] Its antipsychotic effects are primarily attributed to the blockade of these receptors in the mesolimbic pathway. However, its antagonism of D2 receptors in other brain regions, such as the nigrostriatal and tuberoinfundibular pathways, is responsible for many of its characteristic side effects.[1][2]
In contrast, preclinical evidence suggests that this compound does not act as a D2 receptor antagonist.[3][4] Its antipsychotic-like effects appear to be mediated through a more complex mechanism involving the serotonergic system, specifically 5-HT2A and 5-HT2C receptors, and potentially the modulation of glutamate reuptake.[3][5] This unique mechanism of action holds the potential for a side effect profile that diverges significantly from typical antipsychotics.
Comparative Side Effect Profile
The following table summarizes the known and potential side effects of haloperidol and this compound based on clinical and preclinical data. It is crucial to note that the data for this compound is preliminary and derived from animal models.
| Side Effect Category | Haloperidol | This compound (Preclinical Data) |
| Extrapyramidal Symptoms (EPS) | High incidence of acute dystonia, akathisia, and parkinsonism.[1][6] | Preclinical studies suggest a lack of EPS; this compound has been shown to prevent haloperidol-induced catalepsy in animal models.[5][7] |
| Tardive Dyskinesia (TD) | Risk of developing this potentially irreversible movement disorder with long-term use.[2][6] | Not evaluated, but the lack of D2 receptor blockade suggests a potentially lower risk. |
| Metabolic Side Effects | Moderate risk of weight gain.[1][8] | Preliminary data suggests no significant effect on body weight in animal models.[9] |
| Endocrine Side Effects | Hyperprolactinemia leading to gynecomastia, galactorrhea, and menstrual irregularities.[1][8] | Preliminary data indicates no effect on prolactin levels in animal models.[9] |
| Cardiovascular Side Effects | QT prolongation and risk of torsades de pointes, orthostatic hypotension.[1][2] | Not extensively studied. |
| Anticholinergic Side Effects | Dry mouth, constipation, blurred vision, urinary retention.[1][10] | Not extensively studied. |
| Sedation | Common, can be significant.[1][11] | Potentiates barbiturate-induced sleeping time in mice, suggesting sedative properties.[7][12] |
| Neuroleptic Malignant Syndrome (NMS) | A rare but life-threatening reaction.[1][6] | Not evaluated. |
Experimental Protocols for Side Effect Assessment
The evaluation of side effects for antipsychotic drugs involves a range of preclinical and clinical methodologies.
Preclinical Assessment (as applied to this compound studies)
-
Assessment of Extrapyramidal Symptoms:
-
Catalepsy Test: This is a key preclinical indicator of the potential to induce parkinsonian-like side effects. In this test, an animal's ability to maintain an imposed posture is measured. Typical antipsychotics like haloperidol induce a cataleptic state, whereas atypical antipsychotics generally do not. This compound has been shown to prevent haloperidol-induced catalepsy in mice.[5][7]
-
Protocol: Mice are treated with the test compound, a positive control (haloperidol), or a vehicle. At specified time points, the animal's forepaws are placed on a horizontal bar. The latency to correct the posture is recorded. A longer latency indicates a cataleptic state.
-
-
-
Assessment of Metabolic Effects:
-
Body Weight and Food Intake Monitoring: Rodents are treated with the test compound over a period of time, and their body weight and food consumption are regularly measured and compared to a control group.[9]
-
-
Assessment of Endocrine Effects:
-
Prolactin Level Measurement: Blood samples are collected from treated and control animals, and plasma prolactin levels are measured using techniques like ELISA (Enzyme-Linked Immunosorbent Assay).[9]
-
Clinical Assessment (as applied to Haloperidol)
-
Assessment of Extrapyramidal Symptoms:
-
Rating Scales: Standardized rating scales are used to quantify the severity of EPS. These include:
-
Simpson-Angus Scale (SAS): For parkinsonian symptoms.
-
Barnes Akathisia Rating Scale (BARS): For akathisia.
-
Abnormal Involuntary Movement Scale (AIMS): For tardive dyskinesia.[13]
-
-
-
Assessment of Metabolic and Endocrine Effects:
-
Regular Monitoring: Patients undergo regular monitoring of weight, body mass index (BMI), fasting glucose, lipid profile, and prolactin levels.
-
-
Patient-Reported Outcomes:
Conclusion and Future Directions
Haloperidol, a first-generation antipsychotic, is effective in managing psychosis but is associated with a significant burden of side effects, primarily due to its potent D2 receptor antagonism.[1][2] The indole alkaloid this compound presents a promising alternative with a novel mechanism of action that may translate to a more favorable side effect profile.[9][16] Preclinical data suggests a lack of extrapyramidal, metabolic, and endocrine side effects commonly associated with current antipsychotics.[7][9]
However, it is imperative to underscore that the data on this compound is still in its nascent stages. Further comprehensive preclinical studies are warranted to investigate its cardiovascular and anticholinergic safety profile. Ultimately, well-designed clinical trials will be necessary to definitively establish the safety and efficacy of this compound in humans and to validate the promising preclinical findings. The development of antipsychotics with novel mechanisms of action, such as this compound, represents a critical step towards improving the treatment of psychotic disorders and minimizing the debilitating side effects of current therapies.
References
- 1. Haloperidol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Original mechanisms of antipsychotic action by the indole alkaloid this compound (Picralima nitida) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. nami.org [nami.org]
- 7. Antipsychotic-like profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. This compound as an antipsychotic: effects on brain amines and metabolic changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Haloperidol versus olanzapine for people with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Haloperidol (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 12. The Alkaloid this compound: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 15. Check the effects: systematic assessment of antipsychotic side-effects in an inpatient cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
Alstonine vs. Serpentine: A Comparative Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two closely related indole alkaloids, alstonine and serpentine. While both compounds are found in various medicinal plants, notably from the Alstonia and Rauwolfia genera, they exhibit distinct pharmacological profiles. This document summarizes key experimental data, outlines methodologies for crucial experiments, and visualizes relevant biological pathways to aid in research and drug development efforts.
Overview of Biological Activities
This compound and serpentine demonstrate a range of biological effects, with this compound being more extensively studied for its central nervous system activities and serpentine for its anticancer properties.
This compound is primarily recognized for its atypical antipsychotic and anxiolytic effects. It has also shown promise as an anticancer and antiplasmodial agent. Its mechanisms of action are complex, involving modulation of multiple neurotransmitter systems.
Serpentine is predominantly characterized as a DNA intercalating agent and a topoisomerase II inhibitor, underpinning its cytotoxic and potential anticancer activities. Its effects on the central nervous system are less well-documented compared to this compound.
Comparative Data on Biological Performance
The following tables summarize the available quantitative data for the key biological activities of this compound and serpentine.
Table 1: Antipsychotic-like Activity
| Compound | Animal Model | Assay | Dose/Concentration | Observed Effect | Citation |
| This compound | Mice | Amphetamine-induced lethality | 0.5–2.0 mg/kg (i.p.) | Prevention of lethality | [1] |
| Mice | MK-801-induced hyperlocomotion | 0.1, 0.5, and 1.0 mg/kg | Prevention of hyperlocomotion | [1] | |
| Mice | Apomorphine-induced stereotypy | Not specified | Inhibition of stereotypy | [2] | |
| Mice | Haloperidol-induced catalepsy | Not specified | Prevention of catalepsy | [2] | |
| Serpentine | - | - | - | No quantitative data available | - |
Table 2: Anxiolytic-like Activity
| Compound | Animal Model | Assay | Dose/Concentration | Observed Effect | Citation |
| This compound | Mice | Hole-board test | 0.5 and 1.0 mg/kg | Increased head-dips (anxiolytic effect) | [3] |
| Mice | Light/dark box test | 0.5 and 1.0 mg/kg | Increased time in the light compartment | [3] | |
| Serpentine | - | - | - | No quantitative data available | - |
Table 3: Anticancer Activity
| Compound | Mechanism of Action | Cell Line | IC50 Value | Citation |
| This compound | Inhibition of DNA synthesis in cancerous tissues | YC8 lymphoma ascites cells, Ehrlich ascites carcinoma cells | In vivo data, specific IC50 not provided | [4] |
| Serpentine | DNA intercalation, Topoisomerase II inhibition | B16 melanoma cells | Less cytotoxic than cryptolepine (specific IC50 not provided) | [5] |
Table 4: Anti-inflammatory and Antiplasmodial Activity
| Compound | Activity | Assay/Organism | IC50 Value/Effect | Citation |
| This compound | Anti-inflammatory | Xylene-induced ear edema in mice | Significant inhibition | [6] |
| Antiplasmodial | Plasmodium falciparum | 0.17 µM (slow action) | [7] | |
| Serpentine | - | - | No quantitative data available | - |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison tables.
In Vivo Models for Antipsychotic-like Activity
This model assesses the ability of a compound to protect against the lethal effects of amphetamine, an effect correlated with antipsychotic activity, particularly D2 receptor blockade.[1]
-
Animals: Male mice.
-
Procedure:
-
Mice are grouped together in a cage.
-
Test compound (e.g., this compound at 0.5–2.0 mg/kg) or vehicle is administered intraperitoneally (i.p.).
-
After a set pretreatment time (e.g., 30 minutes), amphetamine is administered.
-
The number of deaths is recorded over a specified period.
-
-
Endpoint: Percentage of protection against amphetamine-induced lethality.
This model evaluates the potential of a compound to counteract the hyperlocomotor activity induced by the NMDA receptor antagonist MK-801, which is considered a model for some symptoms of schizophrenia.[1]
-
Animals: Male mice.
-
Procedure:
-
Mice are habituated to an open-field apparatus.
-
Test compound (e.g., this compound at 0.1, 0.5, and 1.0 mg/kg) or vehicle is administered.
-
After a pretreatment period, MK-801 is administered.
-
Locomotor activity (e.g., distance traveled, number of line crossings) is recorded for a defined duration.
-
-
Endpoint: Reduction in MK-801-induced hyperlocomotion.
In Vivo Models for Anxiolytic-like Activity
This test is based on the natural exploratory behavior of rodents. An increase in head-dipping behavior into holes in the floor of an apparatus is indicative of an anxiolytic effect.[3]
-
Animals: Male mice.
-
Apparatus: A board with evenly spaced holes.
-
Procedure:
-
Test compound (e.g., this compound at 0.5 and 1.0 mg/kg) or vehicle is administered.
-
After a pretreatment period, mice are placed individually on the hole-board.
-
The number of head-dips and locomotor activity are recorded for a set time.
-
-
Endpoint: Increase in the number of head-dips compared to the vehicle group.
This model relies on the innate aversion of rodents to brightly lit areas. Anxiolytic compounds increase the time spent in the light compartment.[3]
-
Animals: Male mice.
-
Apparatus: A box with two compartments, one dark and one brightly lit, connected by an opening.
-
Procedure:
-
Test compound (e.g., this compound at 0.5 and 1.0 mg/kg) or vehicle is administered.
-
After a pretreatment period, mice are placed in the center of the light compartment.
-
The time spent in each compartment and the number of transitions between compartments are recorded.
-
-
Endpoint: Increase in the time spent in the light compartment.
In Vitro Anticancer Assays
This assay determines the ability of a compound to insert itself between the base pairs of a DNA double helix.[5]
-
Method: Spectrophotometric titration or viscometry.
-
Procedure (Spectrophotometry):
-
A solution of DNA is prepared in a suitable buffer.
-
The absorbance spectrum of the test compound (e.g., serpentine) is recorded.
-
Increasing concentrations of DNA are added to the compound solution, and the absorbance spectrum is recorded after each addition.
-
-
Endpoint: Changes in the spectral properties of the compound (e.g., hypochromism, bathochromic shift) upon binding to DNA, which can be used to calculate the binding constant.
This assay measures the ability of a compound to interfere with the activity of topoisomerase II, an enzyme crucial for DNA replication and cell division.[5]
-
Method: DNA cleavage assay.
-
Procedure:
-
Supercoiled plasmid DNA is incubated with purified human topoisomerase II in the presence of the test compound (e.g., serpentine) at various concentrations.
-
The reaction is stopped, and the DNA is analyzed by agarose gel electrophoresis.
-
-
Endpoint: Stabilization of the covalent DNA-topoisomerase II complex, leading to an increase in linear DNA, indicating inhibition of the re-ligation step of the enzyme's catalytic cycle.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the known and proposed signaling pathways and mechanisms of action for this compound and serpentine.
This compound's Antipsychotic Mechanism
This compound's antipsychotic-like effects are believed to be mediated through a complex interplay between the serotonergic and dopaminergic systems, distinguishing it from typical and some atypical antipsychotics.
Caption: Proposed antipsychotic mechanism of this compound.
Serpentine's Anticancer Mechanism
Serpentine's primary mechanism of anticancer activity involves direct interaction with DNA and inhibition of a key enzyme in cell proliferation.
Caption: Anticancer mechanism of serpentine.
Experimental Workflow: In Vivo Antipsychotic Screening
The following diagram outlines a general workflow for screening compounds for antipsychotic-like activity using in vivo models.
Caption: Workflow for in vivo antipsychotic screening.
Conclusion
This compound and serpentine, despite their structural similarities, exhibit distinct and complementary biological activity profiles. This compound shows significant potential as a lead compound for the development of novel antipsychotic and anxiolytic drugs, with a mechanism of action that differs from many existing medications. Serpentine's established role as a DNA intercalator and topoisomerase II inhibitor makes it a candidate for further investigation in anticancer drug discovery.
This comparative guide highlights the current state of knowledge and underscores the need for further research, particularly in generating more quantitative data for serpentine's biological activities to enable a more direct and comprehensive comparison with this compound. Such studies will be crucial for fully elucidating the therapeutic potential of these two important indole alkaloids.
References
- 1. The Alkaloid this compound: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antipsychotic-like profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anxiolytic properties of the antipsychotic alkaloid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Stimulation of topoisomerase II-mediated DNA cleavage by three DNA-intercalating plant alkaloids: cryptolepine, matadine, and serpentine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological evaluation of Alstonia scholaris: anti-inflammatory and analgesic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Alstonine with Second-Generation Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical pharmacological profile of Alstonine, a plant-derived indole alkaloid, with established second-generation antipsychotics (SGAs), including Clozapine, Olanzapine, and Risperidone. The information is compiled from various preclinical studies to assist researchers and drug development professionals in evaluating its potential as a novel antipsychotic agent.
Introduction to this compound
This compound is a pentacyclic indole alkaloid found in several plant species, including Alstonia boonei and Rauvolfia vomitoria.[1] Traditionally used in Nigerian medicine to treat mental illness, this compound has garnered scientific interest for its potential antipsychotic properties.[2] Preclinical studies have shown that this compound exhibits an "atypical" antipsychotic profile, similar to SGAs, by demonstrating efficacy in animal models relevant to the positive, negative, and cognitive symptoms of schizophrenia.[1][3] However, its mechanism of action appears to be distinct from currently marketed antipsychotics.
Mechanism of Action: A Divergence from the Dopamine D2 Receptor
A key differentiator of this compound from typical and atypical antipsychotics is its apparent lack of direct interaction with dopamine D1, D2, and serotonin 5-HT2A receptors, which are the primary targets for most antipsychotic drugs.[2][4] Instead, the antipsychotic-like effects of this compound are suggested to be mediated through an indirect modulation of dopaminergic and glutamatergic systems, potentially via serotonin 5-HT2A/2C receptors.[3][5][6]
Acute treatment with this compound has been shown to increase dopamine uptake, a mechanism that is distinct from the receptor blockade characteristic of SGAs.[7] This unique pharmacological profile suggests that this compound may offer a novel therapeutic approach with a potentially different side-effect profile.
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound.
Receptor Binding Profile: Quantitative Comparison
The following table summarizes the receptor binding affinities (Ki values in nM) of Clozapine, Olanzapine, and Risperidone for key neurotransmitter receptors. A lower Ki value indicates a higher binding affinity. As noted, quantitative binding data for this compound is largely unavailable, with studies indicating a lack of direct interaction at key psychotic targets.
| Receptor | Clozapine (Ki, nM) | Olanzapine (Ki, nM) | Risperidone (Ki, nM) | This compound |
| Dopamine Receptors | ||||
| D1 | 270 | 11-31 | High Affinity | No significant interaction |
| D2 | 160 | 11-31 | 3.13 | No significant interaction |
| D4 | 24 | 11-31 | High Affinity | Not Reported |
| Serotonin Receptors | ||||
| 5-HT1A | 120 | >1000 | >1000 | Not Reported |
| 5-HT2A | 5.4 | 4 | 0.16 | No significant interaction |
| 5-HT2C | 9.4 | 11 | High Affinity | Effects mediated via this receptor |
| 5-HT3 | 95 | 57 | >1000 | Not Reported |
| 5-HT6 | 4 | 5 | >1000 | Not Reported |
| 5-HT7 | 6.3 | >1000 | >1000 | Not Reported |
| Adrenergic Receptors | ||||
| α1 | 1.6 | 19 | 0.8 | Not Reported |
| α2 | 90 | >1000 | 7.54 | Not Reported |
| Histamine Receptors | ||||
| H1 | 1.1 | 7 | 2.23 | Not Reported |
| Muscarinic Receptors | ||||
| M1 | 6.2 | 73 | >1000 | Not Reported |
Preclinical Efficacy: Head-to-Head in Animal Models
This compound has been evaluated in several preclinical models of psychosis, with some studies including direct comparisons with SGAs.
| Behavioral Model | This compound | Clozapine | Olanzapine | Risperidone |
| Amphetamine-Induced Lethality | Inhibits | Not Reported | Not Reported | Not Reported |
| Apomorphine-Induced Stereotypy | Inhibits | Not Reported | Not Reported | Not Reported |
| Haloperidol-Induced Catalepsy | Prevents | Prevents | Not Reported | Not Reported |
| MK-801-Induced Hyperlocomotion | Prevents | Prevents | Not Reported | Prevents |
| MK-801-Induced Social Withdrawal | Reverses | No Effect | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies for the key preclinical experiments cited are crucial for the interpretation and replication of findings.
Experimental Workflow for Behavioral Assays
Caption: General experimental workflow for preclinical behavioral assays.
Detailed Methodologies
a) Amphetamine-Induced Lethality in Grouped Mice
-
Objective: To assess the protective effect of a compound against the lethal effects of amphetamine, a model indicative of antipsychotic activity.
-
Animals: Male Swiss mice, grouped (e.g., 10 per cage).
-
Procedure:
-
Animals are pre-treated with the test compound (e.g., this compound) or vehicle via intraperitoneal (i.p.) injection.
-
After a specified pre-treatment time (e.g., 30 minutes), d-amphetamine (e.g., 20 mg/kg, i.p.) is administered.[8]
-
The number of surviving animals is recorded at regular intervals (e.g., every hour) for a defined observation period (e.g., up to 24 hours).
-
-
Endpoint: Percentage of mortality in the treated group compared to the vehicle control group.
b) Apomorphine-Induced Stereotypy in Mice
-
Objective: To evaluate the ability of a compound to block dopamine receptor agonist-induced stereotyped behaviors (e.g., sniffing, gnawing, licking).
-
Animals: Male CF-1 mice.[9]
-
Procedure:
-
Mice are pre-treated with the test compound or vehicle.
-
Following the pre-treatment period, apomorphine (a dopamine agonist, e.g., 0.25-5 mg/kg, subcutaneous) is administered.[9][10]
-
Animals are placed in an observation cage, and stereotyped behaviors are scored by a trained observer blind to the treatment conditions at regular intervals over a set duration (e.g., every 5 minutes for 30-60 minutes).
-
-
Endpoint: Stereotypy score, which is a graded measure of the intensity and duration of stereotyped behaviors.
c) Haloperidol-Induced Catalepsy (Bar Test) in Mice
-
Objective: To assess the potential of a compound to induce or prevent catalepsy, a measure of extrapyramidal side effects.
-
Animals: Male mice.
-
Procedure:
-
For prevention studies, animals are pre-treated with the test compound (e.g., this compound) or vehicle.
-
Haloperidol (e.g., 0.5-2 mg/kg, i.p.) is administered to induce catalepsy.[11][12]
-
At various time points after haloperidol administration (e.g., 30, 60, 90, 120 minutes), the mouse's forepaws are placed on a horizontal bar (e.g., 3 cm high).[11][13]
-
-
Endpoint: The latency (in seconds) for the mouse to remove both forepaws from the bar is measured. A cut-off time (e.g., 120-180 seconds) is typically used.[11][13]
d) MK-801-Induced Hyperlocomotion (Open Field Test) in Mice
-
Objective: To evaluate the effect of a compound on hyperlocomotion induced by an NMDA receptor antagonist (MK-801), a model relevant to the positive symptoms of schizophrenia.
-
Procedure:
-
Mice are pre-treated with the test compound or vehicle.
-
After the pre-treatment period, MK-801 (e.g., 0.15-0.3 mg/kg, i.p.) is administered.[4][14]
-
Animals are placed in an open field arena (e.g., 40x40x30 cm), and their locomotor activity is recorded for a specific duration (e.g., 30-60 minutes) using an automated tracking system.[4][14]
-
-
Endpoint: Total distance traveled, time spent moving, and other locomotor parameters are measured and compared between treatment groups.
Conclusion
This compound presents a compelling profile as a potential novel antipsychotic agent. Its efficacy in preclinical models, coupled with a unique mechanism of action that does not rely on direct dopamine D2 receptor blockade, suggests it may offer an alternative therapeutic strategy. This could translate to a different efficacy and side-effect profile compared to existing second-generation antipsychotics. Further research, including comprehensive receptor binding studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in the treatment of psychotic disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The Alkaloid this compound: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT2A/C receptors mediate the antipsychotic-like effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration [en-journal.org]
- 5. Effects of the putative antipsychotic this compound on glutamate uptake in acute hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anxiolytic properties of the antipsychotic alkaloid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Original mechanisms of antipsychotic action by the indole alkaloid this compound (Picralima nitida) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dopaminergic transmission and (+)amphetamine-induced lethality in aggregated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sensitization of apomorphine-induced stereotyped behavior in mice is context dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apomorphine-induced rotations [protocols.io]
- 11. jneurosci.org [jneurosci.org]
- 12. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. Hadassah BrainLabs | MK-801- induced hyperlocomotion [brainlabs.org.il]
Assessing the Therapeutic Index of Alstonine Compared to Standard Antipsychotics: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic index of the indole alkaloid alstonine against standard antipsychotics. It includes available experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways.
Executive Summary
This compound, a major alkaloid component of traditional remedies, has demonstrated a promising antipsychotic-like profile in preclinical studies. Its mechanism of action appears to diverge from that of standard antipsychotics, suggesting a potentially novel therapeutic avenue with a different side-effect profile. This guide synthesizes available data on the efficacy and toxicity of this compound in comparison to established first and second-generation antipsychotics—haloperidol, risperidone, olanzapine, and clozapine—to facilitate an initial assessment of its therapeutic index.
A critical challenge in directly comparing the therapeutic index is the limited availability of acute toxicity data (LD50) for pure this compound. The data presented herein for this compound's toxicity are primarily from extracts of Alstonia species and should be interpreted with caution. In contrast, extensive data are available for standard antipsychotics, though experimental conditions vary across studies.
Data Presentation: Efficacy and Toxicity
The following tables summarize the available quantitative data for the effective doses (ED50) in animal models of psychosis and the median lethal doses (LD50) for this compound and standard antipsychotics. It is important to note that the route of administration and animal model can significantly influence these values.
Table 1: Antipsychotic Efficacy in Preclinical Models
| Compound | Animal Model | Efficacy Endpoint | Effective Dose (ED50) / Active Dose Range | Route of Administration | Reference |
| This compound | Mice | Inhibition of amphetamine-induced lethality | 0.5 - 2.0 mg/kg | i.p. | [1][2] |
| Mice | Inhibition of MK-801-induced hyperlocomotion | 0.1 - 1.0 mg/kg | i.p. | [1] | |
| Mice | Reversal of MK-801-induced social withdrawal | 0.5 - 1.0 mg/kg | i.p. | ||
| Haloperidol | Rats | Inhibition of apomorphine-induced stereotypy | ~0.05 mg/kg | s.c. | |
| Mice | Inhibition of amphetamine-induced lethality (ID50) | 0.066 mg/kg | i.p. | [3] | |
| Risperidone | Rats | Antagonism of centrally acting D2 receptor agonists | 0.056 - 0.15 mg/kg | i.p. | [4] |
| Olanzapine | Mice | Antagonism of apomorphine-induced climbing | 1.25 - 10 mg/kg | p.o. | [5] |
| Rats | Inhibition of conditioned avoidance response | 4.7 mg/kg | p.o. | [5] | |
| Clozapine | Rats | Antagonism of apomorphine-induced locomotor activity | 6.42 mg/kg | Not specified | [6] |
Table 2: Acute Toxicity Data (LD50)
| Compound | Animal Model | LD50 | Route of Administration | Reference |
| This compound (Extracts/Total Alkaloids) * | Mice | > 5000 mg/kg (Alstonia boonei aqueous extract) | Oral | [7] |
| Mice | 5.48 g/kg (Alstonia scholaris total alkaloids) | Oral | ||
| Mice | 1100 mg/kg (Alstonia scholaris hydroalcoholic extract) | i.p. | ||
| Haloperidol | Rats | 73 mg/kg | Oral | |
| Mice | 65 mg/kg | i.p. | ||
| Risperidone | Rats | 55.8 mg/kg | Oral | |
| Mice | 48.6 mg/kg | i.p. | ||
| Olanzapine | Rats | 430 mg/kg | Oral | |
| Mice | 243 mg/kg | i.p. | ||
| Clozapine | Rats | 251 mg/kg | Oral | |
| Mice | 118 mg/kg | i.p. |
*Disclaimer: The LD50 values for this compound are derived from studies on plant extracts or total alkaloids, not the pure compound. These values may not accurately reflect the toxicity of isolated this compound.
Experimental Protocols
Determination of Acute Oral Toxicity (LD50) - Up-and-Down Procedure (UDP) (Based on OECD Guideline 425)
This method is a stepwise procedure that minimizes the number of animals required to estimate the LD50.[8][9][10][11][12]
-
Animals: Healthy, young adult rodents of a single sex (typically females, as they are often more sensitive) are used.[8] Animals are housed individually and acclimatized to laboratory conditions for at least five days before dosing.[11]
-
Housing and Feeding: Animals are housed in standard cages with a 12-hour light/dark cycle.[11] Food is withheld overnight before dosing, but water is available ad libitum.[10]
-
Dose Administration: The test substance is administered orally via gavage in a single dose. The volume is typically limited to 1 ml/100g of body weight for non-aqueous solutions.[10]
-
Procedure:
-
A starting dose is selected based on a preliminary estimate of the LD50.
-
A single animal is dosed.
-
The animal is observed for signs of toxicity and mortality for at least 48 hours.[9]
-
If the animal survives, the dose for the next animal is increased by a specific factor (e.g., 3.2).
-
If the animal dies, the dose for the next animal is decreased by the same factor.
-
This process is continued for a small number of animals (typically 6-10).[8]
-
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days.[10][12] A gross necropsy is performed on all animals at the end of the study.[10]
-
Data Analysis: The LD50 is calculated using the maximum likelihood method.[9]
Amphetamine-Induced Lethality in Grouped Mice
This model is used to screen for neuroleptic activity, as antipsychotics can protect against the increased toxicity of amphetamine in aggregated mice.[3]
-
Animals: Male mice are typically used and housed in groups.
-
Procedure:
-
Animals are pre-treated with the test compound (e.g., this compound or a standard antipsychotic) or vehicle via intraperitoneal (i.p.) injection.
-
After a set period (e.g., 30 minutes), a high dose of d-amphetamine (e.g., 10-20 mg/kg, i.p.) is administered.
-
The animals are then grouped together in a single cage.
-
The number of deaths is recorded over a specified period (e.g., 24 hours).
-
-
Endpoint: The ability of the test compound to reduce the mortality rate compared to the vehicle-treated group is assessed. The dose that protects 50% of the animals (Protective Dose 50 or PD50) can be calculated.
Apomorphine-Induced Stereotypy in Rats
This model assesses the blockade of dopamine D2 receptors, as apomorphine is a direct dopamine agonist that induces stereotyped behaviors like sniffing, licking, and gnawing.[1][13][14][15]
-
Animals: Male rats are typically used.
-
Procedure:
-
Animals are pre-treated with the test compound or vehicle.
-
After a specified time, apomorphine is administered subcutaneously (s.c.) at a dose known to induce stereotypy (e.g., 0.5-2 mg/kg).[13]
-
Immediately after apomorphine injection, individual rats are placed in observation cages.
-
Stereotyped behaviors are scored by a trained observer at regular intervals (e.g., every 5-10 minutes) for a set duration (e.g., 60-90 minutes).
-
-
Scoring: A rating scale is used to quantify the intensity of stereotypy (e.g., 0 = absent, 1 = intermittent sniffing, 2 = continuous sniffing, 3 = intermittent licking/biting, 4 = continuous licking/biting).
-
Endpoint: The ability of the test compound to reduce the total stereotypy score compared to the vehicle-treated group is determined. The dose that inhibits the stereotypy score by 50% (ED50) can be calculated.
Signaling Pathways and Mechanisms of Action
This compound's Proposed Mechanism of Action
Unlike standard antipsychotics, this compound does not appear to directly bind to dopamine D1, D2, or serotonin 5-HT2A receptors.[2] Its antipsychotic-like effects are thought to be mediated through a novel mechanism involving the modulation of dopamine and serotonin systems. Evidence suggests that this compound may increase dopamine uptake and modulate serotonergic transmission, potentially through an interaction with 5-HT2A/2C receptors.[16][17][18]
References
- 1. Apomorphine-induced behavioural sensitization in rats: individual differences, role of dopamine and NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine Transport by the Serotonin Transporter: A Mechanistically Distinct Mode of Substrate Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different Doses of Methamphetamine Are Needed to Produce Locomotor or Blood Pressure Sensitization in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. 5-HT1A and 5-HT2A Signaling, Desensitization, and Downregulation: Serotonergic Dysfunction and Abnormal Receptor Density in Schizophrenia and the Prodrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nucro-technics.com [nucro-technics.com]
- 9. oecd.org [oecd.org]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. oecd.org [oecd.org]
- 13. Apomorphine-induced stereotypy: function of age and rearing environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Changes in apomorphine-induced stereotypy as a result of subacute neuroleptic treatment correlates with increased D-2 receptors, but not with increases in D-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Interpretation of changes in apomorphine-induced stereotyped behaviour in rats receiving continuous administration of trifluorperazine for 15 months - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. How changes in dopamine D2 receptor levels alter striatal circuit function and motivation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. D2 receptor genotype and striatal dopamine signaling predict motor cortical activity and behavior in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Alstonine's Antipsychotic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the key findings related to the antipsychotic effects of the indole alkaloid alstonine, alongside established antipsychotics, haloperidol (classical) and clozapine (atypical). Detailed experimental protocols are provided to facilitate the replication of these pivotal studies.
Comparative Analysis of Antipsychotic Effects
The following tables summarize the quantitative data from preclinical studies, offering a side-by-side comparison of this compound, haloperidol, and clozapine across various behavioral and neurochemical assays relevant to antipsychotic activity.
Behavioral Models of Psychosis
| Behavioral Assay | This compound | Haloperidol (Classical) | Clozapine (Atypical) | Reference |
| Amphetamine-Induced Lethality in Grouped Mice | Prevents lethality (0.5–2.0 mg/kg, i.p.) | Prevents lethality | Prevents lethality | [1] |
| Apomorphine-Induced Stereotypy | Reduces stereotypy | Reduces stereotypy | Reduces stereotypy | [2] |
| MK-801-Induced Hyperlocomotion | Prevents hyperlocomotion (0.1, 0.5, and 1.0 mg/kg) | Effective | Effective | [1] |
| Haloperidol-Induced Catalepsy | Reverses catalepsy | Induces catalepsy | Reverses catalepsy | [1] |
Neurochemical and Side Effect Profile
| Parameter | This compound | Haloperidol (Classical) | Clozapine (Atypical) | Reference |
| Dopamine D2 Receptor Binding | No direct interaction | High affinity antagonist | Lower affinity antagonist | [3] |
| Serotonin 5-HT2A/2C Receptor Interaction | Appears to act as an antagonist or inverse agonist | Low affinity | High affinity antagonist/inverse agonist | [1][4] |
| Striatal Dopamine (DA) Levels | Increases intraneuronal catabolism (increased DOPAC, no change in HVA) | Increases HVA | Increases HVA and DOPAC | [2] |
| Frontal Cortex Serotonin (5-HT) Levels | Increases 5-HT and 5-HIAA | Increases 5-HIAA | Variable effects | [2] |
| Prolactin (PRL) Levels | No significant change | Markedly increases | No significant change | [2] |
| Body Weight Gain | No significant change in short-term studies | Can cause weight gain | Significant weight gain | [2] |
| Glycaemia | Prevents fasting-induced decrease in glucose | Less pronounced effect | Prevents fasting-induced decrease in glucose | [2] |
Detailed Experimental Protocols
To ensure the reproducibility of the key findings, this section outlines the detailed methodologies for the pivotal experiments cited in this guide.
Amphetamine-Induced Lethality in Grouped Mice
This model assesses the potential of a compound to mitigate the toxic effects of amphetamine, a characteristic feature of antipsychotic drugs.[1]
-
Animals: Male Swiss mice.
-
Procedure:
-
House mice in groups of 10 per cage.
-
Administer the test compound (this compound, haloperidol, clozapine, or vehicle) intraperitoneally (i.p.).
-
Thirty minutes after treatment, administer d-amphetamine (e.g., 10 mg/kg, i.p.).
-
Observe the animals continuously for the first hour and then at 30-minute intervals for up to 4 hours.
-
Record the number of deaths in each group.
-
-
Endpoint: Percentage of mortality in each treatment group compared to the vehicle-amphetamine control group.
Apomorphine-Induced Stereotypy
This test evaluates the ability of a compound to block dopamine D2 receptor-mediated behaviors.[2]
-
Animals: Male Wistar rats or Swiss mice.
-
Procedure:
-
Acclimatize animals to individual observation cages.
-
Administer the test compound or vehicle (i.p.).
-
After a set pretreatment time (e.g., 30-60 minutes), administer apomorphine (a dopamine agonist, e.g., 1-5 mg/kg, s.c.).
-
Observe and score the intensity of stereotyped behaviors (e.g., sniffing, licking, gnawing, and climbing) at regular intervals (e.g., every 5-10 minutes) for a duration of 60-90 minutes.
-
-
Scoring: A common scoring system involves rating the presence and intensity of specific stereotyped behaviors on a scale (e.g., 0-4), where 0 represents no stereotypy and 4 represents continuous, intense stereotypy.[5][6]
-
Endpoint: The total stereotypy score over the observation period for each treatment group.
MK-801-Induced Hyperlocomotion
This model assesses the efficacy of a compound in reversing the hyperlocomotor activity induced by an NMDA receptor antagonist, which is thought to mimic certain aspects of psychosis.[1][7]
-
Apparatus: An open-field arena (e.g., 40 x 40 x 30 cm) equipped with automated activity monitoring systems (e.g., infrared beams).[7]
-
Animals: Male Swiss mice.
-
Procedure:
-
Administer the test compound or vehicle (i.p.).
-
After the appropriate pretreatment time, administer the NMDA antagonist MK-801 (e.g., 0.15-0.3 mg/kg, i.p.).[8][9]
-
Immediately place the animal in the open-field arena.
-
Record locomotor activity (e.g., distance traveled, number of beam breaks) for a specified duration (e.g., 30-60 minutes).
-
-
Endpoint: Total locomotor activity counts for each treatment group.
High-Performance Liquid Chromatography (HPLC) for Brain Amines
This method allows for the quantification of key neurotransmitters and their metabolites in specific brain regions.[2][10]
-
Sample Preparation:
-
Rapidly dissect brain regions of interest (e.g., striatum, frontal cortex) on ice.
-
Homogenize the tissue in a suitable acidic solution (e.g., 0.1 M perchloric acid).
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C.
-
Filter the supernatant before injection into the HPLC system.
-
-
HPLC System with Electrochemical Detection (ECD):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A buffered aqueous solution (e.g., sodium acetate, citric acid) with an organic modifier (e.g., acetonitrile or methanol) and an ion-pairing agent (e.g., octanesulfonic acid). The pH is typically acidic (e.g., 3.2-4.5).[10][11]
-
Flow Rate: Typically 0.8-1.2 mL/min.
-
Detector: Electrochemical detector with a glassy carbon working electrode. The potential is set to optimize the detection of dopamine, serotonin, and their metabolites.
-
-
Quantification: Compare the peak areas of the analytes in the samples to those of known standards to determine their concentrations.
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways of this compound and a typical experimental workflow for evaluating antipsychotic candidates.
This guide serves as a foundational resource for researchers aiming to replicate and build upon the existing knowledge of this compound's antipsychotic properties. The provided data and protocols offer a framework for consistent and comparable future investigations into this promising compound.
References
- 1. The Alkaloid this compound: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Original mechanisms of antipsychotic action by the indole alkaloid this compound (Picralima nitida) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT2A/C receptors mediate the antipsychotic-like effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sensitization of apomorphine-induced stereotyped behavior in mice is context dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hadassah BrainLabs | MK-801- induced hyperlocomotion [brainlabs.org.il]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 11. turkjps.org [turkjps.org]
Comparative Metabolic Stability of Alstonine and Its Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the metabolic stability of the indole alkaloid Alstonine and its analogues. Due to a lack of publicly available in vitro metabolic stability data for this compound, this guide utilizes data from structurally related indole alkaloids to provide a comparative context.
Executive Summary
This compound, a prominent indole alkaloid found in various medicinal plants, has garnered interest for its potential therapeutic applications. A critical aspect of its drug development profile is its metabolic stability, which dictates its pharmacokinetic properties and dosing regimens. This guide synthesizes available data on the metabolic stability of this compound's analogues and related indole alkaloids, offering a framework for understanding its likely metabolic fate. While direct quantitative data for this compound is not currently available in the public domain, this comparison with its analogues provides valuable insights for researchers.
Comparative Metabolic Stability Data
The following table summarizes the in vitro metabolic stability of selected this compound analogues and related indole alkaloids in human liver microsomes (HLM). These compounds are included to provide a comparative landscape for assessing the potential metabolic profile of this compound. Metabolic stability is expressed in terms of half-life (t½) and intrinsic clearance (CLint).[1][2] A longer half-life and lower intrinsic clearance generally indicate greater metabolic stability.[2]
| Compound | Class | In Vitro Half-life (t½, min) | In Vitro Intrinsic Clearance (CLint, µL/min/mg protein) | Data Source |
| This compound | Indole Alkaloid | Data not available | Data not available | - |
| Vincamine | Indole Alkaloid | >60 | 40.533 | [1] |
| Ajmaline | Indole Alkaloid | Data not available | Data not available | - |
| Serpentine | Indole Alkaloid | Data not available | Data not available | - |
Note: The absence of data for this compound, Ajmaline, and Serpentine highlights a significant knowledge gap in the field. The data for Vincamine is derived from rat liver microsomes and is presented here as a relevant comparator from the same chemical class.[1]
Experimental Protocols
The determination of in vitro metabolic stability is crucial for predicting the in vivo clearance of a compound.[3] The data presented for the analogue Vincamine was likely obtained using a standardized liver microsomal stability assay. Below is a detailed methodology typical for such experiments.
In Vitro Liver Microsomal Stability Assay
This assay measures the disappearance of a parent compound over time when incubated with liver microsomes, which are rich in drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).[4]
Materials:
-
Test compound (e.g., this compound, analogues)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: A reaction mixture is prepared containing the test compound at a specified concentration (e.g., 1 µM) in phosphate buffer with human liver microsomes (e.g., 0.5 mg/mL).
-
Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5-10 minutes) to allow temperature equilibration.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Time-course Sampling: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is immediately stopped by adding a quenching solvent, typically ice-cold acetonitrile, which also serves to precipitate the microsomal proteins.
-
Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins.
-
LC-MS/MS Analysis: The supernatant, containing the remaining parent compound, is analyzed by a validated LC-MS/MS method to quantify the concentration of the test compound at each time point.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From the slope of the natural log of the percent remaining versus time plot, the first-order elimination rate constant (k) is determined.
-
Calculation of Parameters:
Visualizations
Experimental Workflow for In Vitro Metabolic Stability Assay
Caption: Workflow of a typical in vitro metabolic stability assay.
Putative Signaling Pathways Modulated by this compound
While the direct metabolic pathways of this compound are not fully elucidated, its pharmacological effects are known to involve the modulation of key neurotransmitter systems.[5] This diagram illustrates the potential influence of this compound on dopaminergic and serotonergic signaling, which are critical in its antipsychotic-like effects.
Caption: Putative signaling pathways modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Utility of metabolic stability screening: comparison of in vitro and in vivo clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. The Alkaloid this compound: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Systematic Review and Meta-Analysis of Alstonine Preclinical Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a systematic review and meta-analysis of preclinical studies on Alstonine, an indole alkaloid with a range of reported therapeutic effects. The information is intended to offer an objective comparison of its performance against various disease models and provide supporting experimental data for researchers, scientists, and drug development professionals.
Anticancer Activity
This compound has demonstrated notable anticancer properties in several preclinical models. The following tables summarize the quantitative data from key studies.
In Vitro Cytotoxicity of this compound Against Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MG63 | Osteosarcoma | Not explicitly stated, but significant reduction in viability observed at concentrations between 1.25 to 20 µM. | [1] |
| U-2OS | Osteosarcoma | Not explicitly stated, but significant reduction in viability observed at concentrations between 1.25 to 20 µM. | [1] |
Note: While a significant reduction in cell viability was observed, specific IC50 values were not provided in the reviewed literature for these osteosarcoma cell lines. The viability of normal osteoblasts was not affected by this compound in the 1.25 to 20 µM concentration range[1].
In Vivo Anticancer Efficacy of this compound
| Animal Model | Cancer Type | Treatment Dose & Duration | Tumor Growth Inhibition | Reference |
| Mice (Xenograft) | Osteosarcoma (U-2OS cells) | 5 mg/kg/day for 30 days | Significant (P<0.05) reduction in xenograft growth. | [1] |
| Mice (Xenograft) | Osteosarcoma (U-2OS cells) | 10 mg/kg/day for 30 days | Significant (P<0.05) reduction in xenograft growth, with a greater decrease than the 5 mg/kg dose. | [1][2] |
| BALB/C Mice | YC8 lymphoma ascites | Not specified | Successful treatment of a relatively important proportion of mice. | [3] |
| Swiss Mice | Ehrlich ascites carcinoma | Not specified | Successful treatment of a relatively important proportion of mice. | [3] |
Experimental Protocols: Anticancer Studies
In Vitro Cell Viability Assay (MTT Assay) [1]
-
Cell Seeding: MG63 and U-2OS osteosarcoma cells were seeded in 96-well plates.
-
Treatment: Cells were treated with varying concentrations of this compound (1.25 to 20 µM).
-
Incubation: The plates were incubated for a specified period.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well.
-
Formazan Solubilization: The resulting formazan crystals were dissolved in a solubilization buffer.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader to determine cell viability.
In Vivo Xenograft Mouse Model [1]
-
Cell Implantation: U-2OS osteosarcoma cells were implanted into mice to induce tumor formation.
-
Treatment: Once tumors were established, mice were treated with this compound at doses of 5 and 10 mg/kg for 30 days.
-
Tumor Measurement: Tumor volume was measured regularly to assess the effect of the treatment.
-
Protein Expression Analysis: At the end of the study, tumor tissues were analyzed for the expression of PGC-1α and TFAM proteins.
Signaling Pathway: Anticancer Mechanism in Osteosarcoma
Caption: this compound's anticancer mechanism in osteosarcoma.
Antipsychotic and Anxiolytic Activity
This compound has been investigated for its potential as an atypical antipsychotic agent, with studies suggesting a mechanism of action distinct from conventional drugs.
Receptor Binding Affinity
-
Dopamine D2 Receptors: this compound does not appear to bind directly to dopamine D2 receptors[3].
-
Serotonin 5-HT2A/2C Receptors: The antipsychotic-like effects of this compound are mediated by its interaction with 5-HT2A/C receptors[4]. However, direct binding assays do not suggest a direct interaction[3].
In Vivo Behavioral Studies
| Animal Model | Test | Treatment Dose | Effect | Reference |
| Mice | Amphetamine-induced lethality | 0.5–2.0 mg/kg (i.p.) | Prevention of lethality. | [3] |
| Mice | Apomorphine-induced stereotypy | Not specified | Reduction in stereotypy. | [3] |
| Mice | Haloperidol-induced catalepsy | Not specified | Prevention of catalepsy. | [3] |
| Mice | MK-801 induced hyperlocomotion | 0.1, 0.5, and 1.0 mg/kg | Prevention of hyperlocomotion. | [3] |
| Mice | Hole-board and light/dark models | Not specified | Anxiolytic effects. | [3] |
Experimental Protocols: Behavioral Studies
Amphetamine-Induced Lethality in Grouped Mice [3]
-
Animal Grouping: Mice were grouped together in a cage.
-
Treatment: Mice were pre-treated with this compound (0.5–2.0 mg/kg, i.p.) or a vehicle.
-
Amphetamine Administration: A lethal dose of amphetamine was administered.
-
Observation: The number of surviving mice in each group was recorded over a specific period.
Apomorphine-Induced Stereotypy [3]
-
Treatment: Mice were treated with this compound or a vehicle.
-
Apomorphine Administration: Apomorphine was administered to induce stereotypic behaviors (e.g., sniffing, gnawing).
-
Behavioral Scoring: The intensity of stereotypic behaviors was scored by trained observers at set time intervals.
Signaling Pathway: Putative Antipsychotic Mechanism
Caption: this compound's putative antipsychotic mechanism.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been noted, primarily through studies of plant extracts containing it as a major component.
In Vivo Anti-inflammatory and Analgesic Effects
-
Methanol extracts of Picralima nitida fruit, which contains this compound, showed potent and dose-dependent anti-inflammatory and antipyretic activities[3].
-
Rauvolfia vomitoria and Xylopia aethiopica, both containing this compound, are traditionally used to treat conditions with inflammatory components[3].
Note: Specific quantitative data on the anti-inflammatory effects of isolated this compound, such as the percentage reduction in edema or levels of specific inflammatory cytokines, are not detailed in the currently reviewed literature.
Experimental Protocols: Anti-inflammatory Studies
Common preclinical models for assessing anti-inflammatory activity include:
-
Carrageenan-Induced Paw Edema: This model assesses the ability of a compound to reduce acute inflammation induced by carrageenan injection in the paw of a rodent.
-
Cytokine Release Assays: In vitro assays using immune cells (e.g., macrophages) stimulated with an inflammatory agent (e.g., lipopolysaccharide) are used to measure the effect of the compound on the release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.
Workflow: Preclinical Anti-inflammatory Drug Discovery
Caption: Preclinical workflow for anti-inflammatory drug discovery.
Other Reported Activities
-
Antimalarial Activity: this compound has demonstrated in vivo antimalarial activity[3]. In vitro studies have shown it to be active against Plasmodium falciparum[5].
-
Anti-trypanosomal Activity: The methanol extract of P. nitida fruit has been indicated in the treatment of trypanosomiasis[3].
Conclusion
The preclinical data reviewed here suggest that this compound is a promising natural compound with multifaceted therapeutic potential, particularly in the areas of oncology and neuropsychiatry. Its unique mechanism of action, especially its atypical antipsychotic profile, warrants further investigation. Future research should focus on elucidating the specific molecular targets of this compound, conducting more extensive in vivo efficacy studies across a wider range of cancer and inflammatory models, and establishing a comprehensive safety and pharmacokinetic profile to support its potential translation into clinical development.
References
- 1. Inhibition of osteosarcoma cell proliferation in vitro and tumor growth in vivo in mice model by this compound through AMPK-activation and PGC-1α/TFAM up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Alkaloid this compound: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT2A/C receptors mediate the antipsychotic-like effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
